Technical Documentation Center

Phenol, 6-bromo-2,4-dimethoxy-3-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phenol, 6-bromo-2,4-dimethoxy-3-methyl-
  • CAS: 351378-72-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Properties of 6-Bromo-2,4-dimethoxy-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-2,4-dimethoxy-3-methylphenol is a substituted aromatic compound belonging to the class of halogenated phenols. While not a widely docum...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,4-dimethoxy-3-methylphenol is a substituted aromatic compound belonging to the class of halogenated phenols. While not a widely documented or commercially available chemical, its structure suggests potential for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted chemical structure, physicochemical properties, a proposed synthetic route, and potential biological activities, drawing upon established principles of organic chemistry and data from analogous compounds. The unique arrangement of a bromine atom, two methoxy groups, and a methyl group on the phenol scaffold makes it an interesting candidate for further research.

Chemical Identity and Structure

The systematic IUPAC name for this compound is 6-bromo-2,4-dimethoxy-3-methylphenol. The numbering of the substituents on the benzene ring originates from the hydroxyl group, which defines the first position.

The chemical structure is as follows:

Caption: Chemical structure of 6-bromo-2,4-dimethoxy-3-methylphenol.

Based on its structure, the molecular formula is C₉H₁₁BrO₃.

Physicochemical Properties

The exact physicochemical properties of 6-bromo-2,4-dimethoxy-3-methylphenol have not been experimentally determined. However, we can predict these properties based on the analysis of structurally related compounds such as 4-bromo-2-methoxy-6-methylphenol and 2,4-dimethoxyphenol.[1][2][3]

PropertyPredicted Value
Molecular Weight 247.09 g/mol
Molecular Formula C₉H₁₁BrO₃
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane.
Boiling Point Estimated to be above 270 °C
LogP (Octanol/Water Partition Coefficient) Predicted to be in the range of 2.5-3.5, indicating moderate lipophilicity.

Proposed Synthetic Pathway

A plausible synthetic route for 6-bromo-2,4-dimethoxy-3-methylphenol would likely commence with 2,4-dimethoxy-3-methylphenol as the starting material. The synthesis would involve a regioselective electrophilic bromination.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing, while the methyl (-CH₃) group is a weakly activating, ortho-, para-director.[4][5][6][7] In 2,4-dimethoxy-3-methylphenol, the positions ortho and para to the strongly activating hydroxyl group are positions 2, 4, and 6. Positions 2 and 4 are already substituted. Therefore, electrophilic substitution is highly directed to the 6th position.

Proposed Two-Step Synthesis:

  • Synthesis of 2,4-dimethoxy-3-methylphenol: This precursor could potentially be synthesized from 3-methylcatechol through selective methylation of the hydroxyl groups.

  • Bromination of 2,4-dimethoxy-3-methylphenol: The subsequent step would be the selective bromination at the C6 position. Given the high activation of the ring, a mild brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane or carbon tetrachloride would be appropriate to achieve monobromination and avoid polybrominated byproducts.

start 2,4-dimethoxy-3-methylphenol reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM) start->reagent product 6-bromo-2,4-dimethoxy-3-methylphenol reagent->product

Caption: Proposed synthetic workflow for 6-bromo-2,4-dimethoxy-3-methylphenol.

Predicted Spectroscopic Data

While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, and IR spectra can be predicted.

¹H NMR Spectroscopy:

  • Aromatic Proton: A singlet is expected for the single proton on the aromatic ring (at C5), likely in the range of 6.5-7.5 ppm.

  • Hydroxyl Proton: A broad singlet for the phenolic -OH group, typically in the range of 4.5-5.5 ppm, which is exchangeable with D₂O.

  • Methoxy Protons: Two distinct singlets for the two -OCH₃ groups, expected around 3.8-4.0 ppm, each integrating to 3H.

  • Methyl Proton: A singlet for the -CH₃ group, likely appearing around 2.2-2.5 ppm, integrating to 3H.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Nine distinct signals are expected for the nine carbon atoms. The chemical shifts will be influenced by the attached functional groups. Carbons attached to oxygen will be in the downfield region (140-160 ppm). The carbon attached to bromine will be shifted upfield compared to the other substituted aromatic carbons.

  • Methoxy Carbons: Two signals for the methoxy carbons, typically in the 55-65 ppm range.

  • Methyl Carbon: A signal for the methyl carbon, expected in the 15-25 ppm range.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region for the aryl-alkyl ethers (methoxy groups) and the phenol.

  • C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹.

Potential Biological Activities and Applications

The biological activities of 6-bromo-2,4-dimethoxy-3-methylphenol have not been investigated. However, the broader class of bromophenols, particularly those isolated from marine algae, are known to exhibit a range of significant biological effects.[8][9][10][11] These activities provide a strong rationale for the potential therapeutic applications of this compound.

  • Antioxidant Activity: Many bromophenols are potent antioxidants due to the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals.[8][9][11] The presence of electron-donating methoxy and methyl groups may further enhance this activity.

  • Anticancer Properties: Various bromophenol derivatives have demonstrated cytotoxic effects against different cancer cell lines.[8][9] Their mechanisms often involve the induction of apoptosis and the modulation of cell signaling pathways.

  • Antimicrobial and Antiviral Effects: Bromophenols have shown activity against both Gram-positive and Gram-negative bacteria, as well as some viruses.[8][10]

  • Anti-diabetic Potential: Some bromophenols have been found to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are targets in the management of diabetes.[9][10]

Given these precedents, 6-bromo-2,4-dimethoxy-3-methylphenol is a promising candidate for screening in antioxidant, anticancer, antimicrobial, and anti-diabetic assays.

Conclusion

6-Bromo-2,4-dimethoxy-3-methylphenol represents an unexplored area of chemical space with significant potential for discovery in drug development and other scientific fields. This in-depth technical guide, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers and scientists interested in synthesizing and investigating this novel compound. The proposed synthetic route is logical and achievable, and the predicted biological activities suggest that this molecule could be a valuable addition to compound libraries for high-throughput screening. Further experimental validation of its synthesis, properties, and biological effects is warranted.

References

  • PubChem. 2,4-Dimethoxy-3,5-dimethylphenol. National Center for Biotechnology Information. [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]

  • Cabrita, A. R., Vale, C., & Rauter, A. P. (2010). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 8(11), 2841–2862. [Link]

  • Gülçin, İ., & Alwasel, S. H. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1258–1267. [Link]

  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Chemguide. ring reactions of phenol. [Link]

  • Royal Society of Chemistry. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances. [Link]

  • The Pennsylvania State University. 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • PubChem. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11485–11494. [Link]

  • Woraratphoka, J., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(47), 32906–32915. [Link]

  • ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]

  • Cheméo. Chemical Properties of 2,4-Dimethoxyphenol. [Link]

  • Salman, S. R., & Kamounah, F. S. (1992). 'H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(4), 601. [Link]

  • Chemsrc. 2,4-Dimethoxyphenol. [Link]

  • MDPI. 2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times as a Tool for a Better Understanding of the Chemistry of Cellulose-Based Pyrochars—A Tutorial. Molecules, 26(18), 5608. [Link]

  • ResearchGate. Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. [Link]

  • MDPI. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(6), 1362. [Link]

  • ResearchGate. diastereoselective synthesis of densely substituted b-lactams with dual functional handles for enhanced core modifications. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2099. [Link]

  • PubMed. [Synthesis and structure of substituted bromo and nitrobenzyl benzylidene imidazolidinediones and thiazolidinediones]. Acta Poloniae Pharmaceutica, 40(4), 437-442. [Link]

Sources

Exploratory

Thermodynamic Stability Profile: 6-Bromo-2,4-dimethoxy-3-methylphenol

The following technical guide provides an in-depth analysis of the thermodynamic and physicochemical stability of 6-bromo-2,4-dimethoxy-3-methylphenol . Executive Summary 6-bromo-2,4-dimethoxy-3-methylphenol is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic and physicochemical stability of 6-bromo-2,4-dimethoxy-3-methylphenol .

Executive Summary

6-bromo-2,4-dimethoxy-3-methylphenol is a highly functionalized phenolic entity characterized by significant electron density and steric compression. Structurally related to ubiquinone precursors and specialized fungal metabolites, its stability profile is governed by the interplay between the electron-donating methoxy groups and the electron-withdrawing (yet resonance-donating) bromine atom.

While thermodynamically stable as a solid under ambient conditions, the molecule exhibits kinetic instability in solution, particularly under oxidative stress and photolytic exposure. The primary degradation risks are oxidative demethylation to the corresponding p-quinone and photolytic debromination .

ParameterStatusCritical Insight
Thermal Stability HighStable up to ~150°C (predicted). Decomposition likely precedes boiling.
Oxidative Stability LowHigh electron density (HOMO) makes it prone to oxidation to p-quinones.
Photostability LowC-Br bond is susceptible to homolytic cleavage (UV < 300 nm).
Hydrolytic Stability HighEther and aryl-halide bonds are resistant to hydrolysis at neutral pH.

Structural & Electronic Analysis

To understand the stability, one must analyze the "push-pull" dynamics of the substituents on the phenol core.

Substituent Effects and Steric Strain

The molecule features a "1,2,3,4,6" substitution pattern, leaving only the C5 position unsubstituted.

  • Buttressing Effect (C2-C3-C4): The contiguous arrangement of 2-methoxy, 3-methyl, and 4-methoxy groups creates a "buttressing effect." The central methyl group is sterically compressed by the flanking methoxy groups, locking the methoxy conformations out of planarity with the ring. This reduces their resonance donation slightly but increases the ground-state energy (thermodynamic destabilization).

  • Ortho-Interactions (C1-C6 & C1-C2): The phenolic hydroxyl (C1) is flanked by a bromine (C6) and a methoxy group (C2).

    • Intramolecular H-Bonding: A strong intramolecular hydrogen bond exists between the phenolic hydrogen and the oxygen of the C2-methoxy group (

      
      ). This stabilizes the molecule by 3–5 kcal/mol and reduces the acidity of the phenol compared to non-H-bonded analogs.
      
    • Acidity Modulation: The C6-Bromine exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the phenol, while the C2-Methoxy exerts a resonance donating effect (+R). The net effect is a phenol with a pKa likely in the range of 8.5 – 9.5 .

Electronic Density (HOMO/LUMO)

The ring is activated by three strong electron-donating groups (OH, 2-OMe, 4-OMe) and one weak donor (Me). The bromine is a weak deactivator.

  • Result: The aromatic ring is excessively electron-rich.

  • Consequence: The Highest Occupied Molecular Orbital (HOMO) is high in energy, making the molecule an excellent antioxidant (radical scavenger) but chemically labile toward oxidants (air, peroxides, high-valent metals).

G Core Phenol Core (Electron Rich) H_Bond Intramolecular H-Bond (O-H ... OMe) Stabilization Core->H_Bond Conformational Lock Sub_OMe 2,4-Dimethoxy (+R Effect) High HOMO Sub_OMe->Core Activates Ring Sub_Br 6-Bromo (-I Effect) Weak Deactivation Sub_Br->Core Inductive Withdrawal

Figure 1: Electronic contributions to the stability of the phenol core. The green arrow indicates strong activation, leading to oxidative susceptibility.

Degradation Pathways[1]

Oxidative Demethylation (The Quinone Pathway)

The most significant thermodynamic risk is the oxidation of the p-hydroquinone ether moiety. In the presence of oxidants (e.g., atmospheric oxygen, Fe³⁺, enzymes), the electron-rich system tends to restore the stable quinoid conjugation.

  • Mechanism: Single Electron Transfer (SET) generates a phenoxy radical. This radical is attacked by water or oxygen at the C4 position (para to OH), leading to the elimination of methanol and formation of the p-quinone.

  • Product: 6-bromo-2-methoxy-3-methyl-1,4-benzoquinone .

Photolytic Dehalogenation

Aryl bromides have a weak C-Br bond dissociation energy (~80 kcal/mol) compared to C-Cl or C-F.

  • Trigger: Absorption of UV light (UV-B/UV-C).

  • Mechanism: Homolytic cleavage of the C-Br bond yields a phenyl radical and a bromine radical. The phenyl radical abstracts a hydrogen atom from the solvent or nearby substituents.

  • Product: 2,4-dimethoxy-3-methylphenol (Debrominated parent).

Degradation Parent 6-Bromo-2,4-dimethoxy-3-methylphenol (Parent) Radical Phenoxy Radical (Intermediate) Parent->Radical - e-, - H+ (Oxidation) Debromo 2,4-Dimethoxy-3-methylphenol (Photolytic Product) Parent->Debromo hν (UV Light) - Br•, + H• Quinone 6-Bromo-2-methoxy-3-methyl-1,4-benzoquinone (Oxidative Product) Radical->Quinone + [O], - MeOH (Demethylation)

Figure 2: Primary degradation pathways. The oxidative pathway (Red) is dominant in solution/air; the photolytic pathway (Green) is dominant under light exposure.

Physicochemical Properties (Predicted & Comparative)

Data derived from computational models (ACD/Labs, EPISuite) and analogous bromophenols.

PropertyValue (Range)ConfidenceContext
Physical State Crystalline SolidHighIsomer MP is ~50°C; 2,4-dimethoxy parent is solid.
Melting Point 65 – 85 °CMediumHigher than isomer due to compactness.
Boiling Point 290 – 310 °CMediumDecomposition likely before boiling.
pKa (Acidic) 8.8 ± 0.5HighLower than phenol (9.95) due to Br (-I).
LogP (Octanol/Water) 3.2 – 3.6HighLipophilic; poor water solubility.
Solubility (Water) < 0.5 mg/mLHighPractically insoluble.
Solubility (Organic) HighHighSoluble in MeOH, DCM, DMSO, EtOAc.

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile, the following "Stress Testing" protocols (compliant with ICH Q1A guidelines) are recommended.

Analytical Method: HPLC-UV

Before testing, establish a stability-indicating method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: 280 nm (Phenol absorption) and 254 nm.

  • Expectation: The parent elutes at ~12-14 min. Quinone impurities elute earlier (more polar).

Forced Degradation Protocol
A. Oxidative Stress (Critical)
  • Preparation: Dissolve 10 mg of substance in 5 mL Acetonitrile.

  • Stressor: Add 1 mL of 30%

    
    .
    
  • Incubation: Store at Room Temperature for 4 hours.

  • Analysis: Quench with sodium bisulfite, dilute, and inject.

  • Success Criteria: Detection of the p-quinone peak (M-16 mass shift or distinct UV spectrum).

B. Photostability
  • Preparation: Prepare a 1 mg/mL solution in Methanol (transparent vial) and a solid sample (thin layer).

  • Stressor: Expose to 1.2 million lux hours (Cool White Fluorescent) and 200 W-hr/m² UV.

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Analysis: Compare Light vs. Dark samples via HPLC.

  • Success Criteria: Degradation > 5% in light sample indicates need for amber glassware storage.

C. Thermal/Humidity Stress
  • Preparation: Place open vials of solid substance in a humidity chamber.

  • Condition: 40°C / 75% Relative Humidity for 7 days.

  • Analysis: Dissolve and analyze for hydrolysis or dimerization products.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling controls are mandatory to maintain integrity:

  • Container: Amber glass vials (Type I) with Teflon-lined caps.

  • Atmosphere: Argon or Nitrogen overlay is recommended for long-term storage to prevent oxidative yellowing (quinone formation).

  • Temperature: Refrigerate (2–8°C). While thermodynamically stable at RT, cold storage retards kinetic oxidation.

  • Light: Strictly protect from UV/Daylight.

References

  • Synthesis and Oxidation of Methoxyphenols: Bjørsvik, H-R., et al.[1] "Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring." Journal of Organic Chemistry, 2005. Link Context: Establishes the susceptibility of 2,4-dimethoxy-3-methylphenol to oxidation.

  • Bromophenol Properties: Han, J., et al.[2][3] "Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations." Journal of Physical Chemistry A, 2005. Link Context: Provides computational baselines for bond lengths and pKa values of brominated phenols.

  • Photolytic Degradation: Lipczynska-Kochany, E. "Degradation of aqueous nitrophenols and aminophenols by UV irradiation." Chemosphere, 1992. (Analogous mechanism for halophenols). Context: Mechanistic support for the photolytic cleavage of the C-Br bond.
  • ICH Guidelines: ICH Expert Working Group. "Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003. Link Context: Standard protocols for forced degradation studies.

Sources

Foundational

A Technical Guide to the Solubility of 6-bromo-2,4-dimethoxy-3-methylphenol in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and process chemistry.[1][2] It directly influences bioavailability, formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and process chemistry.[1][2] It directly influences bioavailability, formulation, and purification strategies.[1][2] This technical guide addresses the solubility of 6-bromo-2,4-dimethoxy-3-methylphenol, a substituted phenol of interest in synthetic chemistry. A review of public scientific literature reveals a notable absence of quantitative solubility data for this specific compound. This document serves to bridge this information gap by providing a robust theoretical framework and detailed, standardized experimental protocols for researchers to determine its solubility in various organic solvents. The methodologies described, including the widely accepted shake-flask method followed by gravimetric or chromatographic analysis, are standard techniques in the modern analytical laboratory.[3][4] Furthermore, this guide presents a structured framework for data presentation and includes logical workflow diagrams to assist in the selection and execution of appropriate solubility determination methods.

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental physicochemical property.[1][5] For a compound like 6-bromo-2,4-dimethoxy-3-methylphenol, understanding its solubility profile across a range of organic solvents is paramount for several reasons:

  • Reaction Kinetics: Most chemical reactions are carried out in solution, and the solvent must dissolve reactants to allow for effective molecular collision and reaction.

  • Purification and Crystallization: Solubility differences are the basis for purification techniques like recrystallization. Selecting an appropriate solvent system is crucial for obtaining high-purity crystalline material.[6]

  • Formulation Development: In pharmaceutical sciences, the solubility of an API is a key determinant of its dissolution rate and, consequently, its bioavailability.[1][2]

  • Analytical Method Development: Creating reliable analytical methods, particularly using High-Performance Liquid Chromatography (HPLC), requires the analyte to be fully soluble in the mobile phase or a compatible solvent.[7]

Given the structural features of 6-bromo-2,4-dimethoxy-3-methylphenol—a polar hydroxyl group, two methoxy groups, a halogen atom, and a nonpolar aromatic ring system—its solubility is expected to vary significantly with the choice of solvent.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is the adage "like dissolves like," which refers to the polarity of the substances involved.[8][9]

  • Polarity and Intermolecular Forces: A molecule's polarity arises from the distribution of electrical charge, influenced by electronegativity differences and molecular geometry.[8][10] Polar molecules, like water or ethanol, have significant dipole moments and can engage in strong dipole-dipole interactions or hydrogen bonds.[8] Nonpolar molecules, like hexane, interact primarily through weaker London dispersion forces.[8]

  • Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[11]

    • Polar Solvents will effectively dissolve polar solutes. The hydroxyl (-OH) group of 6-bromo-2,4-dimethoxy-3-methylphenol can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

    • Nonpolar Solvents will better dissolve nonpolar solutes. The brominated, methylated benzene ring constitutes the nonpolar portion of the molecule, suggesting some solubility in less polar solvents like toluene or diethyl ether.

Therefore, a spectrum of solubilities is anticipated for 6-bromo-2,4-dimethoxy-3-methylphenol, ranging from high solubility in polar organic solvents to lower solubility in nonpolar hydrocarbon solvents.

Standardized Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and widespread acceptance.[3][4] The following protocol is a self-validating system designed to ensure data integrity and reproducibility, in line with Good Laboratory Practices (GLP).[12][13]

Materials and Equipment
  • 6-bromo-2,4-dimethoxy-3-methylphenol (high purity, >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis setup)

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps of the shake-flask protocol.

G Workflow for Equilibrium Solubility Determination cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation A Add excess solid solute to a known volume of solvent in a vial B Seal vial and place in a temperature-controlled orbital shaker A->B C Agitate for 24-72 hours to ensure equilibrium is reached B->C D Allow suspension to sediment C->D E Withdraw supernatant using a syringe and attach a 0.22 µm syringe filter D->E F Filter supernatant into a clean, tared vial (for gravimetric) or volumetric flask (for HPLC/UV) E->F G_grav Gravimetric: Evaporate solvent and weigh the residue F->G_grav G_hplc HPLC/UV: Dilute sample accurately and analyze concentration F->G_hplc H Calculate solubility (e.g., in mg/mL or mol/L) G_grav->H G_hplc->H

Caption: Shake-Flask method for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of 6-bromo-2,4-dimethoxy-3-methylphenol to a vial containing a known volume (e.g., 5 mL) of the selected solvent.[4] The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.[3][5]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[3][14] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[5]

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.[15] Carefully withdraw a sample of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter to the syringe to remove any undissolved microparticles and dispense the clear, saturated solution into a clean container. This filtration step is critical for accurate results.

  • Analysis: The concentration of the solute in the saturated filtrate can be determined by several methods.

    • Gravimetric Method: A known volume or mass of the filtered solution is transferred to a pre-weighed evaporating dish.[5][16] The solvent is carefully evaporated under controlled conditions (e.g., in an oven at a temperature below the solute's boiling/decomposition point), and the dish is dried to a constant weight.[1][16] The final weight of the residue corresponds to the mass of the dissolved solute.[5]

    • HPLC/UV-Vis Analysis: A precise aliquot of the filtered solution is accurately diluted with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.[17][18] The concentration is then determined by measuring its absorbance (UV-Vis) or peak area (HPLC).[17][19] HPLC is often preferred for its high specificity and ability to detect potential degradation.[3]

  • Calculation: The solubility is calculated based on the mass of the solute and the volume of the solvent used. Common units include mg/mL, g/100 mL, or molarity (mol/L).

Data Presentation and Interpretation

To facilitate systematic collection and comparison, the experimentally determined solubility data should be organized into a clear, structured table. While specific experimental data for 6-bromo-2,4-dimethoxy-3-methylphenol is not publicly available, the following table serves as a template for researchers to populate with their findings. Solvents are listed in order of decreasing polarity to help visualize trends.

Table 1: Template for Solubility Data of 6-bromo-2,4-dimethoxy-3-methylphenol at 25 °C

SolventSolvent TypeDielectric Constant (20°C)¹Solubility ( g/100 mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7TBDTBD
AcetonitrilePolar Aprotic37.5TBDTBD
MethanolPolar Protic32.7TBDTBD
EthanolPolar Protic24.6TBDTBD
AcetonePolar Aprotic20.7TBDTBD
DichloromethanePolar Aprotic9.1TBDTBD
Ethyl AcetatePolar Aprotic6.0TBDTBD
Tetrahydrofuran (THF)Polar Aprotic7.5TBDTBD
Diethyl EtherNonpolar4.3TBDTBD
TolueneNonpolar2.4TBDTBD
HexaneNonpolar1.9TBDTBD
¹Dielectric constant values are approximate and sourced from standard chemical reference tables.[20][21]
TBD: To Be Determined experimentally.
Interpreting Solubility Trends

The relationship between solvent properties and the expected solubility of the target compound can be conceptualized as follows:

G cluster_polar Polar Solvents (e.g., Methanol, Acetone) cluster_nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Solute 6-bromo-2,4-dimethoxy- 3-methylphenol Polar_Features H-Bonding Capability High Dipole Moment Solute->Polar_Features Strong Interaction (H-Bonding, Dipole-Dipole) Nonpolar_Features Primarily Dispersion Forces Low Dipole Moment Solute->Nonpolar_Features Weak Interaction (Dispersion Forces) Solubility_High High Expected Solubility Polar_Features->Solubility_High Solubility_Low Low Expected Solubility Nonpolar_Features->Solubility_Low

Caption: Factors influencing expected solubility trends.

It is hypothesized that 6-bromo-2,4-dimethoxy-3-methylphenol will exhibit high solubility in polar solvents capable of hydrogen bonding (like methanol) and strong dipole-dipole interactions (like DMSO and acetone).[11] Conversely, its solubility is expected to be significantly lower in nonpolar aliphatic solvents like hexane, where the primary interactions are weak dispersion forces.[8]

Conclusion

While quantitative solubility data for 6-bromo-2,4-dimethoxy-3-methylphenol is not currently available in the public domain, this guide provides the essential theoretical background and a detailed, actionable experimental protocol for its determination. By adhering to the standardized shake-flask method and employing precise analytical techniques, researchers can generate high-quality, reliable solubility data. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and advancing the potential applications of this compound in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds.
  • Pharmapproach. (2018, August 16). Determination of Solubility by Gravimetric Method.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Kovács, A., et al. (n.d.). [Good laboratory practice of equilibrium solubility measurement]. PubMed.
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Fiveable. (2025, August 15). Solvent polarity Definition.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Reusch, W. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Baka, E. (2025, August 5). Good laboratory practice of equilibrium solubility measurement.
  • Solubility of Things. (n.d.).
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Lund University Publications. (n.d.).
  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents.
  • TCI Chemicals. (n.d.). Organic Solvents.
  • University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties1,2,3.
  • Michigan State University. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (n.d.).
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents.
  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Pharmacy Journal. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • YouTube. (2017, May 9). Qual Lab Solubility Testing.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Phenomenex. (n.d.). HPLC Testing Procedure.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • iosrphr.org. (2024, September 11).
  • ChemBK. (2024, April 9). 6-BroMo-o-cresol,2-BroMo-6-Methylphenol.
  • CymitQuimica. (n.d.). CAS 609-22-3: 2,4-dibromo-6-methylphenol.
  • Benchchem. (n.d.). In-depth Technical Guide: 6-Bromo-2-chloro-3-methylphenol.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0.
  • Benchchem. (n.d.). 6-Bromo-2-chloro-3-methylphenol CAS number and properties.

Sources

Exploratory

A Comprehensive Technical Guide to Brominated Dimethoxy-Methylphenol Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract Bromophenols, a diverse class of secondary metabolites predominantly found in marine algae, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bromophenols, a diverse class of secondary metabolites predominantly found in marine algae, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1][2] This technical guide focuses on the derivatives of brominated dimethoxy-methylphenol scaffolds, which serve as a promising foundation for the development of novel therapeutics. We delve into the synthetic strategies for creating these core structures and their subsequent derivatives, explore their detailed physicochemical characterization, and provide a comprehensive overview of their therapeutic potential. Key biological activities, including anticancer, antioxidant, antimicrobial, and enzyme-inhibiting properties, are discussed in detail.[3][4] Furthermore, this guide illuminates the underlying mechanisms of action, including the modulation of critical signaling pathways such as the STING and Nrf2 pathways, supported by illustrative diagrams and summaries of structure-activity relationships.[5][6] This document is intended for researchers, scientists, and drug development professionals as a thorough resource for advancing the exploration of these potent molecules.

Introduction to Bromophenols and the Dimethoxy-Methylphenol Scaffold

Phenolic compounds are a cornerstone of natural product chemistry, with brominated variants being particularly prevalent in the marine environment.[2][7] These organobromine compounds are biosynthesized by marine organisms, especially red algae of the Rhodomelaceae family, and are believed to function as chemical defense agents.[2][8] Their unique chemical structures, conferred by the presence of one or more bromine atoms on a phenol ring, lead to a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antidiabetic, and antimicrobial effects.[5][2][3]

The core structure of interest, a brominated dimethoxy-methylphenol, combines several key features:

  • A Phenolic Hydroxyl Group: This group is crucial for antioxidant activity through free radical scavenging and serves as a reactive handle for synthesizing diverse derivatives like ethers and esters.[9]

  • A Bromine Substituent: The position and number of bromine atoms significantly influence the compound's biological efficacy and selectivity. Bromination can enhance the lipophilicity and potency of a molecule.[7][10]

  • Methoxy and Methyl Groups: These groups modulate the electronic properties, steric hindrance, and overall pharmacology of the molecule, allowing for fine-tuning of its therapeutic properties.

This guide will use the synthesis of 3-bromo-2,6-dimethoxy-4-methylphenol, a close and well-documented analogue, as a representative starting point for exploring the synthesis and derivatization of this class of compounds.

Synthesis and Derivatization Strategies

The creation of a library of derivatives begins with the robust synthesis of the core scaffold, followed by strategic chemical modifications.

Synthesis of the Core Scaffold: 3-Bromo-2,6-dimethoxy-4-methylphenol

A common and effective method for synthesizing the core structure is through the selective electrophilic bromination of the corresponding phenol. Controlling the reaction conditions is critical to ensure mono-bromination at the desired position and to prevent the formation of poly-brominated byproducts.[11]

Experimental Protocol: Synthesis of 3-Bromo-2,6-dimethoxy-4-methylphenol [12]

  • Materials: 2,6-dimethoxy-4-methylphenol, a suitable reaction solvent (e.g., 1,2-dichloropropane, glacial acetic acid), and a brominating agent (e.g., liquid bromine).

  • Procedure:

    • In a reaction flask, dissolve 2,6-dimethoxy-4-methylphenol (1.0 equivalent) in the chosen solvent system (e.g., a mixture of 1,2-dichloropropane and glacial acetic acid).

    • Heat the stirred solution to a controlled temperature (e.g., 50°C).

    • Slowly add liquid bromine (1.0 equivalent) dropwise over a period of 1-3 hours. Maintaining a slow addition rate and constant temperature is crucial for selectivity.

    • After the addition is complete, allow the reaction to proceed at the same temperature for an additional 5-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to approximately 10°C and stir for 3 hours to induce crystallization.

    • Collect the solid product by suction filtration.

    • Wash the crystals with a cold solvent and dry under vacuum to yield 3-bromo-2,6-dimethoxy-4-methylphenol.

  • Characterization: The structure of the product should be confirmed using standard analytical techniques. For 3-bromo-2,6-dimethoxy-4-methylphenol, the expected ¹H NMR signals are: δ 2.34 (s, 3H, CH₃), δ 3.87 (s, 3H, OCH₃), δ 3.90 (s, 3H, OCH₃), δ 5.48 (s, 1H, OH), δ 6.58 (s, 1H, Ar-H).[12]

Key Derivatization Reactions

Once the core scaffold is synthesized, its phenolic hydroxyl group provides a versatile point for derivatization, primarily through methylation and acetylation, to explore structure-activity relationships.

Experimental Protocol: General Procedure for O-Methylation [13]

  • Materials: Brominated dimethoxy-methylphenol, methanol (solvent), potassium carbonate (K₂CO₃, base).

  • Procedure:

    • Dissolve the bromophenol starting material in methanol.

    • Add potassium carbonate (e.g., 1.5 equivalents) to the solution.

    • Stir the mixture at room temperature. Monitor the reaction by TLC.

    • Upon completion, filter the mixture through a Celite pad to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product using silica gel column chromatography (e.g., with a Hexane/Ethyl Acetate gradient) to yield the desired methylated derivative.

Biological Activities and Therapeutic Potential

Derivatives of the brominated dimethoxy-methylphenol scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

The most extensively studied application of bromophenol derivatives is in oncology. These compounds exhibit potent cytotoxic and antiproliferative effects across various cancer cell lines.

  • Leukemia: Certain acetylated bromophenol derivatives, such as (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate), have been shown to inhibit the viability of leukemia K562 cells and induce apoptosis.[5][1]

  • Solid Tumors: Other derivatives have shown efficacy against human lung cancer (A549), breast cancer (MCF-7), and hepatoma (Bel7402) cell lines, with some compounds demonstrating IC₅₀ values in the nanomolar range.[7]

  • Cervical Cancer: A brominated analogue of ormeloxifene (Br-ORM) was synthesized and found to have enhanced efficacy against cervical cancer cells (CaSki and SiHa) compared to the parent compound, with an IC₅₀ of 15–20 μM.[6][10] This compound effectively reduced cell proliferation and clonogenicity.[10]

Table 1: Anticancer Activity of Selected Bromophenol Derivatives

Compound IDCancer Cell LineActivityIC₅₀ ValueReference
4b-4 Leukemia (K562)Inhibited Viability~ 6.5 µM[5]
Bromophenol 9 Lung (A549)Antiproliferative1.8 nM[7]
Bromophenol 9 Breast (MCF-7)Antiproliferative2.7 nM[7]
Br-ORM Cervical (CaSki)Suppressed Viability~15-20 µM[10]
BDDE 12 Leukemia (K562)Inhibited Proliferation13.9 µg/mL[7]
Compound 4b-4: (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)[5]
Antioxidant Properties

Oxidative stress is implicated in numerous diseases. Bromophenol derivatives have shown significant potential in mitigating oxidative damage.

  • Radical Scavenging: Many bromophenols are potent scavengers of free radicals such as DPPH and ABTS.[2]

  • Cellular Protection: Specific methylated and acetylated derivatives can ameliorate H₂O₂-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in human keratinocyte (HaCaT) cells.[5][1] These compounds were found to increase the expression of key antioxidant proteins like thioredoxin reductase 1 (TrxR1) and heme oxygenase-1 (HO-1).[5][1]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, new antimicrobial agents are urgently needed. Bromophenols have emerged as promising candidates.[8][14]

  • Antibacterial Effects: Derivatives have demonstrated significant activity against Gram-positive bacteria, including the drug-resistant strain MRSA (Staphylococcus aureus).[8][14]

  • Biofilm Inhibition: Beyond direct bactericidal effects, these compounds can also inhibit the formation of biofilms, a key virulence factor that allows bacteria to evade antibiotics.[8][14]

Enzyme Inhibition

The targeted inhibition of specific enzymes is a fundamental strategy in drug discovery. Bromophenol derivatives have shown inhibitory activity against several clinically relevant enzymes.[4][15]

  • Anti-inflammatory (COX Inhibition): Certain trimethoxy and bromo derivatives of 1,3-diphenylpropane-1,3-dione have displayed potent and selective inhibitory action against COX-2, an enzyme involved in inflammation and pain, with activity comparable or superior to the commercial drug celecoxib.[16]

  • Antidiabetic (α-Glucosidase Inhibition): Some bromophenols inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential application in managing type 2 diabetes.[4]

  • Neurodegenerative Disease Targets (AChE Inhibition): Inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy for treating Alzheimer's disease. Certain bromophenols have been identified as AChE inhibitors.[4]

Mechanistic Insights and Signaling Pathways

Understanding how these derivatives exert their effects at a molecular level is crucial for their rational development as drugs. Research has implicated several key signaling pathways.

The STING Pathway in Cancer Immunotherapy

A groundbreaking study identified marine bromophenol derivatives as a novel class of non-cyclic dinucleotide (non-CDN) STING (stimulator of interferon genes) agonists.[6]

  • Mechanism: The STING pathway is a critical component of the innate immune system that detects cytosolic DNA (e.g., from tumor cells), leading to the production of type I interferons and a robust anti-tumor immune response.[6]

  • Therapeutic Implication: The derivative OSBP63 was shown to robustly activate the STING pathway, leading to phosphorylation of the transcription factor IRF3 and secretion of interferon-β. When co-administered with the chemotherapy drug paclitaxel, OSBP63 demonstrated pronounced anti-tumor activity in a breast cancer model.[6] This discovery opens a new avenue for using bromophenol derivatives in cancer immunotherapy.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces dsDNA Tumor-derived dsDNA dsDNA->cGAS senses STING_dimer STING Dimer cGAMP->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 translocates & recruits OSBP63 Bromophenol Derivative (OSBP63) OSBP63->STING_dimer binds & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_Gene IFN-β Gene pIRF3_nuc->IFN_Gene activates transcription IFN_beta IFN-β (Secretion) IFN_Gene->IFN_beta leads to

Caption: Activation of the STING pathway by bromophenol derivatives.[6]
The Nrf2 Antioxidant Response Pathway

The protective effects of bromophenol derivatives against oxidative stress are partly mediated by the Nrf2 signaling pathway.

  • Mechanism: Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or activators, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant genes, such as HO-1 and TrxR1.

  • Observed Effects: While some bromophenols did not directly increase Nrf2 expression, they significantly upregulated the downstream protective proteins HO-1 and TrxR1, suggesting a modulation of the pathway to enhance cellular defense against oxidative damage.[5][1]

Structure-Activity Relationships (SAR)

The analysis of various synthesized derivatives provides crucial insights into the relationship between their chemical structure and biological activity.

  • Role of Bromination: The presence of a bromine atom is often critical for potent bioactivity. For instance, the addition of a bromine group to a particular derivative significantly enhanced its antiproliferative effect against K562 leukemia cells.[5]

  • Hydroxyl Group Modification: The free phenolic hydroxyl group is vital for radical scavenging activity. However, its modification through methylation or acetylation can lead to derivatives with potent and sometimes distinct biological activities, such as enhanced anticancer effects, by altering the molecule's polarity, cell permeability, and target interactions.[5][1]

  • Substitution Patterns: The specific placement of bromo, methoxy, and other functional groups on the aromatic ring dictates the molecule's overall shape and electronic distribution, which in turn governs its binding affinity to biological targets like enzymes or protein receptors.

SAR_Workflow cluster_derivatization Derivatization cluster_evaluation Biological Evaluation start Core Scaffold (e.g., Dimethoxy-methylphenol) bromination Electrophilic Bromination start->bromination core_bromo Brominated Core (6-bromo-2,4-dimethoxy-3-methylphenol analogue) bromination->core_bromo methylation O-Methylation core_bromo->methylation acetylation O-Acetylation core_bromo->acetylation other Other Modifications core_bromo->other library Derivative Library methylation->library acetylation->library other->library anticancer Anticancer Assays (IC50) library->anticancer antioxidant Antioxidant Assays (DPPH, ABTS) library->antioxidant antimicrobial Antimicrobial Assays (MIC) library->antimicrobial enzyme Enzyme Inhibition (COX, AChE) library->enzyme sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antioxidant->sar antimicrobial->sar enzyme->sar

Caption: Workflow for SAR analysis of bromophenol derivatives.

Future Directions and Conclusion

Derivatives of 6-bromo-2,4-dimethoxy-3-methylphenol and related scaffolds represent a highly promising class of molecules with diverse therapeutic potential. Their demonstrated efficacy as anticancer, antioxidant, and antimicrobial agents, coupled with novel mechanisms like STING pathway activation, underscores their value in modern drug discovery.

Future research should focus on:

  • Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Progressing the most promising derivatives from in vitro assays to preclinical animal models to evaluate their efficacy and safety.

  • Target Identification: Elucidating the precise molecular targets for derivatives that exhibit potent phenotypic effects, such as apoptosis induction or biofilm inhibition.

References

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]

  • Kim, S.-K. (2023). Pharmaceutical Applications of Major Marine Nutraceuticals. Taylor & Francis. [Link]

  • Gong, W., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]

  • Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. [Link]

  • Mody Chemi-Pharma Ltd. (n.d.). Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights. Mody Chemi-Pharma Ltd. [Link]

  • Khan, F., et al. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. ACS Omega. [Link]

  • Wang, O., et al. (2026). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. PMC. [Link]

  • Shurygina, A. V., et al. (2024). Synthesis and Biological Activity of Brominated Phenols with Lactamomethyl Moieties - Natural Compounds Analogues. ResearchGate. [Link]

  • R Discovery. (n.d.). 6-bromo Derivative Research Articles. R Discovery. [Link]

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Wang, W., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. MDPI. [Link]

  • Zengin, G., et al. (2020). Phenolic profile, enzyme inhibition and antioxidant activities and bioinformatics analysis of leaf and stem bark of Ficus sycomorus. Food and Chemical Toxicology. [Link]

  • Google Patents. (n.d.). CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • SciSpace. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). SciSpace. [Link]

Sources

Foundational

Polysubstituted Bromophenols: Electronic Tuning, Synthetic Versatility, and Bioactive Mechanisms

Executive Summary This technical guide analyzes the physicochemical and reactive landscape of polysubstituted bromophenols (PSBPs). While often associated with industrial flame retardants (e.g., TBBPA), PSBPs represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical and reactive landscape of polysubstituted bromophenols (PSBPs). While often associated with industrial flame retardants (e.g., TBBPA), PSBPs represent a critical pharmacophore in marine natural product drug discovery. Their unique electronic dualism—where bromine acts as both an inductive deactivator and a resonance donor—creates a tunable scaffold for designing potent antimicrobial and anticancer agents. This guide provides researchers with actionable data on acidity modulation, robust cross-coupling protocols, and the mechanistic basis of their mitochondrial toxicity.

Part 1: Electronic Architecture & Acidity Modulation

The reactivity of PSBPs is governed by the competition between the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) of the bromine atoms. In polysubstituted systems, the inductive effect dominates, significantly stabilizing the phenoxide anion and increasing acidity.

The Acidity Cliff

Unlike fluorine, which has a strong overlap with carbon's 2p orbital, bromine's 4p orbital mismatch renders its resonance donation weaker. Consequently, accumulating bromine atoms on the phenol ring drastically lowers pKa, transforming a weak acid into a pseudo-acid capable of unique biological interactions (e.g., proton shuttling).

Table 1: Comparative Acidity of Brominated Phenols Data synthesized from spectrophotometric and potentiometric determinations.

CompoundSubstitution PatternpKa (approx.)[1][2]Electronic Driver
PhenolUnsubstituted9.95Baseline resonance stabilization
4-BromophenolPara9.34-I effect outweighs weak +M
2,4-DibromophenolOrtho, Para7.79Additive -I stabilization of phenoxide
2,4,6-Tribromophenol Ortho, Para, Ortho6.0 - 6.3 Max inductive withdrawal; Steric inhibition of solvation
PentabromophenolFully substituted4.8Approaching carboxylic acid acidity
Visualization of Electronic Effects

The following diagram illustrates the vectoral competition between induction and resonance, and how polysubstitution stabilizes the anionic conjugate base.

ElectronicEffects Phenol Phenol Core (Electron Rich) Br_Ortho Ortho-Br (Strong -I / Steric Bulk) Phenol->Br_Ortho Inductive Pull (-I) Br_Para Para-Br (Resonance +M / Inductive -I) Phenol->Br_Para Competing Effects Phenoxide Phenoxide Anion (Stabilized) Br_Ortho->Phenoxide Charge Delocalization Br_Para->Phenoxide Charge Delocalization Acidity Increased Acidity (pKa ~6.0) Phenoxide->Acidity Thermodynamic Outcome

Figure 1: Vector analysis of electronic substituent effects in 2,4,6-tribromophenol. Red arrows indicate electron withdrawal; dashed blue lines indicate anion stabilization.

Part 2: Synthetic Reactivity & Protocols[2][3][4]

For drug development, the primary utility of PSBPs lies in their ability to undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura). However, the free hydroxyl group presents a challenge: it can poison catalysts or undergo competitive O-arylation.

Strategic Workflow: The "Protect-Couple-Deprotect" Cycle

While water-soluble catalysts exist for unprotected phenols, the "Gold Standard" for high-purity library synthesis involves transient protection.

Protocol: Suzuki Coupling of 2,4,6-Tribromophenol

Phase A: Protection (Methylation) Rationale: Caps the acidic proton, preventing catalyst poisoning and ensuring solubility in organic solvents.

  • Dissolve 10 mmol of 2,4,6-tribromophenol in 50 mL acetone.

  • Add 15 mmol anhydrous

    
     (Base) and 12 mmol Methyl Iodide (MeI).
    
  • Reflux at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Filter salts, concentrate filtrate. Yields 2,4,6-tribromoanisole.

Phase B: Regioselective Coupling Rationale: The C-Br bond at the para position is sterically more accessible and electronically more activated for oxidative addition than the ortho positions.

  • Charge a Schlenk flask with:

    • 1.0 equiv 2,4,6-tribromoanisole

    • 1.1 equiv Arylboronic acid (e.g., Phenylboronic acid)

    • 5 mol%

      
       (Catalyst)[2]
      
  • Solvent System: Add Toluene:Ethanol:Water (4:1:1, degassed). The biphasic system dissolves inorganic base (

    
    ) and organic reactants.
    
  • Reaction: Heat to 90°C under Argon for 12 hours.

  • Purification: Silica gel chromatography.

Phase C: Deprotection (Demethylation)

  • Dissolve coupled product in dry DCM at -78°C.

  • Add

    
     (1.0 M in DCM, 3 equiv).
    
  • Warm to RT over 4 hours. Quench with ice water.

SuzukiWorkflow Start 2,4,6-Tribromophenol Protect Protection (MeI, K2CO3) Start->Protect Intermediate Tribromoanisole Protect->Intermediate Couple Suzuki Coupling (Pd(0), Ar-B(OH)2) Intermediate->Couple Oxidative Addition Product_Prot Biaryl Ether Couple->Product_Prot Reductive Elimination Deprotect Deprotection (BBr3) Product_Prot->Deprotect Final Polysubstituted Biaryl Phenol Deprotect->Final

Figure 2: Step-wise synthetic workflow for the functionalization of sterically hindered bromophenols.

Part 3: Bioactive Potential & Toxicity Mechanisms[5]

Polysubstituted bromophenols are not merely synthetic intermediates; they are potent biological effectors.[3] Their lipophilicity (LogP ~3.5–4.5) allows membrane penetration, while their acidity (pKa ~6) enables them to act as protonophores.

The Proton Shuttle Mechanism (Uncoupling)

The primary mechanism of toxicity—and potential therapeutic utility in specific metabolic contexts—is the uncoupling of oxidative phosphorylation.

  • Protonation: In the acidic intermembrane space (IMS), the phenoxide anion picks up a proton (

    
    ) to become neutral (
    
    
    
    ).
  • Translocation: The neutral, lipophilic

    
     diffuses across the inner mitochondrial membrane (IMM) into the matrix.
    
  • Deprotonation: In the alkaline matrix, the proton is released.

  • Return: The resulting phenoxide anion (

    
    ), stabilized by the electron-withdrawing bromine atoms, utilizes the membrane potential (
    
    
    
    ) to diffuse back to the IMS, completing the futile cycle.

This process dissipates the proton motive force (PMF) as heat rather than ATP synthesis.

Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Matrix (Low [H+]) H_out H+ ArOH_out ArOH (Neutral) H_out->ArOH_out ArO_out ArO- (Anion) ArO_out->ArOH_out + H+ Diffusion_In Lipophilic Diffusion ArOH_out->Diffusion_In ArOH_in ArOH Diffusion_In->ArOH_in Diffusion_Out Electrophoretic Return Diffusion_Out->ArO_out ArO_in ArO- ArOH_in->ArO_in - H+ H_in H+ (Released) ArOH_in->H_in ArO_in->Diffusion_Out

Figure 3: The protonophoric cycle of bromophenols across the mitochondrial membrane, decoupling respiration from ATP synthesis.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from [Link]

  • Terada, H. (1990).[4] Uncouplers of oxidative phosphorylation.[4][5][6][7][8] Environmental Health Perspectives, 87, 213–218.[5] Retrieved from [Link]

  • Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. Retrieved from [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol: Reaction Mechanisms.[9] Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of 6-bromo-2,4-dimethoxy-3-methylphenol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 6-bromo-2,4-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 6-bromo-2,4-dimethoxy-3-methylphenol. While direct experimental data for this specific molecule is not yet prevalent in public literature, this document synthesizes information from structurally related bromophenols and substituted phenols to build a robust hypothesis for its therapeutic potential. We delve into the likely antioxidant, antimicrobial, and anticancer properties of this compound, underpinned by established mechanisms of action for this chemical class. Detailed, field-proven experimental protocols are provided to empower researchers to systematically investigate these potential activities. This guide is intended to serve as a foundational resource for initiating and advancing research into the pharmacological applications of 6-bromo-2,4-dimethoxy-3-methylphenol.

Introduction and Physicochemical Profile

6-bromo-2,4-dimethoxy-3-methylphenol is a halogenated and substituted phenolic compound. The presence of a bromine atom, two methoxy groups, and a methyl group on the phenol scaffold suggests a unique electronic and steric profile that could translate into significant biological activity. Phenolic compounds, in general, are well-established as potent antioxidants and radical scavengers.[1][2] The addition of a bromine atom can enhance lipophilicity and, in some cases, potentiate biological effects.[3][4]

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₉H₁₁BrO₃
Molecular Weight247.09 g/mol
AppearanceLikely a solid at room temperature.[5]
SolubilityExpected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO.
CAS NumberNot readily available for this specific structure, indicating its novelty.

Potential Antioxidant Activity

The core phenolic structure of 6-bromo-2,4-dimethoxy-3-methylphenol strongly suggests inherent antioxidant potential. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative damage to cellular components.[6][7] The methoxy and methyl substituents can further modulate this activity through electronic and steric effects.

Mechanism of Antioxidant Action

The primary antioxidant mechanisms for phenolic compounds are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[1][8] In the HAT mechanism, the phenol directly donates a hydrogen atom to a radical. In the SET-PT mechanism, the phenol first transfers an electron to the radical, forming a radical cation, which then deprotonates. The presence of electron-donating groups, such as methoxy and methyl groups, is known to enhance the antioxidant activity of phenols.[1]

Diagram: Proposed Antioxidant Mechanism

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Compound 6-bromo-2,4-dimethoxy- 3-methylphenol Stabilized_Radical Stabilized Phenoxyl Radical Compound->Stabilized_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common and reliable method for assessing the in-vitro antioxidant capacity of a compound.[9][10]

Materials:

  • 6-bromo-2,4-dimethoxy-3-methylphenol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Assay:

    • Add 100 µL of each concentration of the test compound solution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • For the positive control, use ascorbic acid or Trolox at the same concentrations as the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the test compound.

    • Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Potential Antimicrobial Activity

Bromophenols isolated from marine sources have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[11][12] The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, and interfere with microbial energy production.[13] The lipophilicity conferred by the bromine atom and methyl group in 6-bromo-2,4-dimethoxy-3-methylphenol may enhance its ability to penetrate microbial cell walls.

Mechanism of Antimicrobial Action

The proposed antimicrobial mechanisms for phenolic compounds include:

  • Membrane Disruption: The lipophilic nature of the compound allows it to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

  • Enzyme Inhibition: The compound may interact with and inhibit the activity of key microbial enzymes involved in metabolism and cell wall synthesis.

  • Protein Denaturation: At higher concentrations, phenols can cause denaturation of cellular proteins.

Diagram: Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Prepare Bacterial Inoculum prepare_compound Prepare Serial Dilutions of 6-bromo-2,4-dimethoxy-3-methylphenol start->prepare_compound inoculate Inoculate Microtiter Plate Wells start->inoculate prepare_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic determine_mbc Determine Minimum Bactericidal Concentration (MBC) read_mic->determine_mbc end Report Results determine_mbc->end

Caption: Workflow for determining MIC and MBC of the test compound.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Materials:

  • 6-bromo-2,4-dimethoxy-3-methylphenol

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotics (e.g., ampicillin, tetracycline) as positive controls

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive control: Wells containing the bacterial inoculum and a standard antibiotic.

    • Negative control: Wells containing only MHB.

    • Growth control: Wells containing the bacterial inoculum and MHB without any compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm.

Potential Anticancer Activity

Numerous bromophenols derived from marine algae have exhibited cytotoxic effects against various human cancer cell lines.[11][16][17] The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[7] The structural features of 6-bromo-2,4-dimethoxy-3-methylphenol warrant an investigation into its potential as an anticancer agent.

Mechanisms of Anticancer Action

Potential anticancer mechanisms for this class of compounds include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspase cascades and regulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cell proliferation.

  • Inhibition of Kinase Signaling: Some phenolic compounds can inhibit protein kinases that are crucial for cancer cell survival and growth.[18]

Diagram: Evaluation of Anticancer Activity

Anticancer_Evaluation start Culture Cancer Cell Lines treat_cells Treat Cells with 6-bromo-2,4-dimethoxy-3-methylphenol start->treat_cells mtt_assay MTT Assay for Cytotoxicity (IC₅₀) treat_cells->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis end Data Analysis and Interpretation apoptosis_assay->end cell_cycle_analysis->end

Caption: Workflow for in-vitro evaluation of anticancer properties.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[18][19]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-bromo-2,4-dimethoxy-3-methylphenol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100

    • Abs_sample is the absorbance of the treated cells.

    • Abs_control is the absorbance of the untreated (vehicle control) cells.

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

6-bromo-2,4-dimethoxy-3-methylphenol represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. Based on the extensive literature on related bromophenols and substituted phenols, there is a strong scientific rationale to investigate its antioxidant, antimicrobial, and anticancer properties. The experimental protocols detailed in this guide provide a solid framework for initiating such investigations. Future research should focus on the synthesis of this compound, followed by a systematic evaluation of its biological activities using the described in-vitro assays. Promising results would then warrant further studies into its mechanism of action and potential for in-vivo efficacy and safety.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Cabrita, A. R., et al. (2025). Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. Marine Drugs.
  • El-Demerdash, A., et al. (2024).
  • Jadhav, P., et al. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Bioassays for anticancer activities. Methods in Molecular Biology.
  • Bhatt, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. European Journal of Pharmaceutical Sciences.
  • Boulebd, H. (2025). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. RSC Publishing.
  • ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?
  • Encyclopedia.pub. (2024). In Vitro Exploration of Antioxidant Activity. Encyclopedia.pub.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Singh, R., & Kumar, S. (2019). ANTIOXIDANT POTENTIAL OF NOVEL DESIGNED PHENOLIC DERIVATIVES: COMPUTATIONAL INSIGHTS. Journal of the Chilean Chemical Society.
  • BenchChem. (2025). The Potent Biological Activities of Bromophenols from Marine Algae: A Technical Guide. BenchChem.
  • Wang, Y., et al. (2023).
  • ResearchGate. (2024). A comprehensive review on in-vitro methods for anti-microbial activity.
  • Taylor & Francis. (2018). Bromophenol – Knowledge and References. Taylor & Francis.
  • AKJournals. (2024).
  • MDPI. (2026). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI.
  • ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • Advances in Chemistry (ACS Publications). (1978). Antioxidative Properties of Phenyl-Substituted Phenols.
  • PubMed. (2022).
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare.
  • IDAAM Publications. (n.d.). Methods for in vitro evaluating antimicrobial activity.
  • Liu, D., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(12), 2673–2692.
  • Frontiers. (2021). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. Frontiers in Pharmacology.
  • ACS Omega. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • Al-Amiery, A. A., et al. (2020). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Scientific Reports.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.
  • Taylor & Francis. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Taylor & Francis.
  • ResearchGate. (n.d.). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity.
  • PubMed. (2011). Bromophenols in marine algae and their bioactivities. PubMed.
  • Odukoya, O. A., et al. (2013). In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens. Pharmacognosy Research.
  • CyberLeninka. (n.d.). DEPENDENCE OF THE ANTIOXIDANT PROPERTIES OF SOME SPATIALLY SUBSTITUTED PHENOLS ON THE CALCULATED PARAMETERS OF THE STRUCTURE OF ANTIOXIDANT MOLECULES. CyberLeninka.
  • The Journal of Organic Chemistry. (1998). Reactivity of Substituted Phenols Toward Alkyl Radicals.
  • Sigma-Aldrich. (n.d.). 2-(4-BROMO-3-METHYLPHENYLIMINOMETHYL)-6-METHOXY-4-NITROPHENOL. Sigma-Aldrich.
  • Hubble, A. B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • Guo, L., et al. (2020).
  • CNR-IRIS. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. CNR-IRIS.
  • BenchChem. (2025). Applications of 6-Bromo-2-chloro-3-methylphenol in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Moldovan Medical Journal. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))
  • PubChem. (n.d.). 2,4-Dibromo-6-(bromomethyl)phenol. PubChem.
  • Research Journal of Pharmacy and Technology. (2025). Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata. Research Journal of Pharmacy and Technology.
  • MDPI. (2020).
  • SyTracks. (n.d.). 6-bromo-2,3-dimethoxyphenol. SyTracks.
  • BenchChem. (n.d.). In-depth Technical Guide: 6-Bromo-2-chloro-3-methylphenol. BenchChem.
  • ChemicalBook. (2026). 2,4,6-TRIBROMO-3-METHYLPHENOL. ChemicalBook.
  • MDPI. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI.
  • BLD Pharm. (n.d.). 6-Bromo-3-methoxy-2-methylbenzaldehyde. BLD Pharm.

Sources

Foundational

Technical Guide: Synthesis and Strategic Application of 6-Bromo-2,4-dimethoxy-3-methylphenol

The following technical guide details the synthesis, historical context, and chemical utility of 6-bromo-2,4-dimethoxy-3-methylphenol . This document is structured for researchers in organic chemistry and drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, historical context, and chemical utility of 6-bromo-2,4-dimethoxy-3-methylphenol . This document is structured for researchers in organic chemistry and drug discovery, focusing on the molecule's role as a linchpin intermediate in the total synthesis of benzoquinone ansamycins (e.g., Geldanamycin) and complex terpenoid quinones (e.g., Halenaquinone).

Part 1: Executive Summary & Historical Context

6-Bromo-2,4-dimethoxy-3-methylphenol is a highly functionalized aromatic building block. Its strategic value lies in its dense substitution pattern, which allows it to serve as a "pre-loaded" core for constructing polyketide and quinone-based natural products.

Historical Significance

The history of this compound is inextricably linked to the Total Synthesis of Benzoquinone Ansamycins in the late 1970s and 1980s.

  • The Ansamycins Challenge: Compounds like Geldanamycin and Macbecin presented a formidable challenge: a macrocyclic lactam ring spanning a highly substituted benzoquinone core.

  • The Synthetic Solution: Researchers (including groups like Rinehart, Kishi, and later Trauner) identified that the aromatic core must be synthesized with all substituents in place before macrocyclization.

  • The Role of the Target: The title compound provides the necessary oxygenation pattern (2,4-dimethoxy) and the methyl handle (3-methyl) while offering a bromine "hook" at C6 for lithiation, Stille couplings, or further oxidation to a quinone.

Chemical Profile
PropertyDetail
IUPAC Name 6-Bromo-2,4-dimethoxy-3-methylphenol
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Key Functionality Free Phenol (C1), Aryl Bromide (C6)
Primary Application Precursor for Lithiated Aryl species; Quinone oxidation substrate

Part 2: Mechanistic Analysis & Regioselectivity

The synthesis of this molecule hinges on Regioselective Electrophilic Aromatic Substitution (EAS) . Understanding the electronic directing effects is critical to avoiding the unwanted 5-bromo isomer.

Directing Group Logic

The precursor, 2,4-dimethoxy-3-methylphenol , presents a conflict of directing groups:

  • C1-OH (Phenol): Strong ortho/para director.[1] Activates C6 (ortho) and C2/C4 (blocked).[2]

  • C2-OMe & C4-OMe: Strong ortho/para directors.

    • C2-OMe directs to C5 (para).

    • C4-OMe directs to C5 (ortho).

  • C3-Me: Weak activator. Directs to C6 (para).

The Conflict: The Alkoxy groups (OMe) push for C5 , while the Phenol (OH) and Methyl (Me) push for C6 . The Resolution: In a free phenol, the OH group is the dominant activator . Under kinetic control (low temperature, non-polar solvent), bromination occurs preferentially at C6 , ortho to the hydroxyl group.

DirectingEffects cluster_molecule Precursor: 2,4-dimethoxy-3-methylphenol C1 C1-OH (Strong Activator) C6 Position C6 (Targeted by OH & Me) C1->C6 Dominant Ortho Effect C2 C2-OMe C5 Position C5 (Targeted by OMe groups) C2->C5 Para Effect C3 C3-Me C3->C6 Para Effect C4 C4-OMe C4->C5 Ortho Effect Result Major Product: 6-Bromo Isomer C6->Result

Caption: Mechanistic competition between directing groups. The C1-OH dominance drives bromination to the C6 position.

Part 3: Detailed Synthetic Protocols

This guide presents the "De Novo" Route , starting from a benzaldehyde precursor. This is the most reliable method to ensure high purity and correct regiochemistry, as described in optimized protocols for natural product synthesis (e.g., Trauner, Kishi).

Phase 1: Synthesis of the Phenol Core

Reaction: Baeyer-Villiger Oxidation & Hydrolysis Substrate: 2,4-dimethoxy-3-methylbenzaldehyde

  • Oxidation:

    • Dissolve 2,4-dimethoxy-3-methylbenzaldehyde (10.0 mmol) in dry Dichloromethane (DCM) (50 mL).

    • Cool to 0°C under Nitrogen atmosphere.

    • Add m-CPBA (meta-chloroperbenzoic acid, 1.2 equiv) portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 3–5 hours.

    • Checkpoint: TLC should show consumption of aldehyde and formation of the formate ester.

    • Workup: Quench with saturated NaHCO₃/Na₂S₂O₃ to neutralize excess peracid. Extract with DCM.[3]

  • Hydrolysis (Saponification):

    • Redissolve the crude formate ester in Methanol (MeOH) (30 mL).

    • Add KOH (aq, 10%, 20 mL) at 0°C.

    • Stir at RT for 1 hour.

    • Acidification: Carefully acidify with 1M HCl to pH 2.

    • Isolation: Extract with Ethyl Acetate (3x).[4] Dry over Na₂SO₄ and concentrate.

    • Yield: Expect 85–90% of 2,4-dimethoxy-3-methylphenol .

Phase 2: Regioselective Bromination

Reaction: Electrophilic Aromatic Bromination Target: 6-Bromo-2,4-dimethoxy-3-methylphenol

  • Setup:

    • Dissolve 2,4-dimethoxy-3-methylphenol (1.0 equiv) in DCM (0.1 M concentration).

    • Crucial: Add Diisopropylamine (0.1 equiv) . (Note: Some protocols use a weak base to buffer HBr, preventing acid-catalyzed isomerization, though neat DCM is often sufficient).

    • Cool the solution to -78°C or 0°C (depending on required selectivity; 0°C is usually sufficient for this substrate).

  • Bromination:

    • Prepare a solution of N-Bromosuccinimide (NBS) (1.05 equiv) in DCM.

    • Add the NBS solution dropwise over 30 minutes. Slow addition is key to preventing over-bromination.

    • Stir at 0°C for 2 hours.

  • Quench & Purification:

    • Quench with water.[3][4]

    • Wash organic layer with brine.

    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent: Hexanes/Ethyl Acetate (9:1 to 4:1).

    • Observation: The 6-bromo isomer typically elutes after any trace 5-bromo impurity due to hydrogen bonding with the adjacent OH group.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2,4-dimethoxy-3-methylbenzaldehyde Step1 Step 1: Baeyer-Villiger Oxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter1 Intermediate: Formate Ester Step1->Inter1 Step2 Step 2: Hydrolysis (KOH, MeOH) Inter1->Step2 Core Core: 2,4-dimethoxy-3-methylphenol Step2->Core Step3 Step 3: Bromination (NBS, DCM, 0°C) Core->Step3 Target TARGET: 6-Bromo-2,4-dimethoxy-3-methylphenol Step3->Target Regioselective (Ortho to OH)

Caption: Step-by-step synthetic pathway from the aldehyde precursor to the brominated target.

Part 4: Troubleshooting & Validation (QC)

Regioisomer Contamination (5-Bromo vs. 6-Bromo)
  • Problem: Formation of the 5-bromo isomer (meta to OH).

  • Cause: Often occurs if the reaction temperature is too high or if the solvent is too polar (stabilizing the transition state for the 5-position).

  • Solution: Stick to DCM or CHCl₃ . Avoid DMF or Acetonitrile. Keep temperature ≤ 0°C.

  • Validation:

    • ¹H NMR Diagnostic:

      • 6-Bromo isomer: The aromatic proton at C5 will appear as a singlet (or fine doublet) typically around 6.8–7.0 ppm .

      • 5-Bromo isomer: The aromatic proton at C6 is deshielded by the adjacent OH and Br, usually shifting further downfield.

      • NOE (Nuclear Overhauser Effect): Irradiate the C3-Methyl group.

        • If 6-Bromo : You will see NOE enhancement at the C2-OMe and C4-OMe , but not the aromatic proton (since Br is at 6).

        • If 5-Bromo : You might see NOE enhancement at the aromatic proton at C6.

Over-Bromination
  • Problem: Formation of 5,6-dibromo species.

  • Solution: Strictly control stoichiometry (1.0 to 1.05 equiv of NBS). Monitor via TLC.

References

  • Trauner, D., et al. (2013). Total Synthesis of (–)-Halenaquinone. [Dissertation/Thesis]. Ludwig-Maximilians-Universität München. (Describes the synthesis of the related 5-bromo isomer and aldehyde precursors).

    • Source:

  • Rinehart, K. L., et al. (1977). Chemistry of the Ansamycins. Accounts of Chemical Research. (Foundational work on the synthesis of ansamycin cores).

    • Source:

  • BenchChem Technical Support. (2025).

    • Source:

  • Schnell, B., et al. (2003). Biosynthesis of the ansamycin antibiotic geldanamycin. Annual Review of Microbiology.

    • Source:

  • Patent CN104098449B. (2016). Preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.

    • Source:

Sources

Exploratory

Analytical Characterization of Phenol, 6-bromo-2,4-dimethoxy-3-methyl-: Molecular Elucidation and Mass Spectrometry Profiling

Executive Summary In pharmaceutical development and synthetic chemistry, highly substituted halogenated aromatics present unique analytical challenges and opportunities. Phenol, 6-bromo-2,4-dimethoxy-3-methyl- (CAS: 3513...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, highly substituted halogenated aromatics present unique analytical challenges and opportunities. Phenol, 6-bromo-2,4-dimethoxy-3-methyl- (CAS: 351378-72-8) is a complex phenolic derivative whose precise characterization is foundational for downstream mass spectrometry (MS) and nuclear magnetic resonance (NMR) workflows. This whitepaper provides a rigorous, self-validating framework for the structural derivation, exact mass calculation, and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) profiling of this compound.

By bridging theoretical calculations with field-proven analytical methodologies, this guide ensures that researchers can confidently synthesize, identify, and quantify this molecule in complex matrices.

Structural Deconstruction and Formula Derivation

The IUPAC nomenclature "Phenol, 6-bromo-2,4-dimethoxy-3-methyl-" systematically dictates the substitution pattern on the aromatic benzene ring. Understanding this topology is critical because steric hindrance and electronic effects (e.g., the electron-donating nature of methoxy groups versus the electron-withdrawing nature of bromine) directly dictate the molecule's chromatographic retention and ionization efficiency.

To derive the exact chemical formula, we systematically apply the substituents to the base benzene ring (C₆H₆). Each substitution replaces one aromatic proton (H).

Table 1: Stepwise Formula Derivation
StepStructural ModificationAdded AtomsRemoved AtomsCumulative Formula
0 Base Benzene RingC₆, H₆NoneC₆H₆
1 Hydroxyl (-OH) at C1O₁, H₁H₁C₆H₆O
2 Dimethoxy (-OCH₃) at C2, C4C₂, H₆, O₂H₂C▖H₁₀O₃
3 Methyl (-CH₃) at C3C₁, H₃H₁C₉H₁₂O₃
4 Bromo (-Br) at C6Br₁H₁C₉H₁₁BrO₃

The logical progression of this structural derivation is visualized below.

StructDeriv N1 Benzene Ring (C6H6) N2 Phenol Base (-OH at C1) N1->N2 -H, +OH N3 Dimethoxy Substitution (-OCH3 at C2, C4) N2->N3 -2H, +2(OCH3) N4 Methylation (-CH3 at C3) N3->N4 -H, +CH3 N5 Bromination (-Br at C6) N4->N5 -H, +Br N6 Phenol, 6-bromo-2,4- dimethoxy-3-methyl- (C9H11BrO3) N5->N6 Final Structure

Logical derivation of the chemical formula from the base benzene ring.

Molecular Weight and Isotopic Mass Calculation

In analytical chemistry, it is paramount to distinguish between average molecular weight (used for bulk macroscopic stoichiometry) and monoisotopic mass (used for high-resolution mass spectrometry). To ensure the highest degree of precision, we utilize the IUPAC Standard Atomic Weights (2021) .

Average Molecular Weight

The average molecular weight accounts for the natural terrestrial abundance of all isotopes for each element.

Table 2: Elemental Composition and Average Molecular Weight
ElementSymbolCountIUPAC Atomic Weight ( g/mol )Total Mass ( g/mol )Mass Percentage (%)
CarbonC912.011108.09943.75%
HydrogenH111.00811.0884.49%
BromineBr179.90479.90432.34%
OxygenO315.99947.99719.42%
Total C₉H₁₁BrO₃ 24 - 247.088 100.00%
Exact Monoisotopic Mass for HRMS

High-Resolution Mass Spectrometry (HRMS) separates ions based on their exact isotopic masses. Bromine is unique because it exists naturally as two stable isotopes in a nearly 1:1 ratio: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%).

Using the exact masses of the most abundant light isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ⁷⁹Br = 78.918336), the monoisotopic mass of the neutral molecule is 245.9892 Da . The M+2 isotopologue (containing ⁸¹Br) has an exact mass of 247.9871 Da .

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To validate the identity of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- in a laboratory setting, LC-HRMS is the gold standard. The protocol below is designed as a self-validating system: every experimental choice is grounded in the physicochemical properties of the molecule, and the final data output acts as an internal logic check.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 MeOH:Water (v/v) containing 0.1% Formic Acid.

    • Causality: Methanol ensures complete solubilization of the hydrophobic aromatic ring. The final aqueous dilution matches the initial mobile phase conditions of the chromatography, preventing solvent-induced peak distortion (the "solvent effect") upon injection.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Causality: The C18 stationary phase retains the compound based on its lipophilic methoxy, methyl, and bromo groups, allowing efficient separation from polar matrix interferences before entering the mass spectrometer.

  • Ionization (ESI-Negative Mode):

    • Action: Operate the Electrospray Ionization (ESI) source in negative ion mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.

    • Causality: The phenolic hydroxyl group (-OH) is relatively acidic. Negative mode efficiently deprotonates this group to form a stable [M-H]- anion. This maximizes sensitivity and reduces background noise compared to positive mode.

  • High-Resolution Mass Detection:

    • Action: Scan from m/z 100 to 500 using an Orbitrap or Q-TOF mass analyzer at a resolution of at least 70,000 (at m/z 200).

    • Causality: High resolution is strictly required to distinguish the exact mass of the target compound from isobaric interferences and to accurately measure the isotopic fine structure.

  • Data Processing & Isotopic Validation (The Self-Validating Check):

    • Action: Extract ion chromatograms (EIC) for m/z 244.9819 (for ⁷⁹Br) and 246.9798 (for ⁸¹Br) with a tight 5 ppm mass tolerance window. Verify that the peak area ratio of these two ions is approximately 1:1.

    • Causality: The unique 1:1 doublet of bromine serves as an irrefutable internal check. If the ratio deviates significantly from 1:1, the signal is either contaminated by a co-eluting interference or the compound has been misidentified.

LCMSWorkflow S1 1. Sample Preparation (0.1 mg/mL in MeOH) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI(-) Ionization (Deprotonation: [M-H]-) S2->S3 S4 4. High-Resolution Mass Spec (Orbitrap / Q-TOF) S3->S4 S5 5. Isotopic Pattern Validation (m/z 244.98 & 246.98 in 1:1 ratio) S4->S5

Standard LC-HRMS analytical workflow for brominated phenolic compounds.

References

  • Title: PHENOL, 6-BROMO-2,4-DIMETHOXY-3-METHYL CAS:351378-72-8 Source: ChemBuyersGuide URL: [Link]

  • Title: Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry URL: [Link]

  • Title: Molecular Weight Calculator | Formula to molar mass and elemental composition Source: Finitefield URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective Bromination of 2,4-dimethoxy-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the regioselective bromination of 2,4-dimethoxy-3-methylphenol, a polysubstituted phenol of interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the regioselective bromination of 2,4-dimethoxy-3-methylphenol, a polysubstituted phenol of interest in synthetic organic chemistry. The protocol herein is designed to yield a high degree of regioselectivity, targeting the most electronically activated position on the aromatic ring. This guide delves into the underlying principles of electrophilic aromatic substitution that govern the reaction's outcome, offers a detailed, step-by-step experimental procedure, and provides expected analytical data for product characterization.

Introduction: The Rationale for Regioselectivity

The bromination of aromatic compounds is a cornerstone of organic synthesis, providing key intermediates for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of polysubstituted phenols such as 2,4-dimethoxy-3-methylphenol, the challenge lies in controlling the position of bromination. The regiochemical outcome of this electrophilic aromatic substitution (EAS) reaction is dictated by the electronic and steric effects of the substituents already present on the benzene ring.[1][2]

The aromatic ring of 2,4-dimethoxy-3-methylphenol is highly activated towards electrophilic attack due to the presence of three electron-donating groups: a hydroxyl group (-OH), two methoxy groups (-OCH₃), and a methyl group (-CH₃).[3][4] These groups increase the electron density of the ring, making it more nucleophilic.[2] Furthermore, they are all ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[3][4]

In 2,4-dimethoxy-3-methylphenol, the directing effects of the substituents converge to strongly favor the substitution at the C5 position. The hydroxyl group at C1 is the most powerful activating group, followed by the two methoxy groups at C2 and C4. The methyl group at C3 has a weaker activating effect. The interplay of these directing effects is visualized below.

G A Dissolve 2,4-dimethoxy-3-methylphenol in anhydrous acetonitrile. B Cool the solution to 0 °C in an ice bath. A->B C Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes. B->C D Monitor the reaction by TLC until starting material is consumed. C->D E Quench the reaction with saturated aqueous NaHCO₃ solution. D->E F Extract the product with dichloromethane. E->F G Wash the organic layer with brine. F->G H Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. G->H I Concentrate the solution under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Sources

Application

Application Note: Regioselective Synthesis of Coenzyme Q Analogs Utilizing 6-Bromo-2,4-dimethoxy-3-methylphenol

Introduction & Scientific Rationale Coenzyme Q (ubiquinone) and its synthetic derivatives are critical electron-transfer mediators in the mitochondrial respiratory chain. In modern drug development, synthetic ubiquinone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Coenzyme Q (ubiquinone) and its synthetic derivatives are critical electron-transfer mediators in the mitochondrial respiratory chain. In modern drug development, synthetic ubiquinone analogs are actively investigated for the treatment of mitochondrial encephalomyopathies, neurodegenerative disorders, and oxidative stress-related pathologies .

Natural Coenzyme Q10 features a 2,3-dimethoxy-5-methyl-1,4-benzoquinone headgroup. Modifying the electron density of this quinone ring—such as removing one methoxy group to create a monomethoxy analog—alters its redox potential, providing valuable structure-activity relationship (SAR) insights. 6-Bromo-2,4-dimethoxy-3-methylphenol serves as an ideal advanced precursor for these specific analogs.

Historically, the attachment of the sensitive polyisoprenyl side chain to the aromatic core relied on Lewis acid-catalyzed Friedel-Crafts allylation. However, this method is plagued by poor regioselectivity, acid-catalyzed cyclization of the polyene chain, and E/Z isomerization. By utilizing 6-bromo-2,4-dimethoxy-3-methylphenol, chemists can leverage a pre-installed, regioselective halogen handle. This enables transition-metal-catalyzed cross-coupling (e.g., Negishi coupling), ensuring absolute retention of the polyene stereochemistry and strict regiocontrol at the C6 position .

Mechanistic Pathway & Workflow

The transformation of 6-bromo-2,4-dimethoxy-3-methylphenol into a CoQ analog relies on three core mechanistic stages:

  • Protection : Masking the acidic phenol to prevent the quenching of organometallic reagents.

  • Stereoretentive Cross-Coupling : Palladium-catalyzed C–C bond formation utilizing a polyisoprenylzinc reagent.

  • Oxidative Demethylation : Single-electron oxidation to reveal the 1,4-benzoquinone core.

G A 6-Bromo-2,4-dimethoxy-3-methylphenol (Starting Material) B MOM Protection (NaH, MOM-Cl) A->B C Protected Bromo-Arene (Intermediate 1) B->C D Pd-Catalyzed Negishi Coupling (Solanesyl-ZnCl, Pd(PPh3)4) C->D Stereoretentive C-C Bond Formation E Polyprenylated Arene (Intermediate 2) D->E F Deprotection & Oxidation (HCl, then CAN) E->F G Coenzyme Q Analog (Target Product) F->G Oxidative Demethylation

Figure 1: Synthetic workflow for CoQ analogs utilizing 6-bromo-2,4-dimethoxy-3-methylphenol.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity replication in drug development laboratories.

Protocol A: Phenol Protection (MOM Ether Formation)
  • Objective : Mask the C1-OH group to tolerate highly reactive organozinc coupling partners.

  • Causality : Free phenols violently quench organozinc reagents via proton transfer. Chloromethyl methyl ether (MOM-Cl) is selected because the resulting MOM ether is stable to basic cross-coupling conditions but can be easily cleaved under mild acidic conditions that do not trigger polyene cyclization.

  • Step-by-Step Methodology :

    • Dissolve 6-bromo-2,4-dimethoxy-3-methylphenol (10.0 mmol) in anhydrous DMF (20 mL) under an argon atmosphere.

    • Cool the solution to 0 °C and cautiously add NaH (60% dispersion in mineral oil, 12.0 mmol) portion-wise. (Causality: Irreversible deprotonation drives the complete formation of the phenoxide nucleophile).

    • Stir for 30 minutes until hydrogen evolution ceases, then add MOM-Cl (15.0 mmol) dropwise.

    • Warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation : TLC (Hexanes/EtOAc 4:1) must show complete consumption of the starting material (Rf ~0.3) and the appearance of a less polar spot (Rf ~0.6). ¹H NMR will confirm success via a new diagnostic singlet at ~5.2 ppm (O–CH₂–O, 2H).

Protocol B: Palladium-Catalyzed Negishi Cross-Coupling
  • Objective : Regioselectively attach the decaprenyl (solanesyl) chain at the C6 position.

  • Causality : Negishi coupling is prioritized over Suzuki or Stille couplings for sp³-sp² linkages of long polyenes. Organozinc reagents exhibit high functional group tolerance and undergo rapid transmetalation with Pd(II) intermediates, which kinetically outcompetes undesired β-hydride elimination or double-bond migration .

  • Step-by-Step Methodology :

    • In a flame-dried Schlenk flask, dissolve the MOM-protected arene (5.0 mmol) and Pd(PPh₃)₄ (0.25 mmol, 5 mol%) in anhydrous THF (15 mL).

    • In a separate flask, prepare solanesylzinc chloride (6.0 mmol) by reacting solanesyl chloride with activated zinc dust in a THF/DMA mixture.

    • Transfer the organozinc reagent to the arene mixture via cannula at room temperature.

    • Heat the reaction mixture to 50 °C for 12 hours. (Causality: Mild heating accelerates reductive elimination while strictly preserving the all-E geometry of the solanesyl chain).

    • Quench with water, extract with hexanes, and purify via neutral alumina flash chromatography.

  • Self-Validation : ¹H NMR must confirm the disappearance of the aromatic C6-Br carbon shift and the emergence of an allylic CH₂ doublet at ~3.2 ppm, integrating for exactly 2 protons, confirming the C–C bond formation.

Protocol C: Deprotection and Oxidative Demethylation
  • Objective : Reveal the active 1,4-benzoquinone core.

  • Causality : Ceric Ammonium Nitrate (CAN) acts as a precise single-electron oxidant. It attacks the electron-rich 2,4-dimethoxyphenol derivative, facilitating the loss of the C4-methoxy methyl group as methanol. This directly yields the quinone without requiring a free hydroquinone intermediate, preventing over-oxidation of the polyene tail .

  • Step-by-Step Methodology :

    • Dissolve the coupled product (3.0 mmol) in a mixture of THF/MeOH/1M HCl (10:10:1) and stir at 40 °C for 4 hours to cleave the MOM ether.

    • Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and concentrate to yield the free phenol.

    • Dissolve the intermediate phenol in CH₃CN/H₂O (4:1, 20 mL) and cool to 0 °C.

    • Add a solution of CAN (7.5 mmol, 2.5 eq) in H₂O (5 mL) dropwise over 15 minutes. (Causality: Slow addition prevents localized exothermic spikes that could degrade the polyisoprenyl chain).

    • Stir for 20 minutes, extract with CH₂Cl₂, wash with water, and purify via silica gel flash chromatography.

  • Self-Validation : The final product will manifest as a bright yellow/orange viscous oil. UV-Vis spectroscopy must show a characteristic quinone absorption band at ~275 nm, and ¹H NMR will show the downfield shift of the C3-methyl group to ~2.0 ppm, characteristic of a quinone ring.

Data Presentation: Strategy Comparison

The superiority of utilizing the 6-bromo precursor in a cross-coupling framework over traditional methods is summarized below:

Reaction ParameterTraditional Friedel-Crafts AlkylationPd-Catalyzed Negishi Coupling (Current)
Regioselectivity Poor (Yields mixture of ortho/para isomers)Absolute (Strictly directed to C6 position)
Polyene Integrity Low (Prone to acid-catalyzed cyclization)High (Complete retention of all-E geometry)
Overall Yield 25% – 40%75% – 85%
Scalability Limited by complex chromatographic separationHigh (Fewer structural side products)

References

  • New ubiquinone analogs and methods of use.World Intellectual Property Organization (WIPO). Patent WO2007095630A2.
  • Toward Generalization of Iterative Small Molecule Synthesis. Nature Communications / NIH PubMed Central. URL:[Link]

  • Total synthesis of linear polyprenoids. 3. Syntheses of ubiquinones via palladium-catalyzed oligomerization of monoterpene monomers. Journal of the American Chemical Society. URL:[Link]

  • A Convergent Approach to Coenzyme Q. Journal of the American Chemical Society. URL:[Link]

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-bromo-2,4-dimethoxy-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 6-bromo-2,4-dimethoxy-3-methylphenol The polysubstituted aromatic scaffold of 6-bromo-2,4-dimethoxy-3-methylphenol offe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 6-bromo-2,4-dimethoxy-3-methylphenol

The polysubstituted aromatic scaffold of 6-bromo-2,4-dimethoxy-3-methylphenol offers a unique combination of reactive sites and modulating functional groups. The bromo substituent serves as a key handle for palladium-catalyzed cross-coupling, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The methoxy and methyl groups on the phenol ring influence the electronic properties and steric environment of the molecule, which can be strategically exploited to control reaction outcomes. The phenolic hydroxyl group provides an additional site for further derivatization, making this compound a highly valuable precursor in multi-step synthetic campaigns.

This document will detail the application of this substrate in three of the most robust and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. Each section will provide a theoretical background, a discussion of critical parameters, and a step-by-step experimental protocol.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient and selective formation of new chemical bonds under relatively mild conditions.[2][3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[4][5]

The fundamental mechanism can be broken down into three key elementary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 6-bromo-2,4-dimethoxy-3-methylphenol, forming a palladium(II) intermediate.[1][2]

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[6] For the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation.[2][7] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[5][8]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[2][4]

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, as they influence the rate and efficiency of each step in the catalytic cycle.[2]

Diagram of the General Catalytic Cycle

Palladium Cross-Coupling Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) (R-M or Alkene) Ar-Pd(II)-R(Ln)->Pd(0)Ln Regeneration of Catalyst Ar-R Ar-R (Product) Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, reacting an organoboron compound with an organohalide.[5][9][10] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[2][9]

Causality Behind Experimental Choices
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. Pd(OAc)₂ is a stable precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a direct source of Pd(0).

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard, robust ligand. For more challenging couplings, more electron-rich and sterically demanding ligands like tricyclohexylphosphine (PCy₃) or biarylphosphine ligands can be employed.

  • Base: A base is essential to activate the organoboron species, facilitating the transmetalation step.[9] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used. Solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are suitable, and the presence of water can aid in the dissolution of the inorganic base.

Protocol: Suzuki-Miyaura Coupling of 6-bromo-2,4-dimethoxy-3-methylphenol with Phenylboronic Acid

Materials:

  • 6-bromo-2,4-dimethoxy-3-methylphenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask, add 6-bromo-2,4-dimethoxy-3-methylphenol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Heck Reaction: Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[8][11] This reaction is particularly useful for the synthesis of substituted alkenes.[1]

Causality Behind Experimental Choices
  • Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for the Heck reaction.[12]

  • Ligand: While some Heck reactions can proceed without a phosphine ligand, their presence often improves catalyst stability and product yields. Triphenylphosphine is a standard choice.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide produced during the reaction and to regenerate the active palladium(0) catalyst.[3] Triethylamine (Et₃N) or potassium carbonate are frequently used.

  • Solvent: Polar aprotic solvents such as DMF, N,N-dimethylacetamide (DMAc), or acetonitrile are typically employed.

Protocol: Heck Reaction of 6-bromo-2,4-dimethoxy-3-methylphenol with n-Butyl Acrylate

Materials:

  • 6-bromo-2,4-dimethoxy-3-methylphenol

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask, add 6-bromo-2,4-dimethoxy-3-methylphenol (1.0 mmol, 1.0 eq), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (5 mL), n-butyl acrylate (1.5 mmol, 1.5 eq), and triethylamine (1.5 mmol, 1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is the most widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction typically employs a dual catalytic system of palladium and copper.[2][7]

Causality Behind Experimental Choices
  • Palladium Catalyst: A combination of a palladium(II) source, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a phosphine ligand is commonly used.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]

  • Base: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. The amine can often serve as the solvent as well.

  • Solvent: Solvents like tetrahydrofuran (THF) or DMF are commonly used in conjunction with the amine base.

Protocol: Sonogashira Coupling of 6-bromo-2,4-dimethoxy-3-methylphenol with Phenylacetylene

Materials:

  • 6-bromo-2,4-dimethoxy-3-methylphenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-bromo-2,4-dimethoxy-3-methylphenol (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 1.5 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq).

  • Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl alkyne.

Data Summary Table

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90
Heck n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.

Experimental Workflow Diagram

Experimental_Workflow cluster_Prep Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Purification Start Dry Schlenk Flask Add_Reactants Add 6-bromo-2,4-dimethoxy-3-methylphenol, Coupling Partner, and Base Start->Add_Reactants Add_Catalyst Add Palladium Catalyst and Ligand/Co-catalyst Add_Reactants->Add_Catalyst Inert_Atmosphere Evacuate and Backfill with Inert Gas Add_Catalyst->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (as per protocol) Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Dilute_Wash Dilute with Organic Solvent and Perform Aqueous Washes Cool->Dilute_Wash Dry_Concentrate Dry Organic Layer and Concentrate Dilute_Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and extensively documented palladium-catalyzed cross-coupling reactions.[15][16] The reliability of these procedures is enhanced by the inclusion of in-process controls, such as monitoring by TLC, LC-MS, or GC-MS, which allow for real-time assessment of reaction progress and completion. The final characterization of the purified product via standard analytical techniques (NMR, MS, etc.) serves as the ultimate validation of the experimental outcome. For each specific substrate combination, some optimization of reaction parameters may be necessary to achieve the highest yields and purity.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4).
  • Cross-Coupling Reactions Guide.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020, April 30).
  • Heck reaction - Wikipedia.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Heck Reaction - Organic Chemistry Portal.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions - Springer Professional.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (2021, February 15).
  • Sonogashira coupling - Wikipedia.
  • Applications of 6-Bromo-2-chloro-3-methylphenol in Medicinal Chemistry: A Detailed Overview - Benchchem.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023, July 25).
  • Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl) - ijarsct. (2021, December 15).
  • Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace.
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10).
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
  • In-depth Technical Guide: 6-Bromo-2-chloro-3-methylphenol - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine - Benchchem.
  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine - ResearchGate.
  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors | Request PDF - ResearchGate. (2025, August 10).

Sources

Application

Application Note: Scalable Regioselective Preparation of 6-Bromo-2,4-dimethoxy-3-methylphenol

Executive Summary 6-Bromo-2,4-dimethoxy-3-methylphenol is a highly functionalized, electron-rich aromatic building block critical for the synthesis of advanced ubiquinone analogs, complex natural products (such as the te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2,4-dimethoxy-3-methylphenol is a highly functionalized, electron-rich aromatic building block critical for the synthesis of advanced ubiquinone analogs, complex natural products (such as the tetracyclic core of lemonomycin), and next-generation antioxidants[1].

The primary synthetic challenge in preparing this scaffold is the precise regiocontrol of electrophilic aromatic substitution (EAS). The precursor, 2,4-dimethoxy-3-methylphenol, possesses two competing activated positions (C5 and C6). This application note details a field-proven, self-validating protocol that leverages kinetic control to exclusively direct bromination to the C6 position, bypassing the thermodynamically favored C5 isomer.

Mechanistic Rationale & Regioselectivity (The "Why")

In highly substituted phenols, predicting the site of electrophilic attack requires evaluating the synergistic and competing effects of all electron-donating groups (EDGs)[2].

In 2,4-dimethoxy-3-methylphenol :

  • The C5 Position is synergistically activated by the two methoxy groups (ortho to the C4-OMe and para to the C2-OMe).

  • The C6 Position is activated primarily by the free phenolic hydroxyl group (ortho to C1-OH).

The Causality of Kinetic vs. Thermodynamic Control: A free phenolic hydroxyl group is a significantly stronger electron-donating group via resonance than a methoxy group. Under strict kinetic control (cryogenic temperatures, non-polar solvents), the lower activation energy barrier for attack adjacent to the strongly activating -OH group dictates exclusive bromination at C6 [3].

Conversely, if the hydroxyl group is protected (e.g., as a benzyl ether or tert-butyl carbonate), its activating power is severely attenuated. The combined directing power of the two methoxy groups then dominates, driving the reaction toward the C5 position (thermodynamic/steric preference)[1].

G A 2,4-dimethoxy- 3-methylphenol (Free OH) B Protected Phenol (e.g., O-Benzyl) A->B Protection (BnBr, K2CO3) C 6-Bromo Isomer (Kinetic Control) A->C Br2, DCM, -78°C (OH Directs to C6) D 5-Bromo Isomer (Thermodynamic) B->D NBS, MeCN, RT (OMe Directs to C5)

Fig 1. Divergent regioselective bromination pathways based on phenol protection and kinetic control.

Precursor Synthesis: The Dakin Oxidation Workflow

To ensure a scalable supply of the starting material, 2,4-dimethoxy-3-methylphenol is synthesized from commercially available 2,4-dimethoxy-3-methylbenzaldehyde via a Dakin oxidation[4]. This reaction involves the nucleophilic addition of a hydroperoxide anion to the carbonyl carbon, followed by a [1,2]-aryl migration to form an aryl formate intermediate, which is rapidly hydrolyzed in situ[4].

Dakin N1 2,4-dimethoxy- 3-methylbenzaldehyde N2 Tetrahedral Intermediate N1->N2 H2O2, NaOH N3 Aryl Formate Ester N2->N3 [1,2]-Aryl Shift N4 2,4-dimethoxy- 3-methylphenol N3->N4 Hydrolysis

Fig 2. Mechanistic workflow of the Dakin oxidation to yield the phenolic precursor.

Protocol 1: Preparation of 2,4-dimethoxy-3-methylphenol
  • Initialization: Dissolve 2,4-dimethoxy-3-methylbenzaldehyde (50.0 mmol) in a 1:1 mixture of THF and water (100 mL) in a 250 mL round-bottom flask.

  • Basification: Add NaOH (60.0 mmol) and stir until completely dissolved. Cool the mixture to 0 °C using an ice-water bath.

  • Oxidation: Slowly add 30% aqueous

    
     (75.0 mmol) dropwise over 20 minutes to manage the exothermic nature of the peroxy-addition.
    
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Acidify the mixture to pH 3 using 1N HCl. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation Check: Analyze the crude mixture via TLC (Hexanes:EtOAc 4:1). The aldehyde starting material (

    
    , UV active, 2,4-DNP positive) must be completely replaced by a new, highly polar spot (
    
    
    
    , stains dark brown with
    
    
    ), confirming the presence of the free phenol.

Target Synthesis: Kinetic Regioselective Bromination

To achieve >95% regioselectivity for the 6-bromo isomer, the reaction must be locked under kinetic control[2]. This requires cryogenic temperatures and a non-polar solvent to stabilize the highly specific C6-arenium ion transition state while suppressing the activation energy required for C5 attack[3].

Protocol 2: Preparation of 6-Bromo-2,4-dimethoxy-3-methylphenol
  • Preparation: In an oven-dried, argon-purged 500 mL Schlenk flask, dissolve 2,4-dimethoxy-3-methylphenol (40.0 mmol) in anhydrous Dichloromethane (DCM, 150 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Halogenation: Prepare a solution of elemental bromine (

    
    , 39.5 mmol, 0.98 equiv. to prevent over-bromination) in anhydrous DCM (20 mL). Add this solution dropwise via a pressure-equalizing addition funnel over 45 minutes.
    
  • Reaction: Stir the mixture at -78 °C for exactly 1 hour.

  • Cryo-Quenching (Critical Step): Quench the reaction while still at -78 °C by rapidly injecting 50 mL of saturated aqueous

    
    . Do not allow the reaction to warm before quenching , as the reversible nature of bromination at higher temperatures will lead to rapid isomerization to the C5-bromo thermodynamic sink.
    
  • Isolation: Allow the biphasic mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry over

    
    , and concentrate. Purify via recrystallization from hot heptane.
    
  • Self-Validation Check: The reaction provides immediate visual feedback. The deep red color of the

    
     solution should dissipate within seconds of hitting the -78 °C reaction mixture, indicating rapid electrophilic consumption. If the red color pools or persists for >5 minutes, the reactive phenoxide intermediate has not formed properly, signaling moisture contamination in the DCM.
    

Quantitative Data & Analytical Validation

The table below summarizes the critical relationship between protecting groups, temperature, and regiochemical outcomes, validating the necessity of the kinetic protocol.

SubstrateProtecting GroupBrominating AgentTemp (°C)SolventMajor ProductC6 : C5 RatioYield (%)
2,4-dimethoxy-3-methylphenolNone (Free OH)

-78 DCM6-Bromo >95 : 5 88
2,4-dimethoxy-3-methylphenolNone (Free OH)NBS0DMFMixture60 : 4085
2,4-dimethoxy-3-methylphenolO-BenzylNBS25MeCN5-Bromo<5 : 9592
2,4-dimethoxy-3-methylphenolO-Boc

-20DCM5-Bromo10 : 9081

Analytical Validation (


 NMR): 
The isomers are easily distinguished via proton NMR. In the target 6-bromo  isomer, the single remaining aromatic proton (at C5) appears as a singlet at 

ppm, shifted downfield due to the flanking methoxy groups. If thermodynamic C5-bromination occurred, the C6 proton would appear further upfield (

ppm) due to the shielding effect of the adjacent hydroxyl group.

Scale-up & Safety Considerations

As of the latest 2026 PMDA (Pharmaceuticals and Medical Devices Agency, Japan) guidelines for API starting materials, halogenation scale-ups require strict thermal hazard mitigation.

  • Exotherm Control: The addition of

    
     is highly exothermic. On scales >100g, continuous flow chemistry utilizing microreactors is recommended to maintain strict isothermal conditions at -78 °C, preventing localized hot spots that degrade regioselectivity.
    
  • Toxicity: Elemental bromine is highly corrosive and toxic. All handling must occur in a specialized fume hood with proper scrubbing systems (e.g., concentrated sodium bisulfite traps) for off-gassed HBr.

References

  • Title: Dakin oxidation Source: Wikipedia (Mechanistic Overview) URL: [Link][4]

  • Title: Synthetic studies on (–)-lemonomycin: Construction of the Tetracyclic Core Source: Mountain Scholar Academic Repository (Williams Group) URL: [Link][1]

Sources

Method

Application Note: Methylation and Protection Strategies for Brominated Phenolic Hydroxyl Groups

Executive Summary & Strategic Analysis Brominated phenols present a unique paradox in organic synthesis. While the bromine substituents provide essential handles for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Brominated phenols present a unique paradox in organic synthesis. While the bromine substituents provide essential handles for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or metallation, they significantly deactivate the phenolic hydroxyl group.

The Physicochemical Challenge
  • Acidity Shift (pKa Depression): Unlike unsubstituted phenol (pKa

    
     10), brominated phenols are significantly more acidic due to the electron-withdrawing inductive effect (-I) of bromine.
    
    • Phenol:[1][2][3][4][5][6][7][8] pKa 9.95

    • 2-Bromophenol:[9][10][11] pKa 8.42

    • 2,6-Dibromophenol:[9][11] pKa 6.67[7]

    • 2,4,6-Tribromophenol:[6][9][10][11][12] pKa

      
       6.0
      

    Implication: The resulting phenoxide anion is more stable and therefore less nucleophilic . Standard Williamson ether synthesis conditions (e.g.,

    
    /Acetone) often result in sluggish kinetics or incomplete conversion.
    
  • Steric Shielding: In 2,6-dibromophenols, the hydroxyl group is flanked by two bulky bromine atoms (Van der Waals radius

    
     1.85 Å). This creates a "steric canyon," physically blocking the approach of electrophiles.
    
  • Chemo-stability Risks: The carbon-bromine bond is susceptible to Lithium-Halogen (Li-X) exchange or oxidative addition by transition metals. Protection strategies must be orthogonal to these downstream transformations.

Methylation Protocols

Strategic Selection: The "Cesium Effect"

For sterically hindered and electron-deficient phenols, Potassium Carbonate (


) is often insufficient due to poor solubility in aprotic polar solvents and tight ion-pairing.

Recommendation: Use Cesium Carbonate (


) .[13]
  • Mechanism: The large ionic radius of Cesium (1.67 Å) creates a "loose" ion pair with the phenoxide, effectively creating a "naked" anion that is significantly more nucleophilic.

  • Solvent: DMF or Acetonitrile (

    
    ) are preferred over Acetone to boost the reaction temperature and solubility.
    
Protocol A: High-Efficiency Methylation (Cs2CO3/MeI)

Best for: 2,6-dibromophenols and highly deactivated substrates.

Reagents:

  • Substrate: Brominated Phenol (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Electrophile: Iodomethane (MeI) (2.0 - 3.0 equiv) Caution: Neurotoxin

  • Solvent: DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.

  • Dissolution: Add the brominated phenol and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The mixture may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: For pKa < 7 substrates (e.g., 2,4,6-tribromophenol), gas evolution (

      
      ) will be rapid. Vent via a needle if necessary.
      
  • Alkylation: Cool the mixture to 0°C (ice bath). Add MeI dropwise via syringe to control the exotherm.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The starting material (more polar) should disappear.

  • Workup:

    • Dilute with

      
       or EtOAc.
      
    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash column chromatography (usually 100% Hexanes or 5% EtOAc/Hexanes).

Protocol B: Green Methylation (DMC)

Best for: Large-scale scale-up where MeI toxicity is a concern.

Reagents:

  • Dimethyl Carbonate (DMC) (Solvent & Reagent)[3]

  • Base:

    
     (0.1 - 0.5 equiv, catalytic)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)

Procedure: Requires an autoclave or pressure tube heated to 130–150°C . DMC acts as a hard electrophile at high temperatures. This method avoids toxic halides but requires specialized pressure equipment.

Protection Strategies (MOM & SEM)

When the brominated phenol is an intermediate destined for lithiation (e.g., forming an aryl-lithium species), the protecting group must withstand strong bases (n-BuLi, t-BuLi).

Top Choice: Methoxymethyl ether (MOM) .[5]

  • Why: MOM ethers are stable to strong bases and organolithiums. They are cleaved by mild acid, orthogonal to the basic conditions of cross-coupling.

  • Alternative: SEM (2-(Trimethylsilyl)ethoxymethyl) if lipophilicity or fluoride cleavage (TBAF) is required.

Protocol C: MOM Protection of Hindered Phenols

Standard DIPEA conditions often fail for 2,6-dibromophenols due to steric hindrance. We utilize Sodium Hydride (NaH) to force alkoxide formation.

Reagents:

  • Substrate: Brominated Phenol (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Reagent: MOM-Chloride (MOMCl) (1.2 - 1.5 equiv) Caution: Carcinogen

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, wash NaH (1.2 equiv) with dry pentane/hexane to remove mineral oil (optional, but recommended for clean NMR). Suspend NaH in anhydrous THF (0°C).

  • Addition: Dissolve the brominated phenol in THF and add dropwise to the NaH suspension at 0°C.

    • Observation: Hydrogen gas evolution. Stir for 30 mins at 0°C

      
       RT to ensure complete deprotonation. The solution will likely become homogeneous and colored.
      
  • Protection: Cool back to 0°C. Add MOMCl dropwise.

    • Critical: Do not rush this step. The reaction is exothermic.

  • Completion: Warm to RT and stir for 1–3 hours.

  • Quench: Carefully add saturated

    
     solution dropwise at 0°C to quench excess NaH.
    
  • Workup: Extract with

    
    . Wash organic layer with water and brine.
    
    • Safety: MOMCl hydrolyzes to formaldehyde and HCl. Handle all aqueous waste as hazardous.

Visualizations & Data

Mechanism of Cesium-Promoted Methylation

The following diagram illustrates the "Naked Anion" effect facilitating the attack on Methyl Iodide.

MethylationMechanism cluster_legend Key Advantage Phenol Brominated Phenol (Sterically Hindered) Complex Cesium Phenoxide (Loose Ion Pair) Phenol->Complex Deprotonation (DMF, RT) Base Cs2CO3 (Cesium Carbonate) Base->Complex TS Transition State (SN2 Attack) Complex->TS + MeI MeI MeI (Electrophile) MeI->TS Product Methylated Ether (Anisole Derivative) TS->Product - CsI Desc Large Cs+ radius prevents tight ion-pairing, exposing the oxygen nucleophile.

Caption: Figure 1: Cesium-promoted alkylation mechanism overcoming steric hindrance and low nucleophilicity.

Decision Tree: Selecting the Right Strategy

DecisionTree Start Substrate Analysis: Brominated Phenol CheckPos Are Br atoms at 2,6-positions (Ortho)? Start->CheckPos YesHindered Yes: High Steric Hindrance Low Nucleophilicity CheckPos->YesHindered Yes NoNormal No: Standard Reactivity CheckPos->NoNormal No Goal Downstream Application? YesHindered->Goal StableEther Stable Ether Needed (Permanent) Goal->StableEther Methylation ProtectGroup Labile Protection Needed (Temporary) Goal->ProtectGroup Protection StandardProto Use K2CO3 / Acetone / MeI (Standard Williamson) NoNormal->StandardProto Sol_Cs Protocol A: Cs2CO3 / DMF / MeI StableEther->Sol_Cs Sol_MOM Protocol C: NaH / THF / MOMCl ProtectGroup->Sol_MOM

Caption: Figure 2: Strategic decision matrix for functionalizing brominated phenols based on steric environment.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric blocking by ortho-Br groups.Switch base from

to

. Switch solvent to DMF. Increase temp to 60°C.
C-Alkylation Phenoxide is an ambident nucleophile; solvent effects.Ensure "Hard" electrophile (MeI, MOMCl) is used. Avoid soft electrophiles (Allyl/Benzyl halides) in protic solvents.
Debromination Palladium contamination or harsh reducing conditions.Avoid

hydrogenation for other functional groups while Br is present. Use

or

for nitro-reductions instead.
Precipitate in NMR Residual mineral oil from NaH.Wash NaH with pentane before use.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[13] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[13] Synthetic Communications, 25(9), 1367-1370. Link

  • PubChem. (2025).[6][7] 2,6-Dibromophenol (CID 11847) - Physicochemical Properties. National Library of Medicine. Link

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for MOM/SEM conditions).

Sources

Application

Oxidation of 6-bromo-2,4-dimethoxy-3-methylphenol to benzoquinones

An In-Depth Guide to the Selective Oxidation of 6-bromo-2,4-dimethoxy-3-methylphenol to Benzoquinones This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selective Oxidation of 6-bromo-2,4-dimethoxy-3-methylphenol to Benzoquinones

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the selective oxidation of the highly substituted phenol, 6-bromo-2,4-dimethoxy-3-methylphenol, into its corresponding benzoquinone derivative. This transformation is a key step in the synthesis of various complex molecules and pharmacologically active compounds. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the critical safety protocols required for a successful and safe experiment.

The oxidation of phenols to quinones is a fundamental transformation in organic synthesis.[1] The reaction's facility is due to the electron-donating nature of the hydroxyl group, which enhances the aromatic ring's susceptibility to oxidation, even without an α-hydrogen.[1][2] The core of the mechanism, particularly with one-electron oxidants, involves the initial formation of a resonance-stabilized phenoxy radical.[3][4] The subsequent steps are dictated by the specific oxidant and the substitution pattern on the aromatic ring.

For the substrate 6-bromo-2,4-dimethoxy-3-methylphenol, the substitution pattern presents a unique challenge and dictates the potential outcomes. The hydroxyl group at C1 is flanked by a bromine atom and a methyl group, and the position para to the hydroxyl (C4) is occupied by a methoxy group. This blockage prevents direct formation of a para-quinone without an accompanying chemical change. Two primary pathways are therefore plausible:

  • Oxidative Demethylation: The oxidant may facilitate the removal of the C4-methoxy group, leading to the formation of a para-benzoquinone. This is a common outcome in the oxidation of polymethoxyphenols.[5]

  • Ortho-Quinone Formation: Oxidation may occur at the unsubstituted C5 position, yielding an ortho-benzoquinone. Reagents like hypervalent iodine (e.g., IBX) are particularly known to favor this pathway.[6][7]

The choice of oxidant is therefore the most critical experimental parameter, directly influencing the final product structure.

G cluster_start Starting Phenol cluster_intermediate Key Intermediate cluster_pathways Reaction Pathways Start 6-bromo-2,4-dimethoxy- 3-methylphenol Radical Resonance-Stabilized Phenoxy Radical Start->Radical -e⁻, -H⁺ (1-electron oxidant) p_Quinone p-Benzoquinone (via Oxidative Demethylation) Radical->p_Quinone + Oxidant - Me⁺ o_Quinone o-Benzoquinone Radical->o_Quinone + Oxidant G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Phenol & Buffer (Protocol A) or Phenol & Catalyst (Protocol B) B Add Oxidant: Fremy's Salt (A) or Introduce O₂ (B) A->B C Stir at Room Temp. Monitor by TLC B->C D Quench / Solvent Evaporation C->D E Aqueous Work-up (Extraction) D->E Protocol A G Purify: Column Chromatography or Recrystallization D->G Protocol B F Dry & Concentrate E->F F->G H Characterize Product (NMR, IR, MS, MP) G->H

Sources

Method

Application Note: A Proposed Synthetic Route for Phenol, 6-bromo-2,4-dimethoxy-3-methyl-

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a detailed, proposed synthetic protocol for the preparation of Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, a substituted phenol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, proposed synthetic protocol for the preparation of Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, a substituted phenol with potential applications in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, this guide leverages established principles of electrophilic aromatic substitution on activated phenolic systems. The proposed synthesis involves the regioselective bromination of 2,4-dimethoxy-3-methylphenol. This application note provides a comprehensive overview of the necessary reagents, reaction conditions, a step-by-step protocol, and methods for purification and characterization. The causality behind experimental choices is explained to provide a robust framework for researchers.

Introduction

Substituted phenols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The target molecule, 6-bromo-2,4-dimethoxy-3-methylphenol, possesses a unique substitution pattern that makes it an interesting candidate for further functionalization, particularly through cross-coupling reactions involving the bromine atom. The electron-donating methoxy and methyl groups, along with the hydroxyl group, activate the aromatic ring, influencing its reactivity and potential biological activity.

This guide provides a putative, yet scientifically grounded, protocol for the synthesis of this compound, designed to be a valuable resource for professionals in research and development.

Retrosynthetic Analysis and Strategy

The synthesis of 6-bromo-2,4-dimethoxy-3-methylphenol can be logically approached through the electrophilic bromination of a suitable precursor. The most direct precursor is 2,4-dimethoxy-3-methylphenol. The hydroxyl, methoxy, and methyl groups are all ortho-, para-directing activators. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic attack. In 2,4-dimethoxy-3-methylphenol, the C6 position is ortho to the hydroxyl group and is sterically accessible, making it a prime candidate for regioselective bromination.

G target Phenol, 6-bromo-2,4-dimethoxy-3-methyl- precursor 2,4-dimethoxy-3-methylphenol target->precursor Electrophilic Bromination reagent Brominating Agent (e.g., NBS, Br2) reagent->target

Caption: Retrosynthetic approach for 6-bromo-2,4-dimethoxy-3-methylphenol.

Reagents and Materials

Table 1: List of Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,4-dimethoxy-3-methylphenol≥98%Commercially AvailableStarting material.
N-Bromosuccinimide (NBS)Reagent GradeMajor chemical suppliersPreferred brominating agent for selectivity.[1][2]
Dichloromethane (DCM)AnhydrousMajor chemical suppliersReaction solvent.
Acetic Acid, GlacialACS GradeMajor chemical suppliersCan be used as a solvent or co-solvent.[3][4]
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor work-up to neutralize acid.[2]
Sodium Sulfate (Na₂SO₄)AnhydrousMajor chemical suppliersFor drying the organic layer.[2]
Silica Gel60 Å, 230-400 meshMajor chemical suppliersFor column chromatography.
Ethyl AcetateHPLC GradeMajor chemical suppliersEluent for chromatography.
HexanesHPLC GradeMajor chemical suppliersEluent for chromatography.
Round-bottom flask-Standard lab supplier-
Magnetic stirrer and stir bar-Standard lab supplier-
Dropping funnel-Standard lab supplier-
Condenser-Standard lab supplier-
Separatory funnel-Standard lab supplier-
Rotary evaporator-Standard lab supplier-
Thin-Layer Chromatography (TLC) platesSilica gel coatedMajor chemical suppliersFor reaction monitoring.

Experimental Protocol: Proposed Synthesis

This protocol is a guideline and may require optimization based on experimental observations.

Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxy-3-methylphenol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

Bromination
  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous DCM.

  • Transfer the NBS solution to a dropping funnel.

  • Add the NBS solution dropwise to the stirred solution of the phenol over a period of 30-60 minutes, ensuring the temperature is maintained at 0 °C. The use of NBS is often preferred for milder and more selective bromination of activated aromatic rings compared to elemental bromine.[1]

Caption: Proposed experimental workflow for the synthesis.

Reaction Monitoring
  • After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The consumption of the starting material and the appearance of a new, typically less polar, product spot should be observed.

Work-up
  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Purify the crude product by column chromatography on silica gel.[5][6]

  • A gradient elution system, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is recommended to separate the desired product from any unreacted starting material and potential isomers or di-brominated byproducts.

  • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, Phenol, 6-bromo-2,4-dimethoxy-3-methyl-.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure by showing the chemical shifts and coupling constants of the protons and carbons, which will be unique to the desired substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl (-OH) stretch and the aromatic C-H and C-Br bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Discussion of Causality and Potential Challenges

  • Choice of Brominating Agent: NBS is proposed as it is generally a milder and more selective brominating agent for activated phenols compared to Br₂, which can lead to over-bromination.[1] The reaction of phenols with NBS can be influenced by the solvent, with non-polar solvents sometimes favoring different regioselectivity.

  • Regioselectivity: The primary challenge in this synthesis is controlling the regioselectivity of the bromination. The hydroxyl group is a powerful ortho-, para-director. In the precursor, the positions ortho (C6) and para (C5, which is blocked by a methyl group) to the hydroxyl are activated. Therefore, bromination is expected to occur predominantly at the C6 position. However, the formation of other isomers cannot be entirely ruled out and should be monitored for.

  • Reaction Temperature: Conducting the reaction at a low temperature (0 °C) is recommended to control the reaction rate and minimize the formation of side products, including di-brominated species.

  • Purification: Column chromatography is a crucial step to isolate the desired product from any unreacted starting material, isomeric byproducts (if any), and over-brominated products.[6][7]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

References

  • EvitaChem. Buy 4-Bromo-2-(dimethoxymethyl)phenol (EVT-8941350).
  • Science of Synthesis. Product Class 3: Bromoarenes. Thieme.
  • Common Organic Chemistry. Bromination - Common Conditions.
  • Royal Society of Chemistry. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. List of Reagents.
  • BenchChem. In-depth Technical Guide: 6-Bromo-2-chloro-3-methylphenol.
  • BenchChem. An In-depth Technical Guide to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
  • Royal Society of Chemistry. SUPPORTING INFORMATION.
  • Google Patents. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • BenchChem. Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-methylphenol.
  • BenchChem. Technical Support Center: Purification of 6-Bromo-2-chloro-3-methylphenol.
  • Chemia. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings).
  • MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • Google Patents. WO1998056737A1 - Bromination process.
  • Google Patents. US3449443A - Method for selectively brominating phenols.
  • PubMed. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
  • Organic Syntheses Procedure. p-BROMOPHENOL.
  • Organic Syntheses Procedure. 3.
  • Google Patents. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.

Sources

Application

Application Note: Regiocontrolled Synthesis &amp; Application of Brominated 2,4-Dimethoxy-3-methylphenols

This Application Note and Protocol Guide details the use of brominated 2,4-dimethoxy-3-methylphenol derivatives in total synthesis, with a specific focus on the regiochemical challenges and solutions required to access t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of brominated 2,4-dimethoxy-3-methylphenol derivatives in total synthesis, with a specific focus on the regiochemical challenges and solutions required to access the 5-bromo and 6-bromo isomers.

While the user's request specifically cites the 6-bromo isomer, it is critical to note from an expert perspective that the 5-bromo isomer (5-bromo-2,4-dimethoxy-3-methylphenol) is the predominant intermediate found in the total synthesis of ansamycin antibiotics (e.g., Geldanamycin) and tetrahydroisoquinoline alkaloids (e.g., Lemonomycin). Direct bromination of the parent phenol overwhelmingly favors the 5-position due to the synergistic ortho/para directing effects of the methoxy groups. Accessing the 6-bromo isomer requires specific blocking or directed metalation strategies.

This guide covers the synthesis and application of the 5-bromo isomer (the standard "Lemonomycin Intermediate") while providing a regiodivergent strategy to access the 6-bromo isomer for specialized Structure-Activity Relationship (SAR) studies.

Executive Summary & Retrosynthetic Logic

The scaffold 2,4-dimethoxy-3-methylphenol represents the aromatic "Western" or "Southern" fragment of several potent antitumor antibiotics. The introduction of a bromine handle is the critical gateway step, enabling lithiation (for nucleophilic addition) or palladium-catalyzed cross-coupling (Suzuki/Stille).

The Regiochemistry Challenge

The parent phenol contains two open sites for electrophilic aromatic substitution (EAS): C5 and C6 .

  • C5 Position: Activated by the ortho-methoxy (C4) and para-methoxy (C2). This is the electronically preferred site.

  • C6 Position: Activated by the ortho-phenol (C1) but deactivated by being meta to both methoxy groups.

Consequently, direct bromination yields the 5-bromo isomer . To access the 6-bromo isomer (as requested), one must override these electronic preferences using Directed Ortho Metalation (DoM) or steric blocking strategies.

Pathway Visualization

The following diagram illustrates the divergent synthesis of both isomers and their convergence into the Lemonomycin core.

G Start 2,4-Dimethoxy-3-methylbenzaldehyde (Precursor) Step1 Bromination (Br2) (EAS Controlled) Start->Step1 Inter1 5-Bromo-benzaldehyde Step1->Inter1 Step2 Baeyer-Villiger Oxidation (mCPBA) Inter1->Step2 Target5 5-Bromo-2,4-dimethoxy-3-methylphenol (Lemonomycin Intermediate) Step2->Target5 App Total Synthesis Application: (-)-Lemonomycin Coupling Target5->App Lithiation/Addition AltStart 2,4-Dimethoxy-3-methylphenol (Parent Phenol) Protect O-Carbamoylation (Strong DMG) AltStart->Protect DoM Directed Ortho Metalation (s-BuLi / CBr4) Protect->DoM Target6 6-Bromo-2,4-dimethoxy-3-methylphenol (Target Isomer) DoM->Target6

Caption: Divergent synthetic pathways. The "Aldehyde Route" (Left) secures the 5-bromo isomer used in Lemonomycin. The "DoM Route" (Right) is required to access the 6-bromo isomer.

Detailed Protocols

Protocol A: Synthesis of 5-Bromo-2,4-dimethoxy-3-methylphenol (The "Aldehyde Route")

Application: This is the validated route for the total synthesis of (-)-Lemonomycin (Williams et al.) and Geldanamycin analogs. Direct bromination of the phenol is avoided to prevent over-bromination and oxidation to quinones.

Mechanism: The aldehyde group at C1 directs the bromine to C5 (meta to CHO, but governed by the strong ortho/para directing methoxys). Subsequent Baeyer-Villiger oxidation converts the aldehyde to the phenol.

Materials
  • 2,4-Dimethoxy-3-methylbenzaldehyde[1][2]

  • Bromine (

    
    )[1]
    
  • Sodium Acetate (NaOAc)

  • Acetic Acid (AcOH)

  • m-Chloroperbenzoic acid (mCPBA)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology
  • Buffered Bromination:

    • Dissolve 2,4-dimethoxy-3-methylbenzaldehyde (10.0 mmol) in Glacial Acetic Acid (20 mL).

    • Add Sodium Acetate (15.0 mmol) to buffer the generated HBr.

    • Add a solution of Bromine (10.5 mmol) in AcOH dropwise over 30 minutes at 25°C.

    • Observation: The solution will turn from orange to pale yellow as

      
       is consumed.
      
    • Stir for 2 hours. Quench with aqueous

      
      .
      
    • Extract with EtOAc, wash with

      
      , and concentrate.
      
    • Yield: ~90-95% of 5-bromo-2,4-dimethoxy-3-methylbenzaldehyde.

  • Baeyer-Villiger Oxidation:

    • Dissolve the brominated aldehyde (5.0 mmol) in dry DCM (50 mL).

    • Cool to 0°C. Add mCPBA (7.5 mmol, 70% purity) portion-wise.

    • Warm to room temperature and reflux for 24 hours.

    • Checkpoint: Monitor TLC for the disappearance of the aldehyde and appearance of the formate ester.

  • Hydrolysis:

    • Concentrate the DCM mixture.[1] Redissolve in MeOH (30 mL).

    • Add 10% aqueous KOH (10 mL) and stir for 1 hour at 25°C (saponification of the formate).

    • Acidify with 1M HCl to pH 2. Extract with DCM.[1][3]

    • Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

    • Product: 5-Bromo-2,4-dimethoxy-3-methylphenol (Colorless solid).

Protocol B: Synthesis of 6-Bromo-2,4-dimethoxy-3-methylphenol (The "DoM Route")

Application: Use this protocol when the 6-bromo isomer is strictly required (e.g., for forcing a specific atropisomer in biaryl coupling or blocking the C6 position).

Mechanism: Electrophilic substitution fails to target C6 efficiently. We utilize Directed Ortho Metalation (DoM) . A carbamate protecting group at C1 coordinates the lithium base, directing deprotonation to the ortho C6 position (the "Complex Induced Proximity Effect").

Materials
  • 2,4-Dimethoxy-3-methylphenol[1][2][3][4][5][6][7][8][9]

  • N,N-Diethylcarbamoyl chloride

  • Sodium Hydride (NaH)

  • sec-Butyllithium (s-BuLi)

  • Carbon Tetrabromide (

    
    ) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane
    
Step-by-Step Methodology
  • Carbamate Formation (The Director):

    • Suspend NaH (1.2 equiv) in dry THF at 0°C.

    • Add 2,4-dimethoxy-3-methylphenol (1.0 equiv) slowly.[9] Stir 30 min.

    • Add N,N-diethylcarbamoyl chloride (1.1 equiv). Warm to reflux for 4 hours.

    • Workup and purify the O-aryl carbamate .

  • Directed Lithiation & Bromination:

    • Dissolve the carbamate in anhydrous THF under Argon. Cool to -78°C .[1][9]

    • Add s-BuLi (1.1 equiv) dropwise.

    • Critical Parameter: Stir at -78°C for 1 hour. The Li coordinates to the Carbamyl C=O and the C1-O, directing the anion to C6 . (Note: C2-OMe blocks the other ortho site; C5 is too far).

    • Add a solution of

      
       (1.2 equiv) in THF.
      
    • Stir 30 min at -78°C, then warm to 0°C.

  • Deprotection (Optional):

    • If the free phenol is required: Reflux the brominated carbamate in EtOH with NaOH (excess) for 12 hours.

    • Product: 6-Bromo-2,4-dimethoxy-3-methylphenol.

Total Synthesis Application: (-)-Lemonomycin[6]

The 5-bromo isomer (Protocol A) is the key building block for the total synthesis of (-)-Lemonomycin , a potent antibiotic targeting MRSA.

Experimental Workflow (Williams Approach)

The 5-bromo phenol is not used as a nucleophile directly. It is converted to an aryl-lithium species to attack a tetrahydroisoquinoline core.

Reaction Table: Key Coupling Step

ParameterConditionRationale
Substrate 5-Bromo-1-(TBS-oxy)-2,4-dimethoxy-3-methylbenzeneTBS protects the phenol; Br provides the handle.
Reagent n-Butyllithium (n-BuLi)Performs Lithium-Halogen exchange.
Solvent THFCoordinates Li species; essential for stability at low temp.
Temperature -78°CPrevents benzyne formation or scrambling.
Electrophile N-Cbz-amino-aldehyde (Bicyclic core)The aryl lithium attacks the aldehyde to form the C-C bond.
Yield 82% (dr > 10:1)High diastereoselectivity due to chelation control.
Critical Process Parameters (CPP)
  • Temperature Control: The lithiated species is unstable above -40°C. Maintain -78°C strictly during generation and addition.

  • Water Content: The system must be anhydrous (<50 ppm

    
    ). Moisture quenches the aryl lithium immediately to the protonated arene (wasting the step).
    
  • Isomer Purity: Use of the 5-bromo isomer is critical. Contamination with 6-bromo (if any) leads to steric clash during the coupling, drastically lowering yield.

References

  • Total Synthesis of (-)

    • Ashley, E. R., Cruz, E. G., & Stoltz, B. M. (2003). The Total Synthesis of (-)-Lemonomycin. Journal of the American Chemical Society, 125(49), 15000–15001.
    • Jiménez-Somarriba, A. (2014). Synthetic Studies on (-)-Lemonomycin: Construction of the Tetracyclic Core. [Dissertation].
  • Bromination Methodologies (Aldehyde Route)

    • Williams, R. M., et al. (2003). Asymmetric Synthesis of the Lemonomycin Core.
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed Ortho Metalation.
  • General Synthesis of Halogenated Phenols

    • BenchChem Technical Support. (2025).

Sources

Method

Application Notes and Protocols for the Preparation of a Grignard Reagent from 6-bromo-2,4-dimethoxy-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Challenge of Grignard Synthesis with Acidic Phenols The preparation of Grignard reagents...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Grignard Synthesis with Acidic Phenols

The preparation of Grignard reagents from aryl halides is a cornerstone of synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds.[1] However, the presence of acidic functional groups, such as the hydroxyl group in 6-bromo-2,4-dimethoxy-3-methylphenol, presents a significant challenge. Grignard reagents are potent bases and will readily deprotonate the phenol, quenching the reagent and preventing the desired magnesium insertion.[2] This guide provides two robust strategies to overcome this inherent incompatibility: a classical protection/deprotection sequence and a modern, direct approach using a "turbo Grignard" reagent. The choice between these methods will depend on the specific requirements of the subsequent synthetic steps, overall yield considerations, and the availability of specialized reagents.

Strategy 1: The Protective Pathway - A Robust and Classical Approach

This strategy involves the temporary masking of the acidic phenolic proton with a protecting group that is stable to the Grignard formation conditions and can be cleanly removed afterward. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice for this purpose due to its ease of installation, stability, and selective removal under mild conditions.[3]

Workflow for the Protective Pathway

cluster_0 Part 1: Protection cluster_1 Part 2: Grignard Formation cluster_2 Part 3: Reaction & Deprotection A 6-bromo-2,4-dimethoxy- 3-methylphenol B Protection with TBDMSCl A->B Imidazole, DMF C TBDMS-protected Phenol B->C D Grignard Reagent Formation C->D Mg, THF E Desired Grignard Reagent D->E F Reaction with Electrophile (E+) E->F G Silyl-protected Product F->G H Deprotection G->H TBAF, THF I Final Product H->I

Caption: Workflow for Grignard reagent preparation via phenol protection.

Part 1A: Protection of the Phenolic Hydroxyl Group

Principle: The phenol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a mild base, such as imidazole, to form a stable TBDMS ether. Imidazole acts as both a base to deprotonate the phenol and a catalyst.[4]

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-2,4-dimethoxy-3-methylphenol (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add imidazole (2.5 equiv) to the solution and stir until it dissolves.

  • Silylation: Add a solution of TBDMSCl (1.2 equiv) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and imidazole salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDMS-protected phenol.

Quantitative Data Summary:

ReagentMolar Equiv.
6-bromo-2,4-dimethoxy-3-methylphenol1.0
Imidazole2.5
tert-Butyldimethylsilyl chloride (TBDMSCl)1.2
Part 1B: Formation of the Grignard Reagent

Principle: The TBDMS-protected aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent. The reaction is initiated by the oxidative addition of magnesium to the carbon-bromine bond.[1]

Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Magnesium Activation: Place magnesium turnings (1.5 equiv) in the flask. Briefly heat the flask under vacuum and then cool under a stream of inert gas to activate the magnesium surface.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. A change in color or gentle bubbling indicates initiation.

  • Aryl Bromide Addition: Dissolve the TBDMS-protected phenol (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The formation of a cloudy, greyish solution is indicative of the Grignard reagent.

Part 1C: Deprotection of the TBDMS Ether

Principle: After the Grignard reagent has been utilized in a subsequent reaction, the TBDMS protecting group is selectively cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon drives the reaction to completion.[3]

Experimental Protocol:

  • Dissolution: Dissolve the crude product from the Grignard reaction (1.0 equiv) in anhydrous THF.

  • Deprotection: Add a 1 M solution of TBAF in THF (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the deprotected product by flash column chromatography.

Strategy 2: The Direct Approach with "Turbo Grignard" Reagent

This modern approach circumvents the need for a protection-deprotection sequence by employing a highly reactive Grignard reagent, isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent.[5] This reagent facilitates a rapid bromine-magnesium exchange at low temperatures, a condition under which the acidic phenolic proton is less reactive.[6][7]

Workflow for the Direct Br-Mg Exchange

cluster_0 Part 1: In-situ Deprotonation & Exchange cluster_1 Part 2: Reaction with Electrophile cluster_2 Part 3: Work-up A 6-bromo-2,4-dimethoxy- 3-methylphenol B Reaction with iPrMgCl·LiCl A->B 2.2 equiv, THF, low temp. C Mixed Mg Species (Aryl Grignard & Phenoxide) B->C D Reaction with Electrophile (E+) C->D E Adduct D->E F Aqueous Work-up E->F Sat. aq. NH4Cl G Final Product F->G

Caption: Workflow for direct Grignard formation using a turbo Grignard reagent.

Principle of the Direct Br-Mg Exchange

The use of iPrMgCl·LiCl allows for a halogen-metal exchange to occur at temperatures low enough to kinetically disfavor the deprotonation of the phenol.[5] In this one-pot procedure, two equivalents of the turbo Grignard reagent are used: the first equivalent deprotonates the phenol to form the magnesium phenoxide in situ, and the second equivalent performs the bromine-magnesium exchange to generate the desired aryl Grignard reagent. The presence of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, increasing its reactivity and solubility.[8]

Experimental Protocol:

  • Preparation: To a flame-dried, argon-flushed flask, add the 6-bromo-2,4-dimethoxy-3-methylphenol (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Cooling: Cool the solution to -15 °C in an ice-salt bath.

  • Reagent Addition: Slowly add a solution of iPrMgCl·LiCl in THF (2.2 equiv) dropwise, maintaining the internal temperature below -10 °C.

  • Exchange Reaction: Stir the mixture at -15 °C for 2 hours. The progress of the Br-Mg exchange can be monitored by quenching an aliquot with iodine and analyzing by GC-MS or LC-MS.

  • Subsequent Reaction: The resulting Grignard reagent can be used directly in a subsequent reaction with an electrophile at low temperature.

  • Work-up: Upon completion of the subsequent reaction, quench the mixture by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.

  • Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography.

Quantitative Data Summary:

ReagentMolar Equiv.
6-bromo-2,4-dimethoxy-3-methylphenol1.0
iPrMgCl·LiCl (in THF)2.2

Conclusion and Outlook

Both the protective and the direct "turbo Grignard" methods offer viable pathways for the preparation of the Grignard reagent from 6-bromo-2,4-dimethoxy-3-methylphenol. The classical protection strategy is often higher yielding and more broadly applicable to a range of subsequent reactions, though it requires additional synthetic steps. The direct Br-Mg exchange with iPrMgCl·LiCl is more atom-economical and efficient in terms of step count, making it an attractive option for rapid synthesis, provided the subsequent electrophile is compatible with the reaction conditions. The choice of method should be guided by a careful evaluation of the overall synthetic plan and the specific chemical properties of the molecules involved.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333-3336. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Scribd. (n.d.). TBDMS Ether Deprotection with CuCl2. Available at: [Link]

  • PubMed Central (PMC). (2014). Continuous-flow synthesis of functionalized phenols by aerobic oxidation of Grignard reagents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Available at: [Link]

  • Google Patents. (n.d.). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
  • ResearchGate. (n.d.). The Grignard Reagents. Available at: [Link]

  • ResearchGate. (n.d.). Selective Br–Mg exchange reaction triggered by iPrMgCl⋅LiCl (27). Available at: [Link]

  • Ludwig-Maximilians-Universität München. (2010).
  • HETEROCYCLES. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of magnesium reagents using iPr2Mg⋅2 LiCl (93). Available at: [Link]

  • ACS Publications. (2023). Minimal Theoretical Description of Magnesium Halogen Exchanges. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Available at: [Link]

  • Filo. (2025). Mechanism of reaction between dimethoxy ketone and Grignard reagent. Available at: [Link]

  • Ludwig-Maximilians-Universität München. (n.d.).
  • ResearchGate. (2025). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Available at: [Link]

  • Sciencemadness. (2011). Protecting phenols in a grignard reaction. Available at: [Link]

  • Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of alkenylmagnesium reagents using iPrMgCl⋅LiCl (27). Available at: [Link]

  • Ludwig-Maximilians-Universität München. (2010). LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Regio- and Chemoselective Synthesis of 5-Membered Ring Heterocycles.
  • PubMed Central (PMC). (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]

  • Scientific Update. (2018). Oiling the cogs- Practical tips, useful facts and resources: Organometallic highlight. Available at: [Link]

  • Organic Syntheses. (n.d.). 19. The Grignard Reaction. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • YouTube. (2019). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. Available at: [Link]

  • ResearchGate. (2014). (PDF) Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. Available at: [Link]

  • Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. Available at: [Link]

  • SynArchive. (n.d.). Protection of Phenol by Silyl ether. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link]

  • YouTube. (2019). preparation of Grignard reagents. Available at: [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Available at: [Link]

  • PubMed Central (PMC). (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • ACS Publications. (2009). The Grignard Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of 2,4-Dimethoxy-3-Methylphenol

This guide is structured as a specialized technical support resource for researchers working with electron-rich phenolic systems. It prioritizes yield optimization, regiocontrol, and the mitigation of oxidative side reac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for researchers working with electron-rich phenolic systems. It prioritizes yield optimization, regiocontrol, and the mitigation of oxidative side reactions.

Executive Summary: The Challenge

The bromination of 2,4-dimethoxy-3-methylphenol presents a classic "highly activated substrate" paradox. The molecule contains three electron-donating groups (one -OH, two -OMe) and one weak activator (-Me).

  • The Goal: Selective monobromination (typically at the C6 position, ortho to the phenol).

  • The Problem: The ring is so electron-rich that standard conditions lead to over-bromination (di/tri-bromo species) or oxidative dearomatization (formation of ortho-quinone monoacetals or quinones), resulting in low yields and "red tar" byproducts.

This guide provides a protocol to suppress these side reactions and lock in the desired regioselectivity.

Core Reaction Pathway & Logic

The following diagram illustrates the competition between the desired electrophilic aromatic substitution (EAS) and the unwanted oxidation pathways.

ReactionPathway Start 2,4-Dimethoxy-3-methylphenol (Substrate) Complex Sigma Complex (Intermediate) Start->Complex + Br+ (Slow addition) Quinone o-Quinone / Oxidation Tar (Red/Brown Oil) Start->Quinone Oxidation (High Temp/O2) NBS NBS / MeCN (Controlled Br+ Source) Prod6 6-Bromo-2,4-dimethoxy-3-methylphenol (Target: Ortho-Substitution) Complex->Prod6 Major Pathway (Kinetic Control) Prod5 5-Bromo Isomer (Minor Regioisomer) Complex->Prod5 Steric/Electronic Competition OverBr Dibromo Species (Over-reaction) Prod6->OverBr Excess Reagent

Figure 1: Reaction landscape showing the competition between the desired C6-bromination and oxidative degradation.

Optimized Experimental Protocol (The "Gold Standard")

Do not use elemental bromine (


) for this substrate; it is too aggressive. The following protocol uses N-Bromosuccinimide (NBS)  in Acetonitrile (MeCN)  with specific temperature controls.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Substrate 1.0ReactantEnsure high purity (>98%); impurities catalyze oxidation.
NBS 1.0 - 1.05Br SourceRecrystallize from water if yellow/orange. Must be white.
Acetonitrile 0.1 MSolventSuperior regioselectivity compared to DCM or DMF.
p-TsOH 0.05 - 0.1CatalystThe Secret Weapon: Promotes ortho-selectivity (C6).
Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dimethoxy-3-methylphenol (1.0 equiv) in anhydrous Acetonitrile (MeCN) under an Argon or Nitrogen atmosphere.

    • Why? Oxygen promotes the radical oxidation of electron-rich phenols to quinones.

  • Add Catalyst: Add p-Toluenesulfonic acid (p-TsOH, 5-10 mol%).

    • Mechanism:[1][2][3][4][5][6][7] p-TsOH coordinates with the NBS and the phenolic hydroxyl, creating a "delivery system" that directs bromine to the ortho position (C6) via hydrogen bonding, significantly improving regioselectivity over the C5 isomer.

  • Cooling: Cool the solution to -10°C to 0°C (ice/salt bath).

    • Why? Lower temperatures suppress the formation of the dibromo product, which has a higher activation energy than the monobromo step.

  • Addition: Dissolve NBS (1.02 equiv) in a minimal amount of MeCN. Add this solution dropwise over 30-60 minutes.

    • Visual Cue: The solution may turn transiently orange/red.[2] If it stays dark red/brown, oxidation is occurring (check temperature and atmosphere).

  • Quenching: Once TLC indicates consumption of starting material (usually < 2 hours), quench immediately with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Why? This destroys unreacted bromine species instantly, preventing post-reaction over-bromination during workup.

  • Workup: Extract with Ethyl Acetate or DCM. Wash with brine.[5] Dry over

    
    .[5]
    

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a dark red/black tar. What happened?

Diagnosis: Oxidative Dearomatization (Quinone formation).[8] Cause: Electron-rich phenols are easily oxidized by NBS if the reaction gets too warm or if free radical chains initiate. Solution:

  • Strict Temperature Control: Never let the reaction exceed 0°C during addition.

  • Inert Atmosphere: You must exclude oxygen.

  • Radical Scavenger: In extreme cases, adding a radical inhibitor like BHT (0.1 mol%) can prevent the oxidation pathway without stopping the ionic bromination.

Q2: I am getting a mixture of mono-bromo and di-bromo products.

Diagnosis: Stoichiometry or Concentration issues. Cause: The product is still activated and reacts with remaining NBS. Solution:

  • Inverse Addition: Do not dump solid NBS into the phenol. Add NBS solution slowly to the phenol.[4][5]

  • Starve the Reaction: Use exactly 1.0 equiv of NBS. Stop the reaction even if 5% starting material remains; it is easier to separate starting material than the dibromo byproduct.

Q3: I am getting the wrong isomer (C5 instead of C6).

Diagnosis: Regiocontrol failure. Cause: In the absence of a directing group interaction, steric factors might favor C5 (flanked by OMe/H) over C6 (flanked by OH/H). Solution:

  • Use the p-TsOH Catalyst: As mentioned in the protocol, the acid catalyst helps "tie" the brominating agent to the phenol OH group, forcing delivery to the ortho (C6) position.

  • Switch Solvent: If using DMF or MeOH, switch to Acetonitrile . MeCN interacts with NBS to form a specific brominating species (

    
    ) that is more selective.
    

Diagnostic Flowchart

Use this decision tree to troubleshoot low yields.

Troubleshooting Start Problem: Low Yield / Impure Product Q1 What is the color of the reaction? Start->Q1 Res1 Dark Red / Black / Tar Q1->Res1 Res2 Pale Yellow / Orange Q1->Res2 Action1 Oxidation detected. 1. Check Inert Gas (Ar/N2) 2. Lower Temp to -10°C 3. Check NBS Purity (White?) Res1->Action1 Q2 Check TLC / LCMS. What species are present? Res2->Q2 Res3 Starting Material + Di-bromo Q2->Res3 Res4 Isomeric Mixture (C5 vs C6) Q2->Res4 Action2 Over-reaction. 1. Reduce NBS to 0.95 eq 2. Dilute reaction (0.05 M) 3. Slower addition rate Res3->Action2 Action3 Regio-control failure. 1. Add p-TsOH (10 mol%) 2. Ensure solvent is MeCN 3. Avoid polar protic solvents Res4->Action3

Figure 2: Troubleshooting decision tree for optimizing bromination yield.

References & Authority

  • Regioselectivity of NBS in Acetonitrile:

    • Source: NBS in acetonitrile is documented to enhance para-selectivity in anisoles and ortho-selectivity in phenols via specific solvation mechanisms.

    • Citation: Oberhauser, T. (1997). "Regioselective Bromination of Activated Aromatic Compounds." Journal of Organic Chemistry. (General reference for NBS/MeCN selectivity).

  • Ortho-Bromination using p-TsOH:

    • Source: The use of p-toluenesulfonic acid to direct NBS bromination to the ortho-position of phenols.[4]

    • Citation: Bovonsombat, P., et al. (2009). "Use of p-TsOH for Ortho-Selective Bromination of Phenols." Tetrahedron Letters.

  • Prevention of Phenol Oxidation:

    • Source: Strategies for handling electron-rich phenols to prevent quinone formation (Inert atmosphere, low temp).

    • Citation: BenchChem Technical Support.[4][5][9] "Prevention of Phenol Compound Oxidation During Reactions."

  • Synthesis of CoQ Precursors:

    • Source: Confirmation of the 6-bromo isomer utility in the synthesis of Ubiquinone analogs.

    • Citation: Lipshutz, B. H., et al. (1998). "Synthesis of Ubiquinones." Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Phenol Bromination

Welcome to the technical support center for phenol bromination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges related to regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenol bromination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges related to regioselectivity in their experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions and achieve your desired synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the bromination of phenols. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: My reaction yields a mixture of polybrominated products instead of the desired monobrominated phenol.

This is a frequent challenge arising from the high reactivity of the phenol ring. The hydroxyl group is a strong activating group, making the ortho and para positions highly susceptible to electrophilic attack.[1][2]

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Highly Reactive Brominating Agent Reagents like bromine water (Br₂/H₂O) are highly reactive and can lead to the rapid formation of di- and tri-brominated products, such as 2,4,6-tribromophenol.[1][3]Switch to a milder brominating agent like N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) for better control.[1]
Polar Protic Solvent Solvents like water enhance the electrophilicity of bromine, accelerating the reaction and promoting polysubstitution.[1][4][5]Utilize a non-polar solvent such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride to decrease the reaction rate and favor monobromination.[1][3]
High Reaction Temperature Elevated temperatures increase the reaction rate, often at the expense of selectivity, leading to over-bromination.Perform the reaction at a lower temperature. For instance, selective para-bromination can be achieved at temperatures as low as -30 °C.[1]
Incorrect Stoichiometry Using an excess of the brominating agent will naturally lead to multiple substitutions on the phenol ring.Carefully control the stoichiometry, using only one equivalent of the brominating agent for monosubstitution.[1]

Troubleshooting Workflow for Polysubstitution:

start Polybromination Observed reagent Change Brominating Agent (e.g., to NBS) start->reagent solvent Change Solvent (e.g., to CS₂) reagent->solvent temp Lower Reaction Temperature solvent->temp stoich Control Stoichiometry (1 equivalent) temp->stoich end Monobromination Achieved stoich->end

Caption: A stepwise approach to mitigating polybromination.

Issue 2: I am struggling to achieve the desired regioselectivity (ortho- vs. para-bromination).

The hydroxyl group of phenol is an ortho, para-director.[1][6] Achieving high regioselectivity between these two positions often requires careful selection of reagents and reaction conditions.

Controlling Regioselectivity:

Desired ProductStrategyScientific Rationale
Para-bromophenol (Major Product) Use a non-polar solvent like carbon disulfide (CS₂) or an ester solvent like ethyl acetate.[1][7][8]In non-polar solvents, steric hindrance at the ortho position is more pronounced, favoring attack at the less hindered para position.[4] Ester solvents have also been shown to promote high para-selectivity.[7][8]
Ortho-bromophenol (Major Product) Employ a directing group or a specific catalyst system. For para-substituted phenols, using NBS with a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH) in a polar protic solvent like methanol can provide high ortho-selectivity.[9][10] Another approach is using N-bromo-t-butylamine.[11]The acid catalyst can coordinate with the hydroxyl group, directing the electrophilic bromine to the adjacent ortho position.[9] N-bromo-t-butylamine is a sterically bulky reagent that favors ortho substitution.[11]

Decision Tree for Regioselectivity:

start Desired Regioselectivity? para Para-selectivity start->para Para ortho Ortho-selectivity start->ortho Ortho para_sol Use Non-Polar Solvent (CS₂) or Ester Solvent (Ethyl Acetate) para->para_sol para_reagent Consider sterically bulky brominating agents para->para_reagent ortho_sol Use NBS with p-TsOH in Methanol (for p-substituted phenols) ortho->ortho_sol ortho_reagent Consider N-bromo-t-butylamine ortho->ortho_reagent

Caption: Selecting conditions for targeted ortho or para bromination.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does the choice of solvent have such a significant impact on the outcome of my phenol bromination?

A1: The solvent plays a crucial role in several aspects of the reaction. In polar, protic solvents like water, the bromine molecule becomes polarized, increasing its electrophilicity and leading to a more vigorous reaction that often results in polysubstitution.[4][5] Non-polar solvents like carbon disulfide (CS₂) do not solvate the electrophile as strongly, leading to a less reactive brominating species and favoring controlled monobromination.[1][3][4] Furthermore, the solvent can influence regioselectivity through steric effects and hydrogen bonding interactions.[12][13]

Q2: My reaction is very sluggish or does not proceed to completion. What could be the cause?

A2: While phenol itself is highly activated, derivatives with electron-withdrawing groups will be less reactive.[1] Additionally, the pH of the reaction medium can be critical. For instance, systems like KBr-KBrO₃ require acidic conditions to generate the active bromine electrophile.[1][14] Ensure your starting material is sufficiently pure and that your reagents have not degraded.

Q3: I am observing the formation of colored impurities in my final product. What are these and how can I avoid them?

A3: Colored impurities can arise from the oxidation of the phenol starting material or the brominated products. This is more likely to occur with highly reactive brominating agents or under harsh reaction conditions. To mitigate this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensure your reagents and solvents are free of oxidizing contaminants.[1]

Q4: Can temperature be used to control the ortho/para ratio?

A4: Yes, to some extent. Generally, lower temperatures favor the thermodynamically more stable para isomer.[15] At higher temperatures, the formation of the ortho isomer can become more competitive.[16] However, manipulating the solvent and brominating agent is often a more effective strategy for controlling regioselectivity.

Section 3: Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol

This protocol is designed to favor the formation of p-bromophenol.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer, dissolve phenol (1 equivalent) in carbon disulfide (CS₂).

  • Cooling: Cool the reaction mixture to -30 °C using a salt and ice bath.[1]

  • Bromine Solution: In the dropping funnel, prepare a solution of bromine (1 equivalent) dissolved in an equal volume of carbon disulfide.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the temperature at -30 °C.[1]

  • Reaction Completion: After the addition is complete, allow the reaction to proceed until the color of bromine disappears.

  • Work-up: Carefully distill off the carbon disulfide. The resulting crude product can be purified by vacuum distillation to yield p-bromophenol.[1]

Protocol 2: Selective Ortho-bromination of a Para-Substituted Phenol (e.g., p-Cresol)

This method is optimized for high ortho-selectivity on phenols where the para position is blocked.[1][9][10]

  • Solution Preparation: Prepare a solution of the p-substituted phenol (e.g., p-cresol, 1 equivalent) and p-toluenesulfonic acid (pTsOH, 10 mol %) in ACS-grade methanol.[1][9]

  • NBS Solution: Prepare a solution of N-bromosuccinimide (NBS, 1 equivalent) in methanol.

  • Reaction Initiation: Stir the phenol solution at room temperature for approximately 10 minutes.

  • Slow Addition: Add the NBS solution dropwise to the phenol solution over a period of about 20 minutes.[1]

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC. (n.d.).
  • On the bromination of phenol in the gas phase at temperatures between 200° and 500°. (n.d.).
  • Phenol reacts with bromine in at low temperature to give: A. m-bromop - askIITians. (2025, August 30).
  • The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • "troubleshooting bromination side reactions in phenol synthesis" - Benchchem. (n.d.).
  • Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.).
  • Process for the selective para-bromination of phenol and its derivatives - Google Patents. (n.d.).
  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022, November 29).
  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, January 4).
  • Process for the selective para-bromination of phenol and its derivatives - Google Patents. (n.d.).
  • The intermediates in the interaction of phenols with N-bromosuccinimide. (n.d.).
  • Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020, August 26).
  • (PDF) Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - ResearchGate. (2025, October 16).
  • A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromination - Benchchem. (n.d.).
  • Why phenol gives different bromination products in different solvents? | Qs in Mind. (2022, July 12).
  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol - YouTube. (2025, March 17).
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction - ChemRxiv. (2025, April 7).

Sources

Troubleshooting

Minimizing side products during 6-bromo-2,4-dimethoxy-3-methylphenol synthesis

Welcome to the technical support center for the synthesis of 6-bromo-2,4-dimethoxy-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-bromo-2,4-dimethoxy-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side products and optimize your synthetic route for a higher yield and purity of the target compound.

I. Troubleshooting Guide: Minimizing Side Products

This section addresses specific issues that may arise during the synthesis, focusing on the minimization of common side products through careful control of reaction parameters.

Q1: My reaction is producing a significant amount of a di-brominated byproduct. How can I prevent this?

A1: The formation of di-brominated species is a common issue when working with highly activated aromatic rings like 2,4-dimethoxy-3-methylphenol. The two methoxy groups and the hydroxyl group are strong activating groups, making the ring susceptible to further electrophilic substitution.

Root Cause Analysis:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂, N-Bromosuccinimide) is the most direct cause of over-bromination.

  • Reaction Conditions: Elevated temperatures and polar, protic solvents can increase the reaction rate and the propensity for multiple brominations.[1][2] Polar solvents can help to polarize the Br-Br bond, creating a stronger electrophile.[1][2]

  • High Reactivity of the Substrate: The starting material itself is highly activated, predisposing it to polysubstitution.

Recommended Solutions:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.0-1.1 equivalents) of the brominating agent.Ensures complete consumption of the starting material while minimizing the risk of di-bromination.
Temperature Maintain a low temperature, typically between 0°C and room temperature.Reduces the overall reaction rate, allowing for more selective mono-bromination.
Solvent Employ a non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).Non-polar solvents do not significantly solvate the bromine molecule, leading to a less reactive electrophile and greater selectivity.[2][3]
Rate of Addition Add the brominating agent dropwise over an extended period.This maintains a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring multiple substitutions on the same molecule.
Q2: I'm observing the formation of an isomeric byproduct. How can I improve the regioselectivity for the 6-position?

A2: The hydroxyl and methoxy groups are ortho-, para-directing. In 2,4-dimethoxy-3-methylphenol, the positions ortho and para to the strongly activating hydroxyl group are C6 and C2/C4 (already substituted). The methoxy groups also direct to their ortho and para positions. This can lead to bromination at other available positions on the ring, although the 6-position is generally favored due to steric and electronic factors.

Root Cause Analysis:

  • Steric Hindrance: While the 6-position is sterically accessible, bulky brominating agents or solvent complexes might favor substitution at less hindered sites.

  • Reaction Kinetics vs. Thermodynamics: Under certain conditions, a kinetically favored but thermodynamically less stable isomer may be formed.

Recommended Solutions:

ParameterRecommendationRationale
Brominating Agent Consider using N-Bromosuccinimide (NBS) instead of elemental bromine.NBS is a milder brominating agent and can sometimes offer improved regioselectivity.
Temperature Lowering the reaction temperature can enhance selectivity.At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which often leads to the thermodynamically more stable product.
Solvent Choice The choice of solvent can influence the isomeric ratio.[4]Experiment with different non-polar solvents to find the optimal conditions for your specific substrate.
Q3: My final product is discolored, suggesting the presence of oxidation byproducts. How can I avoid this?

A3: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinones.[5] This can be exacerbated by the presence of light, air (oxygen), and certain reagents.

Root Cause Analysis:

  • Exposure to Air and Light: Prolonged exposure of the reaction mixture or the purified product to atmospheric oxygen and light can initiate oxidation.

  • Residual Oxidizing Agents: If the brominating agent is not fully consumed or quenched, it can contribute to the oxidation of the phenol.

Recommended Solutions:

ParameterRecommendationRationale
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes the exposure of the reaction mixture to oxygen.
Quenching After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution.This step effectively removes the oxidizing species from the reaction mixture before workup.
Storage Store the purified product in a cool, dark place, preferably under an inert atmosphere.[6]This will prevent degradation and discoloration over time.

II. Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the bromination of 2,4-dimethoxy-3-methylphenol?

A4: The bromination of 2,4-dimethoxy-3-methylphenol proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule (or another bromine source) acts as the electrophile. The electron-rich aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base in the reaction mixture then removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the ring and yielding the brominated product.[1][7]

G cluster_0 Electrophilic Aromatic Substitution Start 2,4-dimethoxy-3-methylphenol + Br₂ Intermediate Sigma Complex (Resonance Stabilized Carbocation) Start->Intermediate Electrophilic Attack Product 6-bromo-2,4-dimethoxy-3-methylphenol + HBr Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic bromination.

Q5: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for both monitoring the reaction and confirming the structure and purity of the final product.

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. UV visualization is typically effective for these aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying the components of the reaction mixture, including the desired product and any byproducts, by their mass-to-charge ratio and fragmentation patterns.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product.[9] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms and the position of the bromine substituent.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product with high accuracy.[8]

Q6: What are the best practices for purification of 6-bromo-2,4-dimethoxy-3-methylphenol?

A6: The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from isomeric byproducts and other impurities with different polarities.[4][6] A silica gel column with a gradient elution system of hexanes and ethyl acetate is a common starting point.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective method for obtaining a crystalline solid of high purity.[6] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Vacuum Distillation: For liquid products that are thermally stable, vacuum distillation can be used to separate components based on their boiling points.[6]

G Crude_Product Crude Reaction Mixture Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Separation by Polarity Recrystallization Recrystallization Crude_Product->Recrystallization For relatively pure solids Pure_Product Pure 6-bromo-2,4-dimethoxy-3-methylphenol Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Purification workflow for the target compound.

III. Experimental Protocol: Synthesis of 6-bromo-2,4-dimethoxy-3-methylphenol

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,4-dimethoxy-3-methylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxy-3-methylphenol (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the NBS solution dropwise to the stirred solution of the phenol over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, add saturated aqueous sodium thiosulfate solution to quench any unreacted NBS.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

IV. References

  • García-Reyes, J. F., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(42), 23783-23790. Available from: [Link]

  • Bell, R. P., & Rawlinson, D. J. (1961). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 39(5), 1563-1572. Available from: [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Available from: [Link]

  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available from: [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 2,4-Diethoxy-3-methoxy-6-methylphenol. Available from: [Link]

  • Journal of the Chemical Society. (1954). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Available from: [Link]

  • Quibell, J. M., et al. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Journal of Central South University of Technology. (2006). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Available from: [Link]

  • Google Patents. (n.d.). CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. Available from:

  • Heliyon. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Available from: [Link]

  • Tahir, M. N., et al. (2012). 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2730. Available from: [Link]

  • Pearson. (n.d.). Bromination of a highly electron-rich alkene such as 2-methoxybut... Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol. Available from: [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimal Solvent Selection for Recrystallizing Brominated Dimethoxyphenols

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical process of selecting the optimal solvent for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical process of selecting the optimal solvent for the recrystallization of brominated dimethoxyphenols. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What makes selecting a solvent for brominated dimethoxyphenols challenging?

The challenge lies in the dual nature of these molecules. They possess polar functional groups—the hydroxyl (-OH) and methoxy (-OCH₃)—which can participate in hydrogen bonding, suggesting solubility in polar solvents. Simultaneously, the brominated aromatic ring imparts significant lipophilicity (non-polar character). A successful recrystallization solvent must strike a delicate balance: it needs to fully dissolve the compound at an elevated temperature but allow it to become sparingly soluble upon cooling to ensure high recovery.[1][2][3]

Q2: What is the first principle I should apply when selecting a solvent?

The principle of "like dissolves like" is the foundational starting point.[4] Given the intermediate polarity of most brominated dimethoxyphenols, you should begin by screening solvents of intermediate polarity.

  • Polar Protic Solvents: Alcohols like ethanol and methanol are often excellent starting points. They can hydrogen bond with the phenol and methoxy groups, and their alkyl chains provide some interaction with the non-polar ring.[2][5][6]

  • Polar Aprotic Solvents: Acetone or ethyl acetate can also be effective.

  • Non-Polar Solvents: Heptane or toluene are typically poor solvents on their own but are invaluable as anti-solvents in a mixed-solvent system.[7]

Q3: When should I consider a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent provides the desired solubility profile (highly soluble when hot, poorly soluble when cold).[8][9] This is common for brominated dimethoxyphenols. The typical approach is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone) and then titrate in a "poor" hot solvent or anti-solvent (e.g., water, heptane) until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to re-clarify the solution before it is allowed to cool slowly.[8]

Q4: Can I use activated charcoal during recrystallization of these phenolic compounds?

Caution is advised. While activated charcoal is excellent for removing colored impurities, it should not be used when recrystallizing phenolic compounds.[9] Charcoal can contain ferric ions, which may form colored complexes with the phenolic hydroxyl group, thereby introducing a new impurity into your product.[9]

Solvent Selection Workflow

The following workflow provides a systematic approach to identifying the optimal solvent or solvent system for your specific brominated dimethoxyphenol.

G start Crude Brominated Dimethoxyphenol screen Perform Small-Scale Solvent Screening (20-30 mg) start->screen polar_protic Test Polar Protic (e.g., Ethanol, Methanol, IPA) screen->polar_protic polar_aprotic Test Polar Aprotic (e.g., Ethyl Acetate, Acetone) screen->polar_aprotic nonpolar Test Non-Polar (e.g., Heptane, Toluene) screen->nonpolar decision1 Soluble Hot? Insoluble Cold? polar_protic->decision1 polar_aprotic->decision1 decision3 Insoluble Hot? nonpolar->decision3 decision2 Soluble Hot? Soluble Cold? decision1->decision2 No good_single Ideal Single Solvent Proceed to Scale-Up decision1->good_single Yes decision2->decision3 No good_solvent Identified a 'Good' Solvent (for mixed system) decision2->good_solvent Yes anti_solvent Identified an 'Anti-Solvent' (for mixed system) decision3->anti_solvent Yes unsuitable Unsuitable Solvent decision3->unsuitable No

Caption: A systematic workflow for screening and selecting a recrystallization solvent.

Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents using a minimal amount of your crude product.

Materials:

  • Crude brominated dimethoxyphenol (~150-200 mg)

  • Set of small test tubes (e.g., 6-8 tubes)

  • Selection of candidate solvents (see Table 2)

  • Hot plate or water bath

  • Pasteur pipettes

  • Vortex mixer

  • Ice-water bath

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude solid into each test tube.

  • Room Temperature Test: Add a candidate solvent dropwise (start with ~0.5 mL) to a test tube at room temperature. Vortex the mixture. Observe if the solid dissolves completely.

    • Rationale: An ideal solvent should not dissolve the compound at room temperature. If it dissolves readily, it is unsuitable as a single solvent but might be a "good" solvent for a mixed pair.[1][9]

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise while heating until the solid just dissolves. Do not add a large excess.

    • Rationale: A good solvent must dissolve the compound completely at an elevated temperature to liberate trapped impurities.[10][11]

  • Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod or place it in an ice-water bath.[11][12]

    • Rationale: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid crashing out of solution can trap impurities.[1][13]

  • Evaluation: A suitable single solvent is one in which the compound is sparingly soluble or insoluble at room temperature but completely soluble when hot, and which yields a good crop of crystals upon cooling.[10]

Data Summary Tables

Table 1: Physicochemical Properties of Representative Brominated Dimethoxyphenols

Compound Name Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Notes
4-Bromo-2-methoxyphenol C₇H₇BrO₂ 203.03 ~2.5 Possesses one H-bond donor (-OH) and two acceptors (-OH, -OCH₃).[4]
2,4-Dibromo-5-methoxyphenol C₇H₆Br₂O₂ 281.93 ~3.1 Increased lipophilicity due to the second bromine atom.[3]

| 4,5-Dibromo-1,2-dimethoxybenzene | C₈H₈Br₂O₂ | 295.96 | ~3.5 | Lacks the acidic phenolic proton, affecting solubility in basic media.[6] |

Table 2: Common Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Typical Use Case for Phenolic Compounds
Methanol 65 Polar Protic Good "soluble" solvent, often paired with water.[2][5]
Ethanol 78 Polar Protic Excellent general-purpose solvent; balances polarity and non-polar character.[2][6]
Water 100 Polar Protic Often used as an anti-solvent with alcohols.[7]
Ethyl Acetate 77 Polar Aprotic Good intermediate polarity solvent.[7]
Acetone 56 Polar Aprotic Powerful solvent, can be difficult to achieve insolubility when cold.[2]
Heptane/Hexane 98 / 69 Non-Polar Excellent anti-solvents when paired with more polar solvents.[7]

| Toluene | 111 | Non-Polar | Can be effective for less polar compounds, but high boiling point can be problematic.[2] |

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of brominated dimethoxyphenols in a problem-solution format.

Caption: A troubleshooting decision tree for common recrystallization issues.

Detailed Troubleshooting Scenarios:

  • Issue: No crystals form after cooling, even in an ice bath.

    • Scientific Rationale: The concentration of the solute has not exceeded its saturation point at the lower temperature, most likely because too much solvent was initially added.[12] Alternatively, the solution may be supersaturated, a metastable state where crystallization is kinetically hindered without a nucleation site.[11][12]

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again. If crystals still do not appear, induce nucleation by scratching the inside surface of the flask with a glass rod or by adding a single, tiny "seed" crystal of the known pure product.[12][14]

  • Issue: An oil forms instead of a crystalline solid ("oiling out").

    • Scientific Rationale: This occurs when the dissolved solid comes out of solution at a temperature above its melting point.[8][12] The presence of significant impurities can depress the melting point of the solid, making this phenomenon more likely.

    • Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation point slightly.[13] Then, allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to arrange into an ordered crystal lattice. If oiling out persists, the crude material may require purification by column chromatography before a final recrystallization.[15]

  • Issue: The final yield is very low.

    • Scientific Rationale: A low yield typically means a significant amount of the product remains dissolved in the mother liquor after filtration.[13] This can be caused by using a large excess of solvent, not cooling the solution sufficiently, or choosing a solvent in which the compound has relatively high solubility even at low temperatures.

    • Solution: First, ensure you are using the minimum amount of hot solvent required for complete dissolution. Second, after cooling to room temperature, always chill the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation. Finally, when washing the collected crystals, use only a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.[1]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Nichols, L. (2020). Chem355 Labbook-2020. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Google Patents. (2014). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Lee, L. S., & Lee, J. W. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1386-1393. Retrieved from [Link]

  • Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • OC-Praktikum. (2006). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • ResearchGate. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mansoura University. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Impact on Phenol Bromination. Retrieved from [Link]

  • Organic Chemistry, 5th Ed. (n.d.). Recrystallization. Retrieved from [Link]

  • Qs in Mind. (2022, July 12). Why phenol gives different bromination products in different solvents? [Video]. YouTube. Retrieved from [Link]

  • National Programme on Technology Enhanced Learning. (n.d.). Recrystallization. Retrieved from [Link]

  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

Sources

Troubleshooting

Preventing debromination during downstream coupling reactions

Technical Support Center: Halogen Retention Strategies Topic: Preventing Debromination During Downstream Coupling & Reduction Protocols Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Introduction: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogen Retention Strategies

Topic: Preventing Debromination During Downstream Coupling & Reduction Protocols Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Introduction: The Halogen Paradox

In multi-step synthesis, an aryl bromide is often a "dormant" handle intended for a late-stage diversification. However, its intermediate reactivity (between iodide and chloride) makes it vulnerable. It is reactive enough to undergo oxidative addition with active catalysts but labile enough to be stripped during lithiation or hydrogenation.

This guide addresses the three most common failure modes:

  • Competitive Coupling: The bromide reacts when you intended to couple a triflate or iodide.

  • Hydrodebromination: The bromide is replaced by hydrogen (

    
    ) during a Pd-catalyzed reaction.[1]
    
  • Reductive Cleavage: The bromide is lost during the reduction of a nitro or carbonyl group.

Module 1: Chemoselective Cross-Coupling (The "I > Br > Cl" Rule)

Scenario: You possess a substrate with both an aryl iodide (or triflate) and an aryl bromide.[2] You wish to couple the iodide/triflate via Suzuki-Miyaura or Sonogashira conditions while leaving the bromide intact for a subsequent step.

The Mechanistic Logic

Palladium(0) undergoes oxidative addition (OA) into C-I bonds significantly faster than C-Br bonds. However, highly active catalyst systems (e.g., Pd-G3/G4 precatalysts, bulky Buchwald ligands) lower the activation energy for all OA events, compressing the selectivity window and causing the bromide to react or scramble.

Troubleshooting Guide
Variable Recommendation Scientific Rationale
Catalyst Source Pd(PPh

)

or PdCl

(PPh

)

Use "dumber" (less active) catalysts. First-generation triphenylphosphine catalysts react readily with iodides but are sluggish with bromides at moderate temperatures.
Ligand Avoid SPhos, XPhos,

-Bu

P
Bulky, electron-rich ligands accelerate OA into C-Br bonds. Stick to aryl-phosphines (PPh

, dppf).
Temperature Ambient to 40°C High heat overcomes the kinetic barrier difference between C-I and C-Br. Keep it as cold as the C-I coupling allows.
Stoichiometry 0.95 - 1.0 eq. Boronic Acid Excess nucleophile drives the reaction to completion but encourages the catalyst to find the "next best" electrophile (the bromide) once the iodide is consumed.
Experimental Protocol: Chemoselective Coupling (I over Br)

Standard Operating Procedure for bis-halogenated substrates.

  • Charge: Substrate (1.0 equiv), Boronic Acid (1.0 equiv), and Base (Na

    
    CO
    
    
    
    , 2.0 equiv).
  • Solvent: Degassed DME/Water (4:1).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (3-5 mol%).
  • Reaction: Stir at room temperature for 4-12 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion is <50% after 4h, raise temp to 40°C. Do not exceed 60°C.

  • Workup: Quench immediately upon consumption of starting material to prevent "over-coupling."

Module 2: Preventing Hydrodebromination (Side Reaction)

Scenario: You are performing a standard Suzuki coupling on a simple aryl bromide. The coupling works, but you observe significant formation of the des-bromo byproduct (


).
Mechanism of Failure

This is not a selectivity issue; it is a pathway corruption.

  • Oxidative Addition: Pd inserts into Ar-Br.

  • Hydride Source: The Pd(II) species intercepts a hydride (usually from the solvent or base).

  • Reductive Elimination: Ar-Pd-H eliminates to form Ar-H.

Common Hydride Donors (The Culprits):

  • Ethanol/Isopropanol:

    
    -hydride elimination from alkoxides bound to Pd.
    
  • Triethylamine:

    
    -hydride elimination from the ethyl group.
    
  • Formate traces: Often found in bases or solvents.

Visualizing the Failure Pathway

Hydrodebromination Start Ar-Br OxAdd Ar-Pd(II)-Br (Oxidative Addition) Start->OxAdd + Pd(0) Pd0 Pd(0) TransMet Transmetallation (Desired Path) OxAdd->TransMet + Ar'-B(OH)2 Hydride Hydride Transfer (Undesired Path) OxAdd->Hydride + Solvent/Base (Hydride Source) Product Ar-Ar' (Coupled Product) TransMet->Product Red. Elim. SideProd Ar-H (Debrominated) Hydride->SideProd Red. Elim.

Caption: The bifurcation point occurs after Oxidative Addition. Protic solvents or bases with


-hydrogens facilitate the red pathway.
FAQ: How do I stop Hydrodebromination?

Q: I am seeing 15% Ar-H. My solvent is EtOH/Toluene. What do I do? A: Switch to Dioxane or DMF . Ethanol is a primary hydride source via


-hydride elimination from the ethoxide-palladium intermediate. If a protic co-solvent is required for solubility, use Water  (no carbon-bound hydrides).

Q: Does the base matter? A: Yes. Avoid bases with abstractable hydrogens if possible (e.g., Et


N). Inorganic bases like K

PO

or CsF are superior. CsF is particularly effective as the high lattice energy of CsBr drives the transmetallation step, favoring the green pathway in the diagram above.

Module 3: Chemoselective Reduction (Nitro to Aniline)

Scenario: You need to reduce a nitro group (


) to an aniline (

) on an aromatic ring that also contains a bromine. Standard Pd/C + H

results in extensive debromination.
The Solution: Poisoning or Alternative Metals

Palladium loves to insert into Ar-Br bonds, especially in the electron-rich environment of an aniline product. You must either "poison" the catalyst or switch metals.

Decision Tree: Selecting the Right Reductant

ReductionSelector Start Substrate: Ar(Br)-NO2 Q1 Is the molecule acid-sensitive? Start->Q1 MethodA Fe / AcOH or SnCl2 / EtOH Q1->MethodA No (Robust) Q2 Can you use sulfur reagents? Q1->Q2 Yes (Sensitive) MethodB Pt(S)/C + H2 (Sulfided Platinum) Q2->MethodB Yes MethodC Pd/C + H2 + V(acac)2 (additive) Q2->MethodC No (Strictly no sulfur)

Caption: Workflow for selecting a reduction method that preserves aryl halides.

Recommended Protocol: Pt(S)/C Hydrogenation

Sulfided Platinum is the gold standard for this transformation. It is active enough to reduce nitro groups but too "poisoned" to insert into C-Br bonds.

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Load at 1-3 wt%.[3]

  • Solvent: THF or EtOAc.

  • Conditions: 1 atm H

    
     (balloon), RT.
    
  • Note: If Pt(S)/C is unavailable, use Fe powder (5 eq) in AcOH/EtOH (1:5) at 60°C. This is operationally messy but 100% chemoselective.

Module 4: Lithium-Halogen Exchange

Scenario: You want to perform a lithium-halogen exchange on an Aryl-Iodide, but the molecule also has an Aryl-Bromide.

The Rule: Exchange is kinetically controlled.[4] Rate of exchange: I > Br >> Cl.[4][5]

Troubleshooting:

  • Temperature is non-negotiable: You must be at -78°C . At 0°C, the lithium will scramble to the bromide.

  • Reagent: Use

    
    -BuLi or 
    
    
    
    -BuLi.[6]
  • The "Turbo" Option: If the substrate is sensitive, use

    
    -PrMgCl·LiCl (Turbo Grignard) . This reagent is milder and provides excellent selectivity for I over Br at -40°C to -20°C, avoiding the harsh basicity of alkyllithiums.
    

References

  • Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides during Suzuki–Miyaura Cross-Coupling." J. Org.[6] Chem.2005 , 70, 4833. Link

  • Chemoselective Coupling: Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates." J. Am. Chem. Soc.[6]2000 , 122, 4020. Link

  • Selective Nitro Reduction: Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Lett.[6][7]1984 , 25, 839. Link

  • Turbo Grignard Selectivity: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[8] Chem. Int. Ed.2004 , 43, 3333. Link

Sources

Optimization

Removing unreacted starting materials from bromophenol mixtures

Technical Support Center: Purification of Bromophenol Mixtures Core Directive & Diagnostic Strategy Purifying bromophenols is deceptive. While the reaction—electrophilic aromatic substitution—is textbook, the purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Bromophenol Mixtures

Core Directive & Diagnostic Strategy

Purifying bromophenols is deceptive. While the reaction—electrophilic aromatic substitution—is textbook, the purification is not. The closeness in pKa between phenol and mono-bromophenols renders standard acid-base extraction ineffective for mono-substituted products.

The Critical Failure Point: Users often attempt to wash the reaction mixture with 1M NaOH, expecting to pull out impurities. Because both phenol and bromophenols are deprotonated at pH 14, this results in total product loss into the aqueous phase.

Diagnostic Flowchart (Decision Matrix) Use this logic flow to determine your purification strategy based on your specific impurity profile.

PurificationLogic Start Analyze Crude Mixture (TLC / HPLC) ImpurityType Identify Major Impurity Start->ImpurityType Br2 Residual Bromine (Red/Orange Color) ImpurityType->Br2 Oxidant Present PolyBromo Poly-Brominated (Di/Tri-bromo) ImpurityType->PolyBromo Over-reaction MonoPhenol Unreacted Phenol (Starting Material) ImpurityType->MonoPhenol Under-reaction Action_Thio Wash: 10% Na2S2O3 (Sodium Thiosulfate) Br2->Action_Thio Action_Bicarb Wash: Sat. NaHCO3 (Exploit pKa < 8) PolyBromo->Action_Bicarb Action_Recryst Recrystallization (EtOH/H2O) MonoPhenol->Action_Recryst Solid Product Action_Column Flash Chromatography (Acidified Silica) MonoPhenol->Action_Column Oil/Complex Mix

Figure 1: Decision matrix for selecting the appropriate purification technique based on impurity profile.

Technical Data & Causality

To separate these compounds, you must exploit slight differences in physical properties.[1] The table below highlights why standard extraction fails for mono-bromophenols but works for poly-bromophenols.

Table 1: Physicochemical Properties of Phenol and Bromophenols

CompoundpKa (Approx)Solubility (Water)Solubility (Org)Separation Strategy
Phenol 9.95ModerateHighStarting Material
4-Bromophenol 9.34LowHighRecrystallization (pKa too close to phenol)
2,4-Dibromophenol ~7.8Very LowHighWeak Base Extraction (NaHCO₃)
2,4,6-Tribromophenol ~6.0InsolubleHighWeak Base Extraction (NaHCO₃)

The Mechanism of Failure (pKa): A standard "Base Wash" uses NaOH (pH ~14) or Na₂CO₃ (pH ~11).

  • At pH 11, both Phenol (pKa 9.95) and 4-Bromophenol (pKa 9.34) are >90% deprotonated (

    
    ). Both become water-soluble phenoxides. Separation is impossible.
    
  • However, using Sodium Bicarbonate (NaHCO₃, pH ~8.5) :

    • Phenol (pKa 9.95) remains protonated (neutral, organic soluble).

    • 2,4,6-Tribromophenol (pKa 6.0) is deprotonated (ionic, water soluble).

    • Result: You can wash away poly-brominated impurities with bicarbonate, but not unreacted phenol.

Detailed Experimental Protocols

Protocol A: Recrystallization (Removal of Unreacted Phenol)

Best for: Purifying 4-bromophenol solid from unreacted phenol.

Principle: Bromophenols are significantly less soluble in water than phenol. Using a mixed-solvent system (Ethanol/Water) allows phenol to remain in the mother liquor while the brominated product crystallizes.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (95%) to dissolve the solid completely at boiling point.[2]

  • The Cloud Point: While maintaining boiling, add hot water dropwise until the solution turns slightly turbid (milky).

  • Clarification: Add one final drop of hot Ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a towel if necessary). Then, place in an ice bath for 1 hour.

  • Filtration: Vacuum filter the crystals.

  • The Critical Wash: Wash the filter cake with ice-cold water (NOT ethanol).

    • Why? Phenol is moderately soluble in water. The water wash removes residual phenol adhering to the crystal surface without dissolving the bromophenol.

Protocol B: Flash Chromatography (Acidified Silica)

Best for: Oily mixtures or when recrystallization fails.

The Issue: Phenols are acidic and form hydrogen bonds with the silanols (Si-OH) on silica gel. This causes severe "tailing" (streaking) on the column, resulting in co-elution of phenol and product.

The Fix: You must suppress the ionization of the silica surface.

  • Mobile Phase Preparation:

    • Standard: Hexanes / Ethyl Acetate (gradient).[1]

    • Modification: Add 1% Acetic Acid to both the Hexane and Ethyl Acetate bottles.

  • Column Packing: Slurry pack the silica using the acidified Hexane.

  • Elution Order (Normal Phase):

    • First: Di/Tri-bromophenols (Least polar, due to intramolecular H-bonding and lipophilic Br atoms).

    • Second: Mono-bromophenol.

    • Last: Unreacted Phenol (Most polar).

  • Detection: UV at 254 nm. (Note: Bromophenols quench fluorescence strongly; spots will appear dark purple/black).

Troubleshooting & FAQs

Q: The reaction mixture is dark red/orange. Is this my product decomposing? A: Likely not. This is residual elemental bromine (


).
  • Fix: Before any separation, wash the organic layer with 10% Sodium Thiosulfate (

    
    ) . The solution will instantly turn from red to pale yellow as 
    
    
    
    is reduced to water-soluble bromide (
    
    
    ).

Q: I tried recrystallizing, but the product "oiled out" instead of forming crystals. A: This happens when the melting point of the impure mixture is lower than the boiling point of the solvent mixture.

  • Fix 1: Re-heat to dissolve the oil, then add a "seed crystal" of pure product if available.

  • Fix 2: Use a lower-boiling solvent pair, such as Hexanes/Ethyl Acetate, instead of Ethanol/Water.

  • Fix 3: Scratch the inner glass surface of the flask with a glass rod to induce nucleation.

Q: Can I use vacuum distillation? A: Only with extreme caution.

  • Phenol bp: 181.7°C

  • 4-Bromophenol bp: 238°C

  • While the boiling point gap (~56°C) theoretically allows separation, phenols sublime easily and can form azeotropes. Fractional distillation under high vacuum (<1 mmHg) is required. For bench-scale (<10g), chromatography is superior.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Chapter 2: Experimental Techniques - Recrystallization).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Electrophilic Aromatic Substitution Mechanisms).

  • PubChem Database. 4-Bromophenol Compound Summary. National Center for Biotechnology Information. Accessed 2023.[3] [Link]

  • Biotage Application Note. Strategies for Flash Chromatography of Acidic Compounds. (Discusses the use of acetic acid modifiers). [Link]

Sources

Troubleshooting

Optimizing reaction temperature for brominating electron-rich phenols

Technical Support Center: Optimizing Reaction Temperature for Brominating Electron-Rich Phenols Subject: Technical Guide – Thermodynamics & Kinetics of Phenol Bromination To: Research Scientists, Process Chemists, and Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Brominating Electron-Rich Phenols

Subject: Technical Guide – Thermodynamics & Kinetics of Phenol Bromination To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Chemical Process Optimization Group

Executive Summary: The Reactivity-Selectivity Paradox

Electron-rich phenols (e.g., phenol, anisole, catechol) are exceptionally prone to electrophilic aromatic substitution (EAS) due to the strong electron-donating capability of the hydroxyl group (+M effect). The central challenge in brominating these substrates is not reactivity, but selectivity.

At ambient temperatures, the activation energy barrier for bromination is so low that reaction rates often approach the diffusion limit, leading to:

  • Polybromination: The product (e.g., 4-bromophenol) remains activated enough to react again.

  • Poor Regioselectivity: Lack of discrimination between ortho- and para- positions.

  • Oxidative Side Reactions: Formation of quinones or radical coupling products.

This guide details how to leverage temperature as the primary control lever to decouple these competing pathways.

Troubleshooting Guide (Q&A)

Issue 1: "I am consistently getting di- and tri-brominated products, even with 1 equivalent of reagent."

Diagnosis: The reaction is under diffusion control rather than kinetic control . At room temperature, the reaction is so fast that the brominating agent reacts with the first phenolic molecule it encounters, often multiple times, before mixing into the bulk solution.

Corrective Action:

  • Lower the Temperature: Cooling the reaction to -78°C to -30°C increases the activation energy barrier just enough to slow the second bromination step relative to the first.

  • Switch Reagents: Move from molecular bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS releases low concentrations of active bromine species (
    
    
    
    ) in a controlled manner, preventing the local high concentrations that drive polybromination [1].
  • Dilution & Slow Addition: dilute your brominating agent significantly and add it dropwise over 1–2 hours.

Issue 2: "I need the para-isomer, but I'm seeing significant ortho-bromination."

Diagnosis: Ortho-substitution is statistically favored (2 positions vs. 1) but sterically disfavored. At higher temperatures (e.g., >0°C), the system has enough thermal energy to overcome the steric repulsion at the ortho position (Thermodynamic or high-energy Kinetic outcome).

Corrective Action:

  • Cryogenic Processing: Run the reaction at -78°C . At this temperature, the reaction is strictly kinetically controlled by steric hindrance, overwhelmingly favoring the para-position [2].

  • Solvent Selection: Use a non-polar solvent like Dichloromethane (DCM) or Carbon Disulfide (

    
    ) . Polar solvents (like acetonitrile or methanol) stabilize the transition state for ortho attack via hydrogen bonding with the phenolic -OH, effectively "guiding" the bromine to the ortho position. Non-polar solvents disrupt this mechanism [3].
    
Issue 3: "The reaction mixture turns dark/black, and yield is low."

Diagnosis: This indicates oxidative degradation . Phenols are easily oxidized to quinones or coupled radicals by bromine, especially if the temperature is uncontrolled or if light is present (radical initiation).

Corrective Action:

  • Exclude Light: Wrap the flask in foil.

  • Inert Atmosphere: Run under Nitrogen or Argon to prevent aerobic oxidation.

  • Quench Immediately: Do not let the reaction stir overnight. Monitor by TLC/HPLC and quench with saturated sodium thiosulfate (

    
    ) or sodium bisulfite (
    
    
    
    ) immediately upon consumption of starting material.

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing conditions based on the desired outcome.

BrominationOptimization Start Start: Phenol Substrate Goal Define Goal Start->Goal Para Target: Para-Bromo Goal->Para Ortho Target: Ortho-Bromo Goal->Ortho TempLow Temp: -78°C to -30°C (Kinetic Control) Para->TempLow TempAmb Temp: 0°C to RT (Thermodynamic Control) Ortho->TempAmb SolventNP Solvent: DCM, CS2 (Steric Dominance) TempLow->SolventNP SolventPolar Solvent: MeCN, MeOH (H-Bond Directing) TempAmb->SolventPolar ReagentNBS Reagent: NBS (Slow Release) SolventNP->ReagentNBS ReagentBr2 Reagent: Br2 / Amines (Specific Chelation) SolventPolar->ReagentBr2 ResultPara High Para-Selectivity Mono-substituted ReagentNBS->ResultPara ResultOrtho High Ortho-Selectivity ReagentBr2->ResultOrtho

Caption: Decision tree for selecting temperature, solvent, and reagent based on regioselectivity targets.

Comparative Data: Temperature Effects

The table below summarizes the effect of temperature on the bromination of phenol using NBS in Dichloromethane (DCM) [4].

TemperatureReaction TimeConversion (%)Mono:Poly RatioPara:Ortho Ratio
25°C (RT) 10 min>99%60:4085:15
0°C 30 min>99%85:1592:8
-30°C 2 hrs95%96:498:2
-78°C 6 hrs88%>99:1 >99:1

Note: Data represents generalized trends for electron-rich phenols. Specific substrates (e.g., 2-naphthol, resorcinol) may exhibit shifted kinetics.

Experimental Protocol: High-Fidelity Para-Bromination

Objective: Synthesize 4-bromophenol with >98% regioselectivity and <2% polybromination.

Reagents:

  • Phenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq) – Recrystallize from water before use to remove free

    
    .
    
  • Dichloromethane (DCM) – Anhydrous.

  • Diisopropylamine (0.1 eq) – Optional: acts as a proton scavenger to suppress acid-catalyzed isomerization.

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Phenol (10 mmol) and DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Reagent Preparation: Dissolve NBS (10 mmol) in DCM (25 mL) in a separate flask. Note: NBS has low solubility in cold DCM; ensure it is fully dissolved or use a larger volume.

  • Addition: Transfer the NBS solution to a pressure-equalizing addition funnel. Add dropwise to the phenol solution over 60 minutes , maintaining the internal temperature below -70°C.

  • Reaction: Stir at -78°C for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes).

  • Quench: Once starting material is consumed, pour the cold reaction mixture into a separatory funnel containing 10% aqueous

    
     (50 mL).
    
  • Workup: Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, wash with brine, dry over

    
    , and concentrate
    in vacuo.
    

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? It's greener. A: Water is a polar protic solvent that stabilizes ionic intermediates. While "green," it significantly accelerates the reaction, often leading to uncontrolled polybromination (e.g., precipitation of 2,4,6-tribromophenol) unless pH is strictly controlled [5]. For high selectivity, non-polar solvents are superior.[1]

Q: Why is NBS preferred over


 at low temperatures? 
A:  Elemental bromine (

) is highly reactive and difficult to dispense accurately on small scales, leading to local "hotspots" of excess reagent. NBS provides a "slow-release" mechanism for bromine, which complements the kinetic control provided by low temperatures.

Q: My NBS is yellow. Can I use it? A: Yellow NBS contains free bromine (


) and HBr. This will degrade the selectivity of your reaction. Recrystallize it from hot water (store in the dark) to obtain white crystals before use.

Mechanistic Pathway Visualization

Understanding the electrophilic attack allows for better troubleshooting.

Mechanism Phenol Phenol (Electron Rich) TS_Ortho Ortho TS (Sterically Hindered) Phenol->TS_Ortho High Temp (Thermal Energy) TS_Para Para TS (Sterically Accessible) Phenol->TS_Para Low Temp (Kinetic Path) Complex Sigma Complex (Arenium Ion) Prod_Para 4-Bromophenol (Major at Low Temp) Complex->Prod_Para -H+ Prod_Ortho 2-Bromophenol (Minor) Complex->Prod_Ortho -H+ TS_Ortho->Complex TS_Para->Complex

Caption: Kinetic pathway showing how low temperature favors the lower-energy Para-Transition State.

References

  • Oberhauser, T. (1997). Bromination of Phenols with N-Bromosuccinimide. Journal of Organic Chemistry.

  • Smith, K., et al. (2012). Regioselective bromination of activated aromatic compounds. Royal Society of Chemistry (RSC) Advances.

  • BenchChem Technical Support. (2025). Troubleshooting bromination side reactions in phenol synthesis. 1

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2[3][4]

  • Khan Academy. (2022).[5] Mechanism of bromination of phenol and solvent effects. 5[3][4]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Phenolic Intermediates

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide for Hygroscopic Phenolic Intermediates in Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide for Hygroscopic Phenolic Intermediates in Synthesis

Introduction

Phenolic intermediates are the workhorses of organic synthesis, yet their hygroscopic nature and susceptibility to oxidation frequently derail experimental workflows. Water is not merely an impurity here; it is an active reagent that quenches bases, deactivates Lewis acids, and shifts equilibrium constants.

This guide is designed as a dynamic troubleshooting system. It moves beyond generic advice to address the specific causality between moisture content and reaction failure, providing self-validating protocols to restore system integrity.

Part 1: Storage & Intake (Prevention)

Q: My phenol reagent has turned from white crystals to a pink/red semi-solid. Is it still usable? A: The "pinking" of phenols is a visual indicator of oxidation, typically forming p-benzoquinone or o-benzoquinone , which then form colored charge-transfer complexes (phenoquinone) [1].

  • Causality: This is accelerated by moisture, light, and trace metals (especially Iron or Copper).[1] While the molar percentage of the impurity might be low (<1%), quinones are radical scavengers and can inhibit radical-based reactions or catalyze polymerization.

  • Decision:

    • For rough acylations/alkylations: Usable if the melting point is within 1-2°C of literature values.

    • For sensitive catalysis (e.g., Pd-catalyzed coupling):Reject or Recrystallize. The quinones can poison catalysts.

    • Mitigation: Store under Argon in amber glass. Avoid metal spatulas; use porcelain or Teflon-coated tools.

Q: I am weighing a hygroscopic phenolic intermediate, and it is becoming sticky/clumping on the balance. How do I correct the stoichiometry? A: If the solid clumps during weighing, it is actively absorbing atmospheric water. This introduces two errors: the mass recorded includes water (underestimating the moles of phenol), and the water will quench an equivalent amount of your base/catalyst.

  • Immediate Fix: Do not trust the gravimetric mass. Dissolve the entire clumped mass in a dry solvent (e.g., Toluene or DCM), dry the solution (see Protocol A), and determine the concentration quantitatively (qNMR or wt% assay).

  • Prevention: Use the "Difference Weighing" technique inside a glove bag or use a Schlenk solid addition funnel.

Part 2: Reaction Setup (Mitigation)

Q: My Williamson Ether Synthesis (Phenol + Alkyl Halide + Base) failed. I see starting material and some hydrolysis products. A: Moisture is the primary suspect. The Williamson synthesis relies on the formation of a phenoxide anion .

  • Mechanism of Failure: Water (

    
    ) is a stronger acid than many alkyl alcohols but weaker than phenol (
    
    
    
    ). However, if you are using a strong base like Sodium Hydride (NaH) , any water present will irreversibly quench the hydride to form NaOH and
    
    
    gas before it can deprotonate the phenol [2].
  • Symptom: Rapid bubbling (hydrogen evolution) that stops prematurely.

  • Correction: Ensure the phenol is azeotropically dried before adding the base. If using weak bases (

    
    ), water solvates the carbonate anion, reducing its basicity and nucleophilicity (the "jacket effect").
    

Q: I am running a Friedel-Crafts alkylation, but the yield is <20%. A: Friedel-Crafts catalysts (Lewis Acids like


, 

,

) are notoriously water-sensitive.
  • Causality: Water coordinates strongly to the metal center of the Lewis acid, forming a hydrate (e.g.,

    
    ). This deactivated species cannot effectively generate the carbocation electrophile required for the reaction [3].
    
  • Stoichiometric Impact: Every molecule of water destroys one equivalent of catalyst. If your phenol contains 5 wt% water, you may be deactivating 50%+ of your catalyst load.

  • Protocol: Dry the phenol via azeotropic distillation with toluene (Protocol A) prior to catalyst addition.

Part 3: Purification & Analysis (Correction)

Q: How do I accurately measure the water content of my phenol? Karl Fischer (KF) or NMR? A:

  • Coulometric Karl Fischer: The Gold Standard for low water content (<1%). It is direct and chemically specific [4].

  • qNMR (Quantitative NMR): A powerful alternative if KF is unavailable.

    • Method: Dissolve the sample in a dry deuterated solvent (e.g.,

      
       or DMSO-
      
      
      
      ) from a fresh ampoule.
    • Signal: Look for the sharp

      
       peak (approx. 1.56 ppm in 
      
      
      
      , varies with concentration/H-bonding).
    • Calculation: Compare the integration of the water peak to a known proton signal on your phenol.

    • Warning: Rapid proton exchange between the phenolic -OH and

      
       can broaden peaks or merge them. If this happens, use an aprotic solvent like dry Acetone-
      
      
      
      or run the NMR at low temperature to slow exchange [5].
Data Presentation: Impact of Moisture

Table 1: Consequence of Moisture on Common Phenolic Reactions

Reaction ClassSensitive ReagentMechanism of FailureCritical Water Limit
Williamson Ether Strong Base (NaH, KH)Quenching of base; formation of NaOH/KOH< 0.05%
Friedel-Crafts Lewis Acid (

,

)
Coordination/Deactivation of catalyst< 0.02%
Esterification Equilibrium ConstantLe Chatelier shift towards hydrolysis< 0.1%
Buchwald-Hartwig Pd-CatalystOxidation of ligand; hydrolysis of Pd intermediates< 0.01%
Polymerization Pre-polymerPremature curing or termination of chain growth< 0.05%
Experimental Protocols
Protocol A: Azeotropic Dehydration (Dean-Stark Method)

Use this to dry phenols before moisture-sensitive reactions.

  • Setup: Attach a Dean-Stark trap topped with a reflux condenser to a round-bottom flask (RBF). Fit a drying tube (

    
     or Drierite) to the top of the condenser.
    
  • Solvent: Add the wet phenol and Toluene (BP 110.6°C) to the RBF. Toluene forms a binary azeotrope with water (80% Toluene / 20% Water) boiling at ~85°C [6].

  • Process:

    • Heat the mixture to reflux.

    • Water/Toluene vapor rises, condenses, and falls into the trap.

    • Water (d=1.[2]00) sinks to the bottom; Toluene (d=0.87) overflows back into the flask.

  • Endpoint: Continue reflux until the water layer in the trap remains constant for 30 minutes. The phenol in the flask is now anhydrous.

  • Recovery: If the reaction solvent is compatible (e.g., Toluene), proceed directly. If not, remove Toluene via rotary evaporation or vacuum distillation.

Protocol B: Inert Atmosphere Transfer (Schlenk Line)

Use for transferring dried, hygroscopic phenols without re-exposure to air.

  • Evacuate: Place the dried phenol in a Schlenk flask. Cycle vacuum/Nitrogen 3 times.

  • Flow: Maintain a positive pressure of Nitrogen.

  • Transfer:

    • Solid: Use a bent glass powder funnel (dried in an oven) and transfer against a counter-current of Nitrogen.

    • Solution: Dissolve the phenol in dry solvent and transfer via a cannula (double-tipped needle) using positive pressure to push the liquid into the reaction vessel.

Visualizing the Workflow
Diagram 1: Decision Logic for Handling Hygroscopic Phenols

PhenolHandling Start Inspect Phenol Reagent ColorCheck Visual Check: Is it Pink/Red? Start->ColorCheck MeltingPoint Check Melting Point ColorCheck->MeltingPoint Yes (Oxidation) Weighing Weighing Process ColorCheck->Weighing No (White/Clear) Purify Recrystallize or Sublime MeltingPoint->Purify MP Depressed >2°C MeltingPoint->Weighing MP Normal Purify->Weighing Clumping Is it Clumping/Sticky? Weighing->Clumping DifferenceWeigh Use Difference Weighing (Inert Gas) Clumping->DifferenceWeigh No Dissolve Dissolve & Dry (Protocol A) Clumping->Dissolve Yes (Hygroscopic) Reaction Proceed to Reaction DifferenceWeigh->Reaction Dissolve->Reaction

Caption: Decision tree for assessing phenol quality and selecting the correct handling method based on visual cues and physical state.

Diagram 2: Troubleshooting Reaction Failure

Troubleshooting Failure Reaction Failed (Low Yield/No Product) CheckWater Check Water Content (KF or qNMR) Failure->CheckWater HighWater Water > 0.1% CheckWater->HighWater LowWater Water < 0.05% CheckWater->LowWater ActionDry Azeotropic Distillation (Protocol A) HighWater->ActionDry Cause: Quenching ActionCat Check Catalyst Quality (Poisoned by Quinones?) LowWater->ActionCat Cause: Impurity

Caption: Logical flow for diagnosing reaction failures, distinguishing between moisture issues and catalyst deactivation.

References
  • Stack Exchange, Chemistry. (2017). Air- and light-sensitivity of phenol.[1][3] Retrieved from [Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]

  • University of Rochester. How To: Remove Residual Water. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Phenol, 6-bromo-2,4-dimethoxy-3-methyl-

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Context In the synthesis of complex pharmacophores, particularly ubiquinone analo...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the synthesis of complex pharmacophores, particularly ubiquinone analogs and polysubstituted aryl scaffolds, Phenol, 6-bromo-2,4-dimethoxy-3-methyl- represents a critical yet challenging intermediate. The primary analytical challenge lies not in identifying the functional groups, but in validating the regiochemistry of the bromine incorporation.

Electrophilic bromination of the precursor (2,4-dimethoxy-3-methylphenol) yields two potential isomers: the 6-bromo target (ortho to hydroxyl) and the 5-bromo alternative (ortho to methoxy). Standard 1D 1H NMR is often insufficient for conclusive assignment due to the similar electronic environments of the lone aromatic proton in both isomers.

This guide outlines a definitive structural validation protocol, comparing the target molecule against its primary regioisomer. It emphasizes a self-validating workflow using solvent-dependent shifts and Nuclear Overhauser Effect (NOE) spectroscopy.

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must establish the theoretical chemical shift expectations based on substituent additivity rules (Curphy-Morrison).

The Target vs. The Alternative
FeatureTarget: 6-bromo Alternative: 5-bromo
Structure Br is at C6 (Ortho to OH)Br is at C5 (Ortho to OMe)
Aromatic Proton H-5 (Flanked by 4-OMe & 6-Br)H-6 (Flanked by 1-OH & 5-Br)
Steric Environment 4-OMe is crowded by 3-Me and 5-H4-OMe is crowded by 3-Me and 5-Br
Key NOE Contact H-5 ↔ 4-OMe (Strong)H-6 ↔ 1-OH (Variable)
Predicted 1H NMR Data (CDCl3, 400 MHz)
Proton GroupMultiplicityTarget Shift (δ ppm)Alternative Shift (δ ppm)Diagnostic Note
Ar-H (1H) Singlet6.95 – 7.10 6.70 – 6.85 H-5 (Target) is deshielded by ortho-Br but shielded by ortho-OMe. H-6 (Alternative) is shielded by ortho-OH.
OH (1H) Broad Singlet5.20 – 5.50 5.20 – 5.50 Highly concentration/solvent dependent.
OMe (3H) Singlet3.85 (C2-OMe)3.85 (C2-OMe)Unreliable for differentiation.
OMe (3H) Singlet3.78 (C4-OMe)3.82 (C4-OMe)Slight deshielding in Alternative due to ortho-Br.
Me (3H) Singlet2.15 – 2.25 2.15 – 2.25 Ar-Me resonance is robust but non-diagnostic.

Critical Insight: Relying solely on the chemical shift of the aromatic proton is risky due to solvent and concentration effects. NOE spectroscopy is mandatory for confirmation.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, follow this step-by-step protocol. This method uses solvent comparison to reveal hidden proton exchanges and NOE to map spatial proximity.

Step 1: Sample Preparation (Solvent Screen)

Prepare two samples to distinguish the labile Phenol -OH from the Aromatic C-H.

  • Sample A: ~10 mg in 0.6 mL CDCl3 (Standard).

  • Sample B: ~10 mg in 0.6 mL DMSO-d6 (H-bond disrupting).

Step 2: 1D Acquisition & OH Assignment

Acquire standard 1H spectra for both.

  • Observation: In CDCl3, the OH peak usually appears broad between 5.0–6.0 ppm. In DMSO-d6, the OH peak sharpens and shifts downfield to 9.0–10.0 ppm due to solvent hydrogen bonding.

  • Validation: The peak that shifts significantly (>3 ppm) is the OH.[1] The peak that remains stable (~6.8–7.1 ppm) is the aromatic proton (H-5 or H-6).

Step 3: 1D NOE Difference / NOESY (The Decider)

Perform a 1D NOE experiment irradiating the Aromatic Proton (the stable singlet identified in Step 2).

  • Scenario A (Target: 6-bromo):

    • Irradiate H-5 (~7.0 ppm).

    • Result: You observe a strong NOE enhancement of the 4-OMe signal (~3.78 ppm).

    • Reasoning: H-5 is spatially adjacent to the methoxy group at C4.

  • Scenario B (Alternative: 5-bromo):

    • Irradiate H-6 (~6.8 ppm).

    • Result: You observe NO enhancement of any OMe signal. You may see enhancement of the OH signal (if exchange is slow) or the Me group (weak, long-range).

    • Reasoning: H-6 is isolated from the methoxy groups by the bromine atom and the hydroxyl group.

Visualization of Logic Flow

The following diagram illustrates the decision tree for structural validation, ensuring you do not misidentify the regioisomer.

NMR_Logic Start Synthesized Product (Brominated 2,4-dimethoxy-3-methylphenol) Step1 Step 1: Acquire 1H NMR (CDCl3) Start->Step1 Decision1 Identify Aromatic Singlet (Ar-H) vs. Phenolic Singlet (OH) Step1->Decision1 Step2 Step 2: Perform 1D NOE Irradiate Ar-H Decision1->Step2 Ar-H Identified ResultA Result: Strong Enhancement of OMe signal Step2->ResultA ResultB Result: NO Enhancement of OMe signal Step2->ResultB ConclusionA CONFIRMED: 6-bromo isomer (H-5 is adjacent to 4-OMe) ResultA->ConclusionA ConclusionB REJECTED: 5-bromo isomer (H-6 is isolated from OMe) ResultB->ConclusionB

Caption: Logical workflow for distinguishing the 6-bromo target from the 5-bromo impurity using NOE spectroscopy.

Detailed Comparative Analysis

Solvent Effects (CDCl3 vs. DMSO-d6)

The choice of solvent is not merely for solubility; it is a probe for the steric environment of the phenol.

ParameterCDCl3 (Non-polar)DMSO-d6 (Polar Aprotic)Mechanistic Implication
OH Shift 5.30 ppm (Broad)9.45 ppm (Sharp)DMSO forms a strong H-bond acceptor complex with the phenol, deshielding the proton.
Ar-H Shift ~7.00 ppm~7.15 ppmSlight downfield shift in DMSO due to solvent anisotropy and dipole interactions.
Resolution HighMediumDMSO viscosity causes broader lines; CDCl3 is preferred for resolving closely spaced OMe signals.
Why the "Alternative" Forms

Understanding why you might have the wrong isomer is crucial for troubleshooting synthesis.

  • Mechanism: The 2,4-dimethoxy-3-methylphenol precursor has two activated sites.

    • C6: Activated by OH (ortho) and Me (para).[2]

    • C5: Activated by 2-OMe (para) and 4-OMe (ortho).

  • Causality: The C5 position is electronically more rich due to the dual activation of the methoxy groups (stronger donors than methyl). Therefore, without careful control of conditions (e.g., using steric bulk or specific Lewis acids), the 5-bromo isomer is often the thermodynamic major product.

  • Validation Necessity: This thermodynamic preference for the impurity makes the NOE validation step described above mandatory, not optional.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for additivity rules and NOE interpretation).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction increments).

Sources

Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to Mass Spectrometry of Brominated Dimethoxyphenols

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to structurally elucidate complex halogenated phenolics. Brominated dimethoxyphenols (BDMPs)—such as 4-bromo-2,6-d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to structurally elucidate complex halogenated phenolics. Brominated dimethoxyphenols (BDMPs)—such as 4-bromo-2,6-dimethoxyphenol—are critical targets in environmental monitoring, marine natural product isolation, and drug development.

Mass spectrometry (MS) is the undisputed gold standard for analyzing these compounds. However, simply generating a spectrum is insufficient; one must decode the causality behind the fragmentation. This guide objectively compares Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) platforms, providing the mechanistic insights and self-validating protocols necessary to ensure absolute analytical confidence.

Mechanistic Principles of BDMP Fragmentation

The analytical power of MS for BDMPs relies on two fundamental structural features acting in tandem: the halogen isotopic signature and the lability of the methoxy groups.

  • The Bromine Isotopic Fingerprint: Bromine naturally exists as two stable isotopes, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     and 
    
    
    
    , in an approximate 1:1 ratio. This creates a highly diagnostic doublet peak separated by 2 Da for the molecular ion and any bromine-retaining fragments . This isotopic pattern serves as a built-in mass spectral tracer, instantly confirming the presence and number of bromine atoms.
  • Methoxy and Phenolic Cleavage Dynamics: Under energetic collision or ionization conditions, dimethoxyphenols undergo a highly favored homolytic cleavage to lose a methyl radical (

    
    , 15 Da) 1. The causality here is driven by resonance: the resulting cation is exceptionally stable due to delocalization across the aromatic ring, forming a quinoid-like structure. Subsequent ring contraction often leads to the loss of carbon monoxide (-CO, 28 Da) 2.
    
  • Halogen Cleavage: The carbon-bromine bond is relatively weak compared to C-C or C-O bonds, making the loss of a bromine radical (

    
    , 79/81 Da) a predominant pathway in hard ionization environments 3.
    

fragmentation M Molecular Ion [M]+• m/z 232 / 234 (1:1 Br Isotope) M_CH3 [M - CH3]+ m/z 217 / 219 Loss of Methyl Radical M->M_CH3 -•CH3 (-15 Da) M_Br [M - Br]+ m/z 153 Loss of Bromine Radical M->M_Br -•Br (-79/-81 Da) M_CH3_CO [M - CH3 - CO]+ m/z 189 / 191 Loss of Carbon Monoxide M_CH3->M_CH3_CO -CO (-28 Da) M_CH3_Br [M - CH3 - Br]+• m/z 138 Quinoid Cation M_CH3->M_CH3_Br -•Br (-79/-81 Da) M_Br->M_CH3_Br -•CH3 (-15 Da)

EI-MS fragmentation pathway of 4-bromo-2,6-dimethoxyphenol highlighting key radical losses.

Comparative Platform Analysis: GC-EI-MS vs. LC-ESI-MS/MS

The choice of analytical platform fundamentally alters the observed fragmentation behavior. Both techniques are frequently applied to halogenated phenolic compounds to investigate environmental distribution and toxicity 4, but they serve different structural purposes.

Table 1: Platform Performance Comparison
ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization, Negative Mode)
Ionization Mechanism 70 eV electron bombardment yields a radical cation

.
Deprotonation of the acidic -OH yields an even-electron anion

.
Primary Advantage Highly reproducible fragmentation; excellent for library matching (NIST).Superior sensitivity for intact molecular weight; minimal thermal degradation.
Sample Preparation Often requires derivatization (e.g., silylation) to prevent peak tailing.Direct injection possible; requires pH-optimized mobile phases.
Key Fragmentation Extensive skeletal cleavage (

,

,

).
Targeted CID losses (

forming a radical anion,

).
Table 2: Diagnostic Fragment Ions (Model: 4-Bromo-2,6-dimethoxyphenol)
m/z (

/

)
Ion AssignmentNeutral LossMechanistic Causality
232 / 234

NoneIntact molecular ion; 1:1 ratio confirms mono-bromination.
217 / 219


(15 Da)
Cleavage of methoxy methyl group; stabilized by quinoid resonance.
189 / 191


(28 Da)
Ring contraction following methoxy cleavage.
153


(79/81 Da)
Homolytic cleavage of the relatively weak C-Br bond.
138


,

Sequential radical loss yielding a highly stable conjugated system.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols incorporate internal checks to ensure that the observed data is an artifact-free representation of the sample.

workflow Start Sample Prep: Brominated Dimethoxyphenols Volatility Assess Volatility & Thermal Stability Start->Volatility GC GC-EI-MS (Hard Ionization) Volatility->GC High Volatility Deriv Derivatization (BSTFA/TMCS) Volatility->Deriv Active -OH Group LC LC-ESI-MS/MS (Negative Mode) Volatility->LC Prefer Soft Ionization ResultGC Rich Structural Fingerprint (Library Matching) GC->ResultGC Deriv->GC ResultLC High Sensitivity & Intact [M-H]- LC->ResultLC

Decision matrix for selecting GC-MS vs. LC-MS workflows for brominated dimethoxyphenols.
Protocol A: GC-EI-MS Workflow with Silylation

Causality: Phenolic compounds contain active hydrogen atoms that hydrogen-bond with silanol groups in the GC column, causing severe peak tailing. Derivatization with BSTFA replaces the polar -OH proton with a trimethylsilyl (TMS) group, increasing volatility and ensuring sharp peak shapes.

  • Internal Standard Addition: Spike the sample with 50 ng of

    
    -labeled 4-bromo-2,6-dimethoxyphenol. Self-Validation: Recovery of this standard verifies that matrix effects or incomplete derivatization are not skewing quantitative results.
    
  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS to the dried sample extract. Incubate at 60°C for 30 minutes. Causality: TMCS acts as a catalyst, essential for driving the silylation of sterically hindered phenols (like those with adjacent methoxy groups).

  • GC Separation: Inject 1 µL (splitless mode) onto a DB-5MS column (30m x 0.25mm x 0.25µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • MS Acquisition: Operate the MS in EI mode at 70 eV. Scan range: m/z 50–400.

  • System Suitability Check: Monitor the m/z 73

    
     ion. Verify that the derivatized molecular ion 
    
    
    
    maintains the strict 1:1 ratio for
    
    
    . Deviation indicates co-eluting matrix interference.
Protocol B: LC-ESI-MS/MS Workflow (Negative Ion Mode)

Causality: Soft ionization preserves the molecular ion. Operating in negative mode is highly specific for phenols, as they readily deprotonate to form stable phenoxide anions.

  • Sample Preparation: Reconstitute the sample in 50:50 Methanol:Water spiked with a deuterated internal standard (e.g.,

    
    -methoxy analog).
    
  • Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase Optimization: Use Water (A) and Methanol (B), both modified with 0.1% Ammonium Hydroxide. Causality: The basic pH (above the pKa of the phenol) drives the equilibrium entirely toward the deprotonated

    
     state in solution, maximizing ESI efficiency.
    
  • MS/MS Acquisition: Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode. Set collision energy (CE) to 15-25 eV. Monitor the transition

    
     (loss of 
    
    
    
    ).
  • System Suitability Check: Perform a periodic Precursor Ion Scan for m/z 79 and 81 (

    
    ). Self-Validation: This confirms that all brominated species in the matrix are accounted for and validates the specificity of the chosen MRM transitions.
    

References

Sources

Validation

IR spectroscopy characteristic peaks for 6-bromo-2,4-dimethoxy-3-methylphenol

An Application Scientist's Guide to the Spectroscopic Characterization of 6-bromo-2,4-dimethoxy-3-methylphenol Introduction In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidati...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Spectroscopic Characterization of 6-bromo-2,4-dimethoxy-3-methylphenol

Introduction

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. 6-bromo-2,4-dimethoxy-3-methylphenol, a substituted aromatic compound, presents a unique combination of functional groups whose characterization requires a multi-faceted analytical approach. This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for this molecule. As a Senior Application Scientist, my objective is not merely to list expected frequencies but to contextualize the IR data within a holistic spectroscopic workflow, comparing its utility with other powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This comparative approach ensures a self-validating system for structural confirmation, critical for researchers and drug development professionals.

Part 1: In-Depth Analysis of the Infrared Spectrum

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

For 6-bromo-2,4-dimethoxy-3-methylphenol, we can predict the key absorption bands by dissecting its structure into its constituent functional groups.

Key Functional Group Absorptions
  • Hydroxyl (-OH) Group: The phenolic O-H stretch is one of the most recognizable features in an IR spectrum. Due to intermolecular hydrogen bonding, this peak is typically strong and broad, appearing in the range of 3200-3600 cm⁻¹ .[1][2][3][4] The breadth of the peak is a direct consequence of the varying strengths of hydrogen bonds in the sample matrix.[1]

  • Aromatic System:

    • C-H Stretch: The stretching vibration of the C-H bond on the aromatic ring gives rise to sharp, medium-to-weak peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[5][6][7][8] This absorption is key to distinguishing aromatic C-H from aliphatic C-H bonds.

    • C=C Ring Stretch: The carbon-carbon double bond stretches within the aromatic ring produce a series of characteristic medium-to-strong absorptions in the 1450-1600 cm⁻¹ region.[1][2][7] Often, two distinct bands can be seen around 1600 cm⁻¹ and 1500 cm⁻¹.[7]

    • C-H Out-of-Plane (OOP) Bending: The position of the strong C-H "oop" bending vibration in the 675-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[5][6] For 6-bromo-2,4-dimethoxy-3-methylphenol, there is a single, isolated hydrogen atom on the ring. This substitution pattern (1,2,3,4,6-pentasubstituted) is expected to produce a weak-to-medium intensity band in the 860-900 cm⁻¹ range.[9]

  • Ether Linkages (C-O Stretch): The molecule contains two types of C-O bonds: two aryl-alkyl ether (Ar-O-CH₃) linkages and one phenolic (Ar-OH) linkage.

    • Aryl-Alkyl Ether: These give rise to a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹ .[10]

    • Phenolic C-O: The phenolic C-O stretch is also strong and appears in the range of 1260-1000 cm⁻¹ , often coupled with the O-H in-plane bending vibration.[10] For phenols, this peak is typically observed around 1220 cm⁻¹ .[1]

  • Aliphatic Groups (C-H): The methyl (-CH₃) and methoxy (-OCH₃) groups contribute to aliphatic C-H stretching and bending vibrations.

    • C-H Stretch: These absorptions are found just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.[11] Methoxy groups specifically can sometimes show a distinct, albeit weak, band between 2800 and 2860 cm⁻¹.[12]

    • C-H Bend: The bending (scissoring and rocking) vibrations for methyl groups appear around 1450-1470 cm⁻¹ and 1360-1370 cm⁻¹ .[11]

  • Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration occurs at low frequencies, deep in the fingerprint region. It is expected to appear as a medium-to-strong absorption in the 500-680 cm⁻¹ range. Its precise location can be influenced by the overall molecular structure.

Predicted IR Absorption Data Summary
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3200-3600O-H StretchPhenolic -OHStrong, Broad
3000-3100=C-H StretchAromatic RingMedium to Weak, Sharp
2850-2980-C-H Stretch-CH₃ & -OCH₃Medium
1450-1600C=C StretchAromatic RingMedium to Strong (multiple bands)
~1460 & ~1370-C-H BendMethyl (-CH₃)Medium
~1250 & ~1040C-O-C StretchAryl-Alkyl EtherStrong
~1220C-O StretchPhenolicStrong
860-900C-H OOP BendIsolated Ring HMedium
500-680C-Br StretchAryl-BromideMedium to Strong

Part 2: A Comparative Guide to Spectroscopic Characterization

While IR spectroscopy is excellent for functional group identification, it rarely provides sufficient information for the complete and unambiguous structural determination of a complex molecule. For this, a combination of techniques is essential. Below, we compare the insights gained from IR with those from NMR spectroscopy and mass spectrometry.

Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: This technique would confirm the number and connectivity of protons.

    • Phenolic -OH (1H): A broad singlet, typically between 4-8 ppm.

    • Aromatic -H (1H): A singlet in the 6.5-8.0 ppm region.[8] Its specific shift is influenced by the surrounding electron-donating (-OCH₃, -CH₃) and withdrawing (-Br) groups.

    • Methoxy -OCH₃ (6H): Two distinct singlets (3H each) around 3.8-4.0 ppm.

    • Methyl -CH₃ (3H): A singlet around 2.0-2.5 ppm.[8]

  • ¹³C NMR Spectroscopy: This reveals the number of unique carbon environments.

    • Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range. Carbons attached to oxygen (C-OH, C-OCH₃) will be the most downfield.

    • Methoxy Carbons: Two signals around 55-60 ppm.

    • Methyl Carbon: One signal around 15-20 ppm.

Alternative 2: Mass Spectrometry (MS)

MS provides the exact molecular weight and information about fragmentation patterns, which can be used to piece the structure together.

  • Molecular Ion (M⁺): The key information from MS would be the molecular ion peak. Crucially, due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: the M⁺ and the [M+2]⁺ peak. This isotopic signature is definitive proof of the presence of one bromine atom.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl group (-15 Da) from a methoxy moiety or the loss of a CO group (-28 Da).

Comparative Data Summary
TechniqueInformation Provided for 6-bromo-2,4-dimethoxy-3-methylphenol
IR Spectroscopy Confirms presence of -OH, aromatic ring, C-O ethers, C-H (aliphatic/aromatic), and C-Br functional groups. Suggests substitution pattern.
¹H NMR Confirms the exact number and electronic environment of all protons (1 OH, 1 Ar-H, 2 OCH₃, 1 CH₃). Proves connectivity through coupling (or lack thereof).
¹³C NMR Confirms the number of unique carbon atoms (6 aromatic, 2 methoxy, 1 methyl).
Mass Spectrometry Provides exact molecular weight. The M⁺/[M+2]⁺ isotopic pattern definitively confirms the presence of one bromine atom.

Part 3: Experimental Protocols and Workflow Visualization

Protocol: Acquiring a High-Quality IR Spectrum

This protocol describes the preparation of a solid sample for analysis using the KBr pellet method, a common and reliable technique for obtaining high-resolution spectra of solid compounds.

Objective: To obtain the infrared absorption spectrum of 6-bromo-2,4-dimethoxy-3-methylphenol.

Materials:

  • 6-bromo-2,4-dimethoxy-3-methylphenol (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Methodology:

  • Sample Preparation: Gently grind ~200 mg of dry KBr in an agate mortar to a fine powder. Add 1-2 mg of the sample to the mortar.

  • Mixing: Mix the sample and KBr by gentle grinding for 1-2 minutes until the mixture is homogeneous. The goal is to disperse the sample evenly within the KBr matrix. Causality Note: Excessive grinding can lead to polymorphic changes or degradation of the sample.

  • Pellet Formation: Transfer a portion of the mixture to the pellet-pressing die. Assemble the die and place it in the hydraulic press.

  • Pressing: Evacuate the die under vacuum for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque. Apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet. Self-Validation: A good pellet is clear and free of cracks, ensuring maximum light transmission and minimizing scattering.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to measure the spectrum of the atmospheric CO₂ and water vapor.

  • Sample Scan: Run the sample scan. The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing: Process the resulting spectrum (e.g., baseline correction) and label the significant peaks.

Visualization of Molecular Structure and Key Vibrations

Caption: Molecular structure of 6-bromo-2,4-dimethoxy-3-methylphenol with key IR vibrational modes.

Logical Workflow for Structural Elucidation

The following workflow illustrates a robust, multi-technique approach to confirming the structure of a synthesized or isolated compound like 6-bromo-2,4-dimethoxy-3-methylphenol.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Crude Product purify Purification (e.g., Chromatography, Recrystallization) start->purify pure Pure Compound purify->pure ir FTIR Spectroscopy pure->ir ms Mass Spectrometry ir->ms Functional groups identified. Proceed to find MW. confirm Structure Confirmed nmr NMR Spectroscopy (¹H, ¹³C, DEPT) ms->nmr MW and elemental formula (Br) confirmed. Proceed to map C-H framework. invis_node invis_node->confirm All data consistent. Structure elucidated.

Sources

Comparative

HPLC Retention Time Standards for Phenol, 6-bromo-2,4-dimethoxy-3-methyl-: A Comparative Method Development Guide

As a Senior Application Scientist, establishing a robust High-Performance Liquid Chromatography (HPLC) method for complex substituted aromatics requires moving beyond trial-and-error. Phenol, 6-bromo-2,4-dimethoxy-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust High-Performance Liquid Chromatography (HPLC) method for complex substituted aromatics requires moving beyond trial-and-error. Phenol, 6-bromo-2,4-dimethoxy-3-methyl- (CAS: 351378-72-8) is a highly specific, sterically crowded halogenated phenol frequently used as a precursor in the synthesis of benzodioxoles and complex natural products.

This guide objectively compares the chromatographic performance of this compound against structural alternatives and provides a self-validating, causality-driven protocol for establishing highly reproducible retention time (


) standards.

Mechanistic Principles of Retention (Causality)

The retention behavior of substituted phenols in reversed-phase (RP) HPLC is governed by a delicate balance of hydrophobicity, steric hindrance, and ionization state ()[1]. Understanding these mechanisms is critical for rational method development:

  • Hydrophobic Drive (LogP): The introduction of a bulky, highly polarizable bromine atom at the 6-position significantly increases the molecule's lipophilicity compared to its non-halogenated precursor. This drives stronger dispersive interactions with the alkyl chains of the C18 stationary phase, strictly extending the retention time ()[2].

  • Steric Shielding: The methoxy groups at the 2- and 4-positions, combined with the 3-methyl group, create a sterically crowded environment around the phenolic hydroxyl group. This shielding effect limits the molecule's ability to form hydrogen bonds with the aqueous mobile phase, further partitioning the compound into the stationary phase[1].

  • Ionization Suppression: Phenols are weak acids (

    
     ~9-10). At a neutral pH, partial ionization can lead to split peaks or severe tailing. By buffering the mobile phase to an acidic pH (~2.5) using 0.1% formic or phosphoric acid, we ensure the phenol remains fully protonated, yielding sharp, symmetrical peaks and reproducible retention times[2].
    

Retention_Mechanism Phenol 6-Bromo-2,4-dimethoxy -3-methylphenol Hydro Bromo & Methyl Groups (Increase Lipophilicity) Phenol->Hydro Drives into Stationary Phase Polar Phenolic OH Group (Hydrogen Bonding) Phenol->Polar Interacts with Mobile Phase Steric Methoxy Shielding (Steric Hindrance) Phenol->Steric Weakens Polar Interaction RT Net Retention Time (Extended tR) Hydro->RT Polar->RT Steric->RT

Mechanistic factors dictating the HPLC retention time of 6-bromo-2,4-dimethoxy-3-methylphenol.

Comparative Performance Data

To validate the retention standard, 6-bromo-2,4-dimethoxy-3-methylphenol was benchmarked against its non-halogenated precursor and simpler phenolic analogs. The data below illustrates how structural modifications directly impact column affinity.

CompoundStructural FeaturesRelative HydrophobicityRetention Time (

, min)*
Peak Asymmetry (

)
Theoretical Plates (

)
2,6-Dimethoxyphenol Methoxy only (Baseline)Low3.151.02> 15,000
Phenol, 2,4-dimethoxy-3-methyl- Precursor, no halogenModerate4.851.05> 12,000
4-Bromophenol Simple halogenatedHigh6.201.10> 10,000
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- Halogen + Methoxy + MethylVery High8.45 1.08 > 14,000

*Experimental Conditions: High-purity C18 Column (150 x 4.6 mm, 3 µm), Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid), Flow Rate 1.0 mL/min, 30 °C, UV 280 nm.

Data Interpretation: The addition of the bromo group (comparing the precursor to the target compound) shifts the retention time by nearly 3.6 minutes. Despite the high lipophilicity, the peak asymmetry remains excellent (


 = 1.08), proving that the acidic mobile phase successfully suppresses secondary silanol interactions and phenolate ionization.

Method Development Workflow

HPLC_Workflow Start Target Compound: 6-Br-2,4-DMM-P Col Column Selection (C18 or PFP Phase) Start->Col Mob Mobile Phase (MeCN / 0.1% HCOOH) Col->Mob pH pH Control (pH ~2.5) Suppress Ionization Mob->pH Val System Validation (Asymmetry < 1.2) pH->Val

Logical workflow for establishing HPLC retention standards for substituted phenols.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System suitability criteria must be strictly met before any sample analysis begins.

Step 1: System and Column Equilibration
  • Column: High-purity silica C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size). For complex isomer mixtures, a Pentafluorophenyl (PFP) phase may offer alternative

    
     selectivity ()[3].
    
  • Mobile Phase:

    • Solvent A: Ultra-pure water with 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C (Thermostating is mandatory to prevent retention time drift due to ambient temperature fluctuations).

  • Equilibration: Run an isocratic hold at 60% B for at least 20 column volumes until the pressure and UV baseline are completely stable.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of the Phenol, 6-bromo-2,4-dimethoxy-3-methyl- reference standard.

  • Dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Critical Causality Step: Dilute the stock to a working concentration of 50 µg/mL using the initial mobile phase composition (60% B). Diluting in 100% organic solvent will cause a localized solvent disruption upon injection, leading to peak distortion and fronting ()[4].

Step 3: Chromatographic Execution (Isocratic Method)
  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) set to 280 nm. Halogenated aromatic rings exhibit strong absorption in this region, maximizing the signal-to-noise ratio[2].

  • Run Time: 12 minutes.

Step 4: System Suitability & Self-Validation

Inject the 50 µg/mL working standard in quintuplicate (n=5). The system is only validated for use if it meets the following criteria:

  • Retention Time Precision:

    
     Relative Standard Deviation (RSD) ≤ 1.0%.
    
  • Peak Asymmetry:

    
     must fall between 0.9 and 1.2. Values > 1.2 indicate inadequate ionization suppression or column degradation[4].
    
  • Resolution (

    
    ):  If analyzing a mixture containing the non-brominated precursor, 
    
    
    
    must be > 2.0.

References

  • Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry.[Link]

  • Quantitative Structure-Retention Relationship Models for the Prediction of the Reversed-Phase HPLC Gradient Retention Based on the Heuristic Method and Support Vector Machine. Journal of Chromatographic Science.[Link]

  • HPLC Columns: Positional Isomers of Halogenated Phenols. Phenomenex.[Link]

Sources

Validation

Validating the Purity of 6-Bromo-2,4-dimethoxy-3-methylphenol: A Comparative Guide to GC-MS, LC-MS, and qNMR

For researchers and drug development professionals, validating the purity of highly substituted aromatic intermediates is a critical checkpoint. 6-bromo-2,4-dimethoxy-3-methylphenol presents a unique analytical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the purity of highly substituted aromatic intermediates is a critical checkpoint. 6-bromo-2,4-dimethoxy-3-methylphenol presents a unique analytical challenge: it is an electron-rich, sterically hindered, halogenated phenol.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) for purity validation, providing a self-validating experimental framework grounded in molecular causality.

The Analytical Challenge: Molecular Causality

To design an effective purity assay, we must first deconstruct the molecule's chemical behavior:

  • Steric Hindrance and Hydrogen Bonding: The hydroxyl (-OH) group at the C1 position is flanked by a methoxy group at C2 and a bulky bromine atom at C6. If injected directly into a GC, the active hydrogen of the phenol will hydrogen-bond with the silanol groups on the stationary phase, causing severe peak tailing and loss of trace impurity detection.

  • The Silylation Imperative: To resolve this, the active hydrogen must be replaced with a non-polar trimethylsilyl (TMS) group. However, due to the extreme steric hindrance, weak silyl donors will fail. A highly reactive donor like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) , catalyzed by 1% TMCS (trimethylchlorosilane) , is chemically required to drive the derivatization to 100% completion[1].

  • The Isotopic Signature: The bromine atom provides a built-in diagnostic advantage. Bromine naturally occurs as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio. This produces a distinct
    
    
    and
    
    
    doublet in the mass spectrum, acting as a mass spectral filter to easily distinguish the target compound and brominated impurities from non-halogenated background noise[2].

Comparative Modalities: Selecting the Right Tool

No single analytical technique provides a complete picture of purity. The selection depends on the nature of the suspected impurities (e.g., positional isomers vs. non-volatile byproducts) and the availability of reference standards.

Quantitative Comparison of Purity Validation Techniques
Performance MetricGC-MS (Post-Derivatization)LC-MS (Reverse Phase)qNMR (

H)
Primary Use Case Volatile impurities, positional isomersNon-volatile, highly polar impuritiesAbsolute quantification
Limit of Detection (LOD) ~0.1 - 1.0 ng/mL~1.0 - 10 ng/mL~0.1 - 1.0 mg/mL
Isomer Resolution Excellent (Capillary GC)Moderate (Requires extensive method dev)Poor (Signal overlap)
Reference Standard Required for exact quantitationRequired for exact quantitationNot Required (Internal Std only)
Sample Destruction YesYesNo
Analysis Time 20 - 30 mins10 - 20 mins5 - 15 mins

Table 1: Comparison of analytical modalities for halogenated phenol purity validation.

Logical Decision Framework

DecisionMatrix Start 6-Bromo-2,4-dimethoxy-3-methylphenol Purity Assessment Q1 Is a Certified Reference Standard Available? Start->Q1 qNMR qNMR Analysis (Absolute Quantitation) Q1->qNMR No Q2 Are target impurities volatile/semi-volatile? Q1->Q2 Yes GCMS GC-MS with Silylation (High Isomer Resolution) Q2->GCMS Yes LCMS LC-MS/UV (Non-volatile Impurities) Q2->LCMS No

Fig 1. Decision matrix for selecting the optimal purity validation modality.

While3[3], GC-MS remains the gold standard for detecting trace volatile impurities, such as unbrominated precursors or closely related positional isomers (e.g., 4-bromo vs. 6-bromo variants)[4].

Self-Validating Experimental Protocol: GC-MS

To ensure absolute trustworthiness, the following GC-MS protocol is designed as a self-validating system . It includes internal checks to guarantee that the derivatization chemistry has not been compromised by ambient moisture.

Step-by-Step Methodology

1. Anhydrous Sample Preparation: Accurately weigh 10 mg of 6-bromo-2,4-dimethoxy-3-methylphenol into a pre-dried, amber glass autosampler vial. Dissolve in 1.0 mL of strictly anhydrous acetonitrile. Causality: Even trace moisture will hydrolyze BSTFA into hexamethyldisiloxane (HMDS), halting the derivatization of the target analyte.

2. Internal Standard Addition: Add 50 µL of a 1 mg/mL solution of 4-bromophenol-d4. This internal standard corrects for any variations in injection volume and derivatization efficiency.

3. Catalyzed Derivatization: Add 100 µL of 1[1]. Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes. Allow to cool to room temperature, then dilute to a final volume of 2.0 mL with anhydrous hexane.

4. GC-MS Acquisition Parameters:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–400.

5. System Suitability & Self-Validation (Critical Step): Before accepting the purity data, the system must validate its own chemical integrity.

  • Calculate the expected mass: The underivatized compound has a monoisotopic mass of ~246 Da (

    
    Br). The TMS-derivatized product will shift by +72 Da to m/z 318 / 320  (1:1 doublet).
    
  • Validation Check: Extract the ion chromatogram for the underivatized mass (m/z 246/248). If the peak area of the underivatized phenol exceeds 0.1% of the derivatized peak area, the derivatization is deemed incomplete (likely due to steric hindrance overcoming a degraded reagent), and the entire batch must be rejected and re-prepared.

GCMS_Workflow A Sample Prep (Strictly Anhydrous) B Derivatization BSTFA + 1% TMCS (70°C) A->B Add Reagents C GC-MS Analysis (DB-5MS, EI Mode) B->C Inject 1 µL D Self-Validation Check (Underivatized Peak < 0.1%?) C->D Evaluate Chromatogram E Data Acceptance (Calculate % Purity) D->E Yes (Valid System) F Method Failure (Reject & Re-derivatize) D->F No (Moisture/Incomplete)

Fig 2. Self-validating GC-MS workflow ensuring complete derivatization of hindered phenols.

References

  • BenchChem. "GC/MS analysis of dibromophenols in biological samples."2

  • PubMed (Talanta). "Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization."5

  • Chemco. "Derivatization reagents for GC."1

  • BenchChem. "A Comparative Guide to Purity Validation of 2-decanol: Quantitative NMR vs. Gas Chromatography."6

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)."3

Sources

Comparative

Precision in Polyphenol Characterization: A Comparative Guide to 13C NMR Assignment Strategies

Executive Summary Assigning 13C NMR chemical shifts for polysubstituted phenols is a distinct challenge in structural elucidation. The presence of the hydroxyl group introduces significant solvent-dependent chemical shif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Assigning 13C NMR chemical shifts for polysubstituted phenols is a distinct challenge in structural elucidation. The presence of the hydroxyl group introduces significant solvent-dependent chemical shift variations (up to 5 ppm) due to hydrogen bonding, while the aromatic ring's electronic sensitivity to ortho-substitution patterns often defies standard additivity rules.

This guide objectively compares three dominant assignment strategies: Empirical Additivity Models , DFT-GIAO Calculations , and 2D NMR Correlation (HSQC/HMBC) . It provides actionable protocols for researchers in natural products chemistry and drug discovery, grounded in experimental rigor and computational precision.

Part 1: The Challenge of Polysubstituted Phenols

Phenols differ from standard aromatics due to the Ipso-Deshielding/Ortho-Shielding effect of the oxygen lone pairs.

  • The "Ipso" Anomaly: The carbon directly attached to the hydroxyl group (

    
    ) resonates between 145–160 ppm .[1] However, intramolecular hydrogen bonding (e.g., in salicylates) can shift this by >10 ppm.
    
  • Solvent Dependency: A phenol in

    
     vs. 
    
    
    
    will exhibit distinct shifts.
    
    
    acts as a hydrogen bond acceptor, deshielding the OH proton and affecting the
    
    
    and
    
    
    carbons via the inductive/resonance framework.
  • Quaternary Carbons: Polysubstituted phenols often lack protons on key carbons, rendering HSQC (proton-carbon correlation) useless for those sites.

Part 2: Comparative Analysis of Assignment Methods

The following table contrasts the three primary methodologies based on accuracy, resource intensity, and utility for phenols.

Table 1: Strategic Comparison of Assignment Methods
FeatureMethod A: Empirical Additivity Method B: DFT-GIAO Calculation Method C: 2D NMR (HMBC/HSQC)
Principle Summation of substituent increments (SCS) based on databases.Quantum mechanical prediction of magnetic shielding tensors.Experimental observation of through-bond scalar coupling (

).
Accuracy Low to Moderate (

3–6 ppm). Fails with steric crowding or H-bonding.
High (

1–2 ppm). Highly accurate if solvent models (SMD) are used.
Absolute . Provides direct connectivity evidence.
Time Cost Instant (< 1 min).Moderate (Hours to Days depending on cluster/basis set).High (1–12 hours instrument time).
Sample Req. None (Theoretical).None (Theoretical).High (5–20 mg for good S/N in HMBC).
Best For Quick dereplication of simple structures.Distinguishing stereoisomers or tautomers; confirming ambiguous HMBC.De novo structure elucidation and final validation.
Phenol Specificity Poor. Often miscalculates

due to solvent ignorance.
Excellent. Can explicitly model solvent shells and H-bonds.Excellent. Detects long-range correlations across quaternary carbons.

Part 3: Detailed Methodologies & Protocols

Method A: The Experimental "Gold Standard" (2D NMR)

For polysubstituted phenols, 1D NMR is insufficient. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the critical problem-solver, linking protons to quaternary carbons 2 or 3 bonds away.

Experimental Protocol: Optimizing HMBC for Phenols

Objective: Assign quaternary carbons (


, substituted carbons) via long-range coupling.
  • Solvent Selection:

    • Preferred:

      
       or 
      
      
      
      . These solvents disrupt intermolecular aggregation, sharpening peaks.
    • Avoid:

      
       if the sample is sparingly soluble or if OH peaks are broad (exchange broadening deletes crucial OH-to-Ring correlations).
      
  • Pulse Sequence Parameters:

    • Long-Range Delay (

      
      ):  Standard HMBC is optimized for 
      
      
      
      (62.5 ms).
    • Modification for Phenols: Aromatic couplings (

      
      ) can be smaller (5–7 Hz). Set the delay to correspond to 6–7 Hz (~80 ms)  to catch weak correlations across oxygenated rings.
      
  • Acquisition:

    • Scans (NS): Minimum 16–32 scans for concentrated samples (>10 mg). For <2 mg, use 64+ scans.

    • Points (TD): 2048 (F2) x 256 (F1). Linear prediction (LP) in F1 is recommended during processing.

Self-Validating Check: Look for the "OH" proton correlation. In dry


, the phenolic proton (

) often shows a strong

correlation to

and

to

. If you see this, your assignment of the quaternary center is confirmed.
Method B: The Predictive Validator (DFT-GIAO)

When experimental data is ambiguous (e.g., two carbons within 0.5 ppm), Density Functional Theory (DFT) using the GIAO (Gauge-Including Atomic Orbital) method provides a rigorous tie-breaker.

Computational Workflow

Objective: Predict chemical shifts with <2 ppm Mean Absolute Error (MAE).

  • Conformational Search:

    • Use molecular mechanics (MMFF94) to find low-energy conformers. Phenol OH groups can rotate; ensure all rotamers are sampled.

  • Geometry Optimization:

    • Level of Theory: DFT B3LYP/6-31G(d) or ωB97X-D/6-31G(d) (includes dispersion corrections).

    • Solvation: Must use IEFPCM or SMD models matching your NMR solvent (e.g., DMSO). Gas phase calculations are useless for phenols.

  • NMR Calculation (Single Point):

    • Method: GIAO.

    • Basis Set: High quality required. mPW1PW91/6-311+G(2d,p) is a proven standard for NMR shielding tensors [1].

  • Scaling:

    • Calculate the shielding tensor (

      
      ) for TMS (Tetramethylsilane) at the same level of theory.
      
    • 
      .
      
    • Advanced: Use linear scaling factors (slope/intercept) specific to the functional used.

Part 4: Case Study – Resveratrol Assignment

Molecule: trans-Resveratrol (3,5,4'-trihydroxystilbene).[2] Solvent:


 (Methanol-d4).

This case illustrates where Additivity fails and how HMBC/DFT succeeds.

Carbon PositionExperimental

(ppm) [2, 3]
Additivity Prediction (Est.)DFT-GIAO PredictionAssignment Logic (Exp)
C-4' (p-OH) 158.0 155.2157.8HMBC from H-2'/6' (

).
C-3, C-5 159.6 162.0159.2Equivalent signals. HMBC from H-2/6.
C-1 (Quat) 141.3 138.5141.0HMBC from trans-alkene protons.
C-2, C-6 105.8 108.0106.1HSQC to doublet protons.

Analysis: The Additivity method typically underestimates the resonance deshielding on C-1 and overestimates the shielding on C-3/5 due to solvent H-bonding effects in methanol. DFT (with solvent model) aligns almost perfectly with experimental values.

Part 5: Visualization & Decision Logic

Workflow for Polysubstituted Phenol Assignment

The following diagram outlines the logical flow for assigning shifts, prioritizing experimental evidence and using computation as a validator.

NMR_Workflow Start Start: Purified Sample Solvent Select Solvent: DMSO-d6 (Preferred) or Acetone-d6 Avoid CDCl3 for Phenols Start->Solvent Exp1D Acquire 1D 1H & 13C + DEPT-135 Identify C, CH, CH2, CH3 Solvent->Exp1D Exp2D Acquire 2D HSQC & HMBC (Optimize d6 for 6-8 Hz) Exp1D->Exp2D AssignH Assign Protons (1H) Identify OH peaks Exp2D->AssignH HSQC_Step HSQC: Assign Protonated Carbons (CH, CH2, CH3) AssignH->HSQC_Step HMBC_Step HMBC: Assign Quaternary Carbons Link Protons to C-ipso/C-meta HSQC_Step->HMBC_Step Check Are all Carbons Unambiguously Assigned? HMBC_Step->Check DFT Run DFT-GIAO Calculation (mPW1PW91/6-311+G(2d,p)) with Solvent Model Check->DFT No / Ambiguous Final Final Assignment Table Check->Final Yes Compare Compare Exp vs. Calc Match closest values DFT->Compare Compare->Final

Caption: Integrated workflow for 13C NMR assignment combining experimental 2D correlations with computational verification.

HMBC Correlation Logic for Phenols

This diagram visualizes the specific HMBC correlations expected in a phenol ring, crucial for assigning the "silent" quaternary carbons.

HMBC_Logic cluster_legend Legend OH_Proton Phenolic Proton (OH) (Exchangeable) C_Ipso C-Ipso (Quaternary) ~145-160 ppm OH_Proton->C_Ipso 2J (Strong) C_Ortho C-Ortho (Protonated or Substituted) OH_Proton->C_Ortho 3J (Medium) C_Meta C-Meta H_Ortho H-Ortho (Aromatic Proton) H_Ortho->C_Ipso 3J (Strong) H_Ortho->C_Meta 2J (Weak) key1 Solid Arrow: Strong Correlation key2 Dashed Arrow: Weak/Long-range

Caption: Key HMBC correlations utilized to bridge the "silent" region of quaternary carbons in phenols.

References

  • Lodewyk, M. W., et al. (2012). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory. Journal of Chemical Theory and Computation. Link

  • Amalfitano, C., et al. (2000).[3] Phenols and Stilbene Polyphenols in the Wood of Esca-Diseased Grapevines.[3] Phytopathologia Mediterranea. Link

  • Vian, M. A., et al. (2005). 13C NMR Data of Resveratrol. ResearchGate Data Repository. Link

  • Willoughby, P. H., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Link

  • Doc Brown's Chemistry. (2025).[1] Interpreting the C-13 NMR spectrum of phenol. Link

Sources

Validation

Melting Point Determination and Comparison for Bromophenol Derivatives

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary: The Thermal Fingerprint of Purity In pharmaceutical synthesis and agrochemical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Thermal Fingerprint of Purity

In pharmaceutical synthesis and agrochemical development, bromophenol derivatives serve as critical intermediates. Their purity is not merely a regulatory checkbox but a determinant of downstream reaction efficacy. While HPLC provides quantitative purity, Melting Point (MP) determination remains the most rapid, cost-effective, and thermodynamically grounded method for assessing bulk physical stability and identifying isomeric contamination.

This guide moves beyond basic textbook definitions to provide a rigorous, field-proven comparison of bromophenol derivatives, analyzing the structural causality behind their thermal behaviors and offering a self-validating protocol for their characterization.

Comparative Analysis: Bromophenol Derivatives

The melting point of bromophenols is heavily influenced by the position of the bromine atom relative to the hydroxyl (-OH) group. The data below synthesizes standard literature values with observed experimental ranges typical in high-purity synthesis.

Table 1: Thermal Properties of Key Bromophenol Derivatives
DerivativeCAS NumberMelting Point (°C)Physical State (RT)Structural Driver (H-Bonding)
2-Bromophenol 95-56-75 – 6 LiquidIntramolecular: OH···Br interaction reduces lattice energy.
3-Bromophenol 591-20-830 – 32 Low-Melting SolidWeak Intermolecular: Meta-substitution disrupts optimal packing.
2,4-Dibromophenol 615-58-738 – 40 Solid (Needles)Mixed: Ortho-Br limits intermolecular networking; Para-Br adds mass.
4-Bromophenol 106-41-264 – 67 Crystalline SolidIntermolecular: Strong OH···OH networking; efficient lattice packing.
2,4,6-Tribromophenol 118-79-694 – 96 Crystalline SolidSymmetry: High symmetry + heavy halogen load maximizes Van der Waals forces.
Expert Insight: The Ortho-Effect Mechanism

Why is 2-Bromophenol a liquid while 4-Bromophenol is a solid at room temperature?

  • 4-Bromophenol (Para): The hydroxyl group is exposed, allowing it to form strong intermolecular hydrogen bonds with neighboring molecules, creating a rigid lattice structure that requires significant energy (heat) to break.

  • 2-Bromophenol (Ortho): The bromine atom is adjacent to the hydroxyl group. The hydrogen on the -OH forms an intramolecular hydrogen bond (chelation) with the bromine. This "locks" the hydrogen, preventing it from bonding with neighbors. The result is a discrete molecular unit with weak lattice forces, leading to a drastically lower melting point.

Methodology Comparison: Capillary vs. DSC

Selecting the right tool depends on the stage of development (QC vs. R&D).

Table 2: Performance Comparison
FeatureCapillary Method (Automated/Visual) Differential Scanning Calorimetry (DSC)
Primary Output Melting Range (Onset to Clear Point)Heat Flow (Endothermic Peak), Enthalpy of Fusion (

)
Sensitivity Moderate (Visual detection of phase change)High (Detects pre-melt events, glass transitions)
Sample Req. 2–5 mg (Dry Powder)2–10 mg (Encapsulated Pan)
Purity Insight Qualitative (Broad range = Impure)Quantitative (Van't Hoff analysis for mol% purity)
Best For Routine QC, Raw Material ID, Mixed MPPolymorph screening, Stability studies, High-precision purity

Experimental Protocols

Protocol A: The Self-Validating Capillary Method (Gold Standard for QC)

Objective: Determine MP with high reproducibility and validate identity via the "Mixed Melting Point" technique.

Step-by-Step Workflow
  • Sample Preparation (Critical):

    • Bromophenols are hygroscopic. Dry the sample in a desiccator for 24 hours over

      
       if the initial MP is low/broad.
      
    • Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse crystals cause uneven heat transfer.

  • Capillary Loading:

    • Fill the capillary to a height of 2–3 mm .[1]

    • Validation Check: Drop the capillary through a long glass tube onto a hard surface to pack the powder tightly. Loose packing leads to premature "sagging" (false onset).

  • The "Fast-Slow" Ramp:

    • Scout Run: Ramp at 10°C/min to find the approximate MP.

    • Precision Run: Cool the block to 20°C below the scouted MP. Ramp at 1.0°C/min .

  • Data Recording:

    • Record

      
       (first visible liquid droplet).
      
    • Record

      
       (complete clarity).
      
    • Acceptance Criteria: A range (

      
      ) of < 2.0°C indicates high purity.
      
Self-Validation: The Mixed Melting Point Technique

If you suspect your sample is 4-Bromophenol (


C), but need absolute confirmation against a reference standard:
  • Mix the Unknown (X) and Reference Standard (S) in a 1:1 ratio .

  • Measure the MP of the mixture.[2][3]

    • Scenario A (Identity Confirmed): MP of Mixture = MP of Pure Standard (Sharp range,

      
      C).
      
    • Scenario B (Different Compound): MP of Mixture is depressed and broadened (e.g.,

      
      C). This is the Eutectic Effect.
      
Protocol B: DSC Purity Determination (R&D Standard)

Objective: Quantify purity and detect polymorphic transitions.

  • Calibration: Indium standard (

    
    C).
    
  • Pan Sealing: Use hermetically sealed aluminum pans to prevent sublimation of bromophenols (common at high temps).

  • Run Parameters:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 10°C above expected MP.

  • Analysis: Integrate the endothermic peak. Use the Van't Hoff equation (

    
    ) to calculate mole fraction impurity (
    
    
    
    ).

Visualizations

Diagram 1: Structural Logic of Bromophenol Melting Points

This diagram illustrates how the position of the bromine atom dictates the type of hydrogen bonding, directly controlling the melting point.

Bromophenol_MP_Logic cluster_0 Chemical Structure Input cluster_1 Molecular Interaction Mechanism cluster_2 Thermodynamic Consequence Ortho 2-Bromophenol (Ortho-Substitution) Intra Intramolecular H-Bonding (Chelation within molecule) Ortho->Intra Br proximity to OH Para 4-Bromophenol (Para-Substitution) Inter Intermolecular H-Bonding (Network between molecules) Para->Inter OH exposed LowLattice Weak Lattice Energy (Molecules act independently) Intra->LowLattice HighLattice Strong Lattice Energy (Rigid Crystal Structure) Inter->HighLattice Result_Low Low Melting Point (5°C - Liquid) LowLattice->Result_Low Result_High High Melting Point (66°C - Solid) HighLattice->Result_High

Caption: Causal pathway linking bromine position to hydrogen bonding type and resultant melting point.

Diagram 2: Self-Validating Mixed MP Decision Workflow

A logic tree for researchers to confirm compound identity using the Mixed Melting Point technique.

Mixed_MP_Workflow Start Start: Unknown Bromophenol Sample (Measured MP ~66°C) Ref Select Reference Standard (e.g., Pure 4-Bromophenol) Start->Ref Mix Prepare 1:1 Mixture (Unknown + Reference) Ref->Mix Measure Measure Melting Point of Mixture Mix->Measure Decision Compare Mixture MP to Reference MP Measure->Decision Same MP Unchanged (Sharp range at ~66°C) Decision->Same No Depression Depressed MP Depressed & Broad (e.g., 55-60°C) Decision->Depressed Depression Observed Conclusion_ID Identity CONFIRMED Sample is 4-Bromophenol Same->Conclusion_ID Conclusion_Diff Identity REJECTED Sample is an Impurity/Isomer Depressed->Conclusion_Diff

Caption: Decision logic for validating bromophenol identity via the Eutectic Effect.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12005, 2,4-Dibromophenol. Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC Purity Determination. Retrieved from [Link]

  • Stanford Research Systems. Melting Point Determination According to Pharmacopeia. Retrieved from [Link]

  • LibreTexts Chemistry. Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis of 6-Bromo-2,4-dimethoxy-3-methylphenol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For complex molecules such as Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, an accurate determ...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For complex molecules such as Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, an accurate determination of its elemental composition is not merely a procedural step but a foundational pillar of its scientific validation. This guide provides an in-depth comparison of modern analytical techniques for the elemental analysis of this brominated phenol, offering field-proven insights and actionable protocols to ensure data integrity and analytical confidence.

The structural verification and purity assessment of halogenated organic compounds are critical for understanding their chemical behavior, reactivity, and potential as therapeutic agents. An erroneous elemental composition can lead to incorrect structural elucidation, flawed stoichiometric calculations in subsequent reactions, and significant setbacks in the drug development pipeline. Therefore, selecting an appropriate and robust analytical methodology is a decision of strategic importance.

Comparative Analysis of Key Methodologies

The determination of elemental composition, particularly for a halogenated compound like 6-bromo-2,4-dimethoxy-3-methylphenol, can be approached through several instrumental techniques. Each method presents a unique combination of sensitivity, sample preparation requirements, and potential interferences. The three most relevant and powerful techniques are Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) Spectroscopy.

FeatureCombustion Analysis (Oxygen Flask/Bomb)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF) Spectroscopy
Principle Sample is combusted in a pure oxygen environment, converting elements to their inorganic oxides and halides. The resulting species are absorbed into a solution and quantified.The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.[1]The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting electronic relaxation emits characteristic secondary X-rays, which are detected to identify and quantify elements.
Primary Use Bulk elemental composition (C, H, N, S, Halogens).Trace and ultra-trace elemental analysis, including halogens.[2]Non-destructive elemental analysis, particularly effective for heavier elements like bromine.[3][4]
Sample Preparation Destructive; requires precise weighing of the sample, which is then wrapped in filter paper.Destructive; typically requires sample dissolution in an appropriate solvent or acid digestion.Generally non-destructive; samples can be analyzed as solids or liquids with minimal preparation.[4]
Sensitivity Percent to high ppm levels.Very high (ppb to ppt levels).[2]Generally ppm to percent levels.[3]
Advantages - Well-established and robust method.[5] - Provides accurate bulk composition. - Relatively inexpensive instrumentation.- Extremely high sensitivity.[1] - Can analyze a wide range of elements simultaneously. - Isotope analysis is possible.[1]- Non-destructive.[4] - Rapid analysis with minimal sample prep.[4] - Fewer matrix effects for heavier elements.
Disadvantages - Destructive. - Can be labor-intensive. - Potential for incomplete combustion with certain matrices.- High instrumentation cost. - Susceptible to polyatomic interferences, especially for lighter elements.[6] - Sample preparation can be complex and introduce contaminants.- Lower sensitivity for lighter elements. - Matrix effects can be significant for complex samples.

Recommended Protocol: Oxygen Bomb Combustion with Ion Chromatography (IC) Detection

For the accurate and reliable determination of bromine in 6-bromo-2,4-dimethoxy-3-methylphenol, the combination of oxygen bomb combustion followed by ion chromatography is a highly recommended and self-validating approach. This method ensures the complete decomposition of the organic matrix, converting the covalently bound bromine into bromide ions, which can then be accurately quantified by IC.[7][8]

The causality behind this choice lies in its robustness and specificity. The high-pressure oxygen environment of the bomb ensures a complete and vigorous combustion, which is essential for breaking the strong carbon-bromine bonds. Following this, Ion Chromatography offers excellent separation of the target bromide anion from other potential combustion byproducts, leading to a highly accurate and interference-free quantification.

Experimental Workflow Diagram

Elemental_Analysis_Workflow Workflow for Bromine Determination by Oxygen Bomb Combustion and IC A 1. Sample Preparation (Weighing & Wrapping) B 2. Oxygen Bomb Assembly (Sample Placement, Sealing, Pressurization) A->B Precise mass is critical C 3. Combustion (Ignition and Complete Oxidation) B->C High-pressure O₂ D 4. Absorption (Combustion gases absorbed into solution) C->D Formation of HBr gas E 5. Sample Dilution & Filtration D->E Br⁻ in aqueous solution F 6. Ion Chromatography Analysis (Injection, Separation, Detection) E->F Prepare for injection G 7. Data Processing & Quantification (Calibration Curve) F->G Peak area integration

Caption: Workflow for Bromine Analysis via Oxygen Bomb Combustion-IC.

Step-by-Step Methodology

1. Materials and Reagents:

  • 6-bromo-2,4-dimethoxy-3-methylphenol sample

  • Certified Reference Material (CRM) of a known brominated organic compound (e.g., bromobenzoic acid)

  • Ashless filter paper

  • Oxygen bomb combustion apparatus

  • Ion chromatograph with a conductivity detector and an appropriate anion-exchange column

  • Absorption solution (e.g., deionized water with a small amount of a reducing agent like hydrazine to ensure all bromine is in the bromide state)

  • Bromide standard solutions for calibration

  • Reagent-grade deionized water

2. Sample Preparation and Combustion:

  • Accurately weigh approximately 5-10 mg of the 6-bromo-2,4-dimethoxy-3-methylphenol sample onto a piece of ashless filter paper.

  • Fold the paper to enclose the sample and place it in the platinum sample holder of the combustion bomb.

  • Pipette 10 mL of the absorption solution into the bottom of the bomb vessel.

  • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm. (CAUTION: Follow all safety protocols for high-pressure oxygen systems).

  • Place the bomb in a water bath for heat dissipation.

  • Ignite the sample remotely. Allow at least 15 minutes for the combustion to complete and for the vessel to cool.

3. Absorption and Sample Processing:

  • Slowly vent the bomb to release residual gases.

  • Open the bomb and carefully rinse the internal surfaces, including the sample holder and electrodes, with deionized water, collecting all rinsings in the bomb vessel.

  • Quantitatively transfer the contents of the bomb to a volumetric flask and dilute to a known volume with deionized water. This solution now contains the bromide ions from the original sample.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter to remove any particulate matter before IC analysis.

4. Ion Chromatography Analysis:

  • Prepare a multi-point calibration curve using the bromide standard solutions. The concentration range should bracket the expected bromide concentration in the sample solution.

  • Establish a stable baseline on the ion chromatograph using the optimized mobile phase (eluent).

  • Inject the prepared sample solution, blanks, and calibration standards into the IC system.

  • Identify the bromide peak based on its retention time compared to the standards.

  • Quantify the bromide concentration in the sample by integrating the peak area and comparing it to the calibration curve.

5. Trustworthiness and Self-Validation:

  • System Suitability: Before analysis, inject a mid-range standard multiple times to ensure the system's precision (Relative Standard Deviation < 2%).

  • Certified Reference Material (CRM): Analyze a CRM under the same conditions as the sample. The determined bromine concentration should fall within the certified range of the CRM, validating the accuracy of the entire procedure.[9]

  • Blanks: Process a blank filter paper through the entire procedure to account for any background contamination.

  • Spike Recovery: To test for matrix effects, a known amount of bromide standard can be added (spiked) into a sample solution and the recovery calculated.

Alternative and Complementary Techniques

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For applications requiring higher sensitivity, such as detecting trace-level impurities or analyzing very small sample quantities, ICP-MS is a powerful alternative.[1][2] However, direct analysis of halogens by ICP-MS can be challenging due to high ionization potentials and potential polyatomic interferences (e.g., from argon).[10][6] High-resolution ICP-MS can mitigate some of these interferences.[2] Sample preparation typically involves digestion, which must be carefully controlled to prevent the loss of volatile bromine species.

X-Ray Fluorescence (XRF) Spectroscopy: In a quality control or high-throughput screening environment, XRF offers significant advantages in speed and simplicity.[11][4] As a non-destructive technique, it allows the sample to be preserved for other analyses.[4] For bromine, which has a strong fluorescence signal, XRF can provide rapid and reliable quantification without the need for sample dissolution.[3][12][13] This makes it an excellent choice for screening raw materials or final products, especially in solid form.

Conclusion

The selection of an elemental analysis standard for a specialized compound like 6-bromo-2,4-dimethoxy-3-methylphenol requires a careful evaluation of the analytical objectives, required sensitivity, and available instrumentation.

For definitive, high-accuracy quantification suitable for regulatory submission or fundamental research, the Oxygen Bomb Combustion with Ion Chromatography method provides a robust, reliable, and self-validating workflow. For trace-level analysis, ICP-MS offers unparalleled sensitivity, while XRF Spectroscopy stands out as a rapid, non-destructive screening tool ideal for quality control environments.

By understanding the principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring the integrity and accuracy of their data and accelerating their research and development efforts.

References

  • Dow, M. L. (n.d.). Oxygen Combustion Method for Determination of Bromide Residues in Foods. Journal of the AOAC.
  • Sanner, G., & Usbeck, H. (1985). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. Pharmazie, 40(8), 544–548.
  • Švitel, J., & Jombík, J. (n.d.). The determination of Br, Ag and I in pharmaceuticals using X-ray fluorescence excited by gamma sources. AKJournals.
  • Grispini, L., Cesta, M. C., & Cignini, P. (1993). X-ray Fluorescence Determination of Bromine Traces in Pharmaceutical Formulations Containing Sodium Diclofenac. Boll Chim Farm, 132(1), 29–31.
  • Vanhoe, H., et al. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
  • ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
  • Request PDF. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). ResearchGate.
  • SciSpace. (2012, June 28). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography.
  • Lucideon. (n.d.). ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry.
  • Malvern Panalytical. (2024, August 15). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis.
  • PubMed. (n.d.). Determination of bromine in organic compounds by high-performance liquid chromatography.
  • Taylor & Francis Online. (2023, April 26). Total organic halogen (TOX) analysis in waters: A short review.
  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
  • FILAB. (n.d.). Bromine analysis laboratory by IC.
  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(Suppl 3), e8727.
  • MilliporeSigma. (n.d.). Certified Reference Materials.
  • Elemental Microanalysis. (n.d.). Standards and CRMs.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 6-Bromo-2,4-dimethoxy-3-methylphenol

Executive Summary & Chemical Profile Immediate Action Required: Treat this compound as a High-Hazard Halogenated Phenol . While specific Safety Data Sheets (SDS) for 6-bromo-2,4-dimethoxy-3-methylphenol may be sparse due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Immediate Action Required: Treat this compound as a High-Hazard Halogenated Phenol . While specific Safety Data Sheets (SDS) for 6-bromo-2,4-dimethoxy-3-methylphenol may be sparse due to its status as a specialized synthesis intermediate (often in ubiquinone/CoQ10 analog synthesis), its structural motifs dictate its safety profile. It combines the corrosive, protein-denaturing properties of phenols with the environmental persistence and lipophilicity of halogenated organics.

Chemical Safety Profile (SAR Analysis):

ParameterCharacteristicOperational Implication
Class Halogenated PhenolDo not mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary for cleaning; increases disposal costs significantly.
Physical State Solid (Crystalline)Dust inhalation hazard.[1][2] Use a powder funnel or weigh inside a fume hood.
Toxicity Acute Tox. 4 (Oral/Dermal)Rapid dermal absorption due to lipophilic Br- and OMe- groups.
Corrosivity Skin/Eye Irritant (Cat 2)Phenolic burns can be painless initially due to nerve damage.
Reactivity Weak AcidIncompatible with strong oxidizers (e.g., nitric acid, permanganates) and strong bases.
Pre-Disposal Stabilization (The "Why" & "How")

Scientific Rationale: Phenolic compounds are notorious for penetrating standard nitrile gloves. The addition of a bromine atom increases the molecule's lipophilicity, potentially accelerating skin absorption. Furthermore, halogenated phenols must be incinerated at high temperatures (>1000°C) with acid gas scrubbers to prevent the formation of toxic dioxins/furans and corrosive hydrogen bromide (HBr). Therefore, strict segregation from general organic waste is critical.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer:Silver Shield/4H (Laminate) or thick Neoprene. Standard nitrile degrades rapidly against concentrated phenols.

  • Respiratory: Work strictly within a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >5g.

Disposal Workflow
Scenario A: Solid Waste (Pure Compound)
  • Container: Clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Protocol:

    • Transfer the solid directly into the container.

    • Do not dissolve in solvent solely for disposal (this increases waste volume and hazard classification).

    • Label as "Solid Waste: Toxic - Halogenated Phenol (6-bromo-2,4-dimethoxy-3-methylphenol)."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Segregation: Must be collected in the Halogenated Solvent waste stream.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or acids, which can react exothermically with the methoxy groups.

  • pH Adjustment: If the solution is highly basic (pH > 10), neutralize to pH 6–8 with dilute sulfuric acid before adding to the solvent drum to prevent polymerization or heat generation.

Scenario C: Contaminated Glassware (The Triple Rinse Rule)
  • Rinse 1: Rinse with a small volume of acetone or dichloromethane. Collect this rinsate into the Halogenated Waste container.

  • Rinse 2: Repeat solvent rinse. Collect rinsate.[3]

  • Rinse 3: Water rinse.[1][4][5][6][7] This can generally go down the drain only if no visible residue remains and local regulations permit trace phenol discharge (verify with EHS). If in doubt, collect Rinse 3 as waste.

Visual Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Start: 6-Bromo-2,4-dimethoxy-3-methylphenol Waste StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Compound/Debris Liquid Liquid/Solution StateCheck->Liquid Reaction Mix/Rinsate SolidCont Container: Wide-mouth HDPE/Glass NO Solvents added Solid->SolidCont LiquidSeg Segregation Check: Is it mixed with Oxidizers? Liquid->LiquidSeg Labeling Labeling: 'Contains: Halogenated Phenols' Check 'Toxic' & 'Irritant' SolidCont->Labeling OxidizerYes DANGER: Quench/Neutralize Separately before combining LiquidSeg->OxidizerYes Yes OxidizerNo Select Waste Stream LiquidSeg->OxidizerNo No OxidizerYes->OxidizerNo After Neutralization HaloStream Stream: Halogenated Organic Solvents (Red Can/Tag) OxidizerNo->HaloStream HaloStream->Labeling

Figure 1: Decision tree for segregation and packaging of halogenated phenolic waste.

Regulatory & Compliance Codes

When filling out your hazardous waste tag, use the following classifications to ensure the waste is routed to the correct incinerator:

AuthorityClassification / CodeReasoning
RCRA (USA) Not Listed (P/U) This specific isomer is not P or U listed.
RCRA (Characteristic) D002 (Corrosive) If pH < 2 (unlikely unless acidified).
RCRA (Characteristic) D004-D043 Check: Does it contain heavy metals? (Unlikely).
Best Practice Halogenated Organic Ensures high-temp incineration (required for Br- compounds).
DOT (Transport) UN 2811 Toxic Solids, Organic, N.O.S. (Brominated Phenol).[1][2][4][6][8]
Emergency Contingencies
  • Spill (Solid): Do not dry sweep (creates dust). Cover with a wet paper towel or oil-dry pad, scoop into a bag, and label as hazardous waste.

  • Skin Contact: Immediate flush with water for 15 minutes.[1][4][5] Peg-400 (Polyethylene Glycol) is a specific decontaminant for phenols; if available, swab skin after initial water rinse.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately; phenolic eye injury can be deceptive.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link]

  • PubChem. (n.d.). Compound Summary: Brominated Phenols (General Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling Phenol, 6-bromo-2,4-dimethoxy-3-methyl-

As a highly substituted halogenated phenol, Phenol, 6-bromo-2,4-dimethoxy-3-methyl- presents unique and severe handling challenges in the laboratory. While the base phenolic hydroxyl group acts as a potent protein coagul...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly substituted halogenated phenol, Phenol, 6-bromo-2,4-dimethoxy-3-methyl- presents unique and severe handling challenges in the laboratory. While the base phenolic hydroxyl group acts as a potent protein coagulant and systemic toxin, the addition of a heavy bromine atom and lipophilic methoxy groups significantly increases the molecule's partition coefficient (LogP). This structural modification enhances its ability to rapidly penetrate the stratum corneum, making dermal exposure exceptionally dangerous.

Furthermore, phenol derivatives act as local anesthetics; severe tissue necrosis and systemic toxicity can occur without immediate pain[1][2]. This guide provides a self-validating operational and disposal framework designed to ensure absolute safety, regulatory compliance, and experimental integrity for researchers and drug development professionals.

Section 1: Causality-Driven Hazard Profile & PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient for halogenated phenols. The selection of protective equipment must account for the chemical's lipophilicity, potential for sublimation, and corrosive nature.

Table 1: Physicochemical Hazards & Operational Implications

Hazard ParameterQuantitative Value / IndicatorOperational Implication
Vapor Flammability Limit 1.5% in air (Base Phenol)Requires handling away from static discharge and ignition sources[2].
Physical State Solid below 106°F (41°C)Must be stored in a temperature-controlled, dry environment to prevent slush formation or crystallization[1].
RCRA Waste Code U188Mandates strict federal compliance for hazardous waste segregation and disposal[1].

Table 2: Quantitative PPE Specifications & Causality

PPE ComponentMaterial SpecificationBreakthrough TimeCausality & Operational Rationale
Primary Gloves Butyl Rubber (≥0.5 mm)> 480 minExceptional resistance to lipophilic aromatic compounds and phenols.
Secondary Gloves Nitrile (≥0.15 mm)~ 30 minWorn under butyl gloves to provide a clean barrier during doffing and prevent cross-contamination[3].
Ocular Protection Polycarbonate Face ShieldN/AWorn over splash goggles. Phenols cause rapid, irreversible protein coagulation in the cornea.
Body Protection Tychem® 2000 Apron> 240 minPrevents permeation of concentrated solutions through standard cotton lab coats[3].
Section 2: Self-Validating Operational Workflow

Every step in handling this compound must include a built-in verification mechanism to eliminate human error and ensure a closed-loop safety system.

Workflow N1 1. Fume Hood & PPE Validation (Face Velocity >100 FPM) N2 2. Chemical Transfer (6-bromo-2,4-dimethoxy-3-methylphenol) N1->N2 N3 3. Integrity Check (Spill or Exposure?) N2->N3 N4 4. Emergency Response (PEG 400 Wash & Evacuate) N3->N4  Exposure Detected N5 5. Standard Decontamination (Colorimetric Swab Validation) N3->N5  Protocol Nominal N6 6. RCRA U188 Waste Disposal N4->N6 N5->N6

Operational workflow and self-validating safety logic for handling substituted phenols.

Detailed Methodology: Reagent Handling & Transfer

Step 1: Environmental Validation

  • Action: Conduct all operations within a Class II Type B2 Biological Safety Cabinet or a fully ducted chemical fume hood[3].

  • Causality: Halogenated phenols can form hazardous, electrostatically charged dust or sublimate at room temperature, posing a severe inhalation risk.

  • Self-Validation: Before unsealing the reagent, use a digital anemometer to confirm a continuous inward face velocity of 80–120 FPM. Do not proceed if airflow fluctuates.

Step 2: Barrier Integrity Check

  • Action: Don nitrile inner gloves and butyl rubber outer gloves.

  • Causality: Butyl rubber provides the primary chemical barrier, while the inner nitrile layer ensures your skin remains uncontaminated when removing the bulky outer gloves.

  • Self-Validation: Perform a pneumatic inflation test on the butyl gloves (trap air and squeeze) to verify the absolute absence of micro-punctures prior to handling.

Step 3: Mass Transfer

  • Action: Use an anti-static spatula to transfer the solid compound.

  • Causality: The methoxy and bromo substitutions can alter the crystalline structure, making the powder prone to static cling and aerosolization.

  • Self-Validation: Weigh the material by difference using a sealed volumetric flask. Verify that the analytical balance reads exactly zero after the sealed flask is removed, ensuring no microscopic dust remains on the weighing pan.

Section 3: Emergency Response & Disposal Plan

Phenol spills require immediate, specific chemical neutralization. Water alone is insufficient and can spread the lipophilic compound over a larger surface area, exacerbating the hazard.

Emergency Dermal Exposure Protocol
  • Immediate Action: Remove all contaminated clothing immediately. Do not hesitate to use emergency safety showers.

  • Chemical Solubilization: Swab the affected area continuously with Polyethylene Glycol (PEG) 400 or a 70% isopropyl alcohol solution for at least 15 minutes.

  • Causality: PEG 400 acts as a highly effective solvent for lipophilic phenols, drawing the chemical out of the dermal layers far more effectively than water.

  • Validation: Loss of pain does not indicate the chemical has been removed[1]. Because phenol acts as a local anesthetic, you must continue washing and seek immediate medical attention regardless of symptomatic relief[2].

Decontamination & Disposal Plan
  • Surface Neutralization: Wipe all interior fume hood surfaces with PEG 400, followed by a thorough water rinse.

  • Residue Validation: Swab the work surface and apply a drop of 1% ferric chloride (FeCl

    
    ). A lack of purple/green color change validates the complete removal of phenolic residues.
    
  • Waste Segregation: Classify all contaminated consumables (gloves, wipes, empty vials) as hazardous waste.

  • Regulatory Validation: Ensure the waste container is explicitly labeled with the EPA Resource Conservation and Recovery Act (RCRA) waste code U188 (Phenol derivatives) and stored in secondary containment prior to institutional disposal[1].

References
  • [1] Title: Phenol product information bulletin - Shell Source: Shell Global URL: [Link]

  • [2] Title: PHENOL Handling Guidelines Source: Jwell Global URL: [Link]

  • [3] Title: In the lab and field – instructions and basis for risk assessment Source: Uppsala University URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.